molecular formula C7H3N3O4S B074842 2,4-Dinitrophenyl thiocyanate CAS No. 1594-56-5

2,4-Dinitrophenyl thiocyanate

Cat. No.: B074842
CAS No.: 1594-56-5
M. Wt: 225.18 g/mol
InChI Key: XQDQRCRASHAZBA-UHFFFAOYSA-N
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Description

2,4-dinitro-1-thiocyanatobenzene is a thiocyanate compound having a 2,4-dinitrophenyl group attached to the sulfur atom. It has a role as a hapten and a tolerogen. It is a member of thiocyanates and a C-nitro compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dinitrophenyl) thiocyanate
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InChI

InChI=1S/C7H3N3O4S/c8-4-15-7-2-1-5(9(11)12)3-6(7)10(13)14/h1-3H
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InChI Key

XQDQRCRASHAZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4041367
Record name 2,4-Dinitrophenyl thiocyanate
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Molecular Weight

225.18 g/mol
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CAS No.

1594-56-5
Record name 2,4-Dinitrophenyl thiocyanate
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Record name 2,4-Dinitrothiocyanatobenzene
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Record name 2,4-Dinitrophenyl thiocyanate
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Record name 2,4-dinitrophenyl thiocyanate
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Record name 2,4-DINITRO-1-THIOCYANOBENZENE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Dinitrophenyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrophenyl thiocyanate (B1210189) (DNPT) is an organic compound featuring a dinitrophenyl group attached to a thiocyanate moiety. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and analysis, and an exploration of its known and potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Core Chemical Properties

2,4-Dinitrophenyl thiocyanate is a yellow crystalline solid.[1][2] Its core chemical and physical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties
PropertyValueReference
CAS Number 1594-56-5[3]
Molecular Formula C₇H₃N₃O₄S[3]
Molecular Weight 225.18 g/mol [3][4]
Appearance Light yellow to yellow-orange powder/crystal[1]
Melting Point 138-140 °C[2][5]
Boiling Point 368.4 °C at 760 mmHg (Predicted)[1][3]
Density 1.62 - 1.72 g/cm³ (estimate)[1][3][5]
Solubility Insoluble in water[2]
Table 2: Spectroscopic Data
Spectroscopic TechniqueKey Data and ObservationsReference
¹H NMR Spectrum available in CDCl₃/CCl₄ solution.[6]
¹³C NMR Spectrum available.[6]
Infrared (IR) Spectra available (KBr disc, nujol mull, ATR-IR, Vapor Phase).[4][6]
Mass Spectrometry (MS) Spectrum available.[6]
Raman Spectroscopy FT-Raman spectrum available.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2,4-dinitrochlorobenzene with a thiocyanate salt. A detailed experimental protocol is provided below, based on established chemical literature.

Materials:

  • 2,4-Dinitrochlorobenzene

  • Potassium thiocyanate (or Sodium thiocyanate)

  • Ethanol (or other suitable solvent)

  • Stirring apparatus

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve 2,4-dinitrochlorobenzene in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a stoichiometric equivalent or a slight excess of potassium thiocyanate to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature with stirring for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

  • If precipitation occurs, collect the solid product by vacuum filtration and wash it with cold solvent to remove any unreacted starting materials and inorganic salts.

  • If the product does not precipitate, the solvent can be partially or fully removed under reduced pressure to induce crystallization.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

  • Dry the purified product under vacuum to remove any residual solvent.

High-Performance Liquid Chromatography (HPLC) Analysis

This compound can be analyzed using reverse-phase HPLC. A general method is described below.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio can be optimized, but a common starting point is a gradient or isocratic elution with a significant proportion of acetonitrile. For Mass Spectrometry (MS) compatibility, a volatile acid like formic acid can be added to the mobile phase instead of non-volatile acids like phosphoric acid.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance, which can be determined from its UV-Vis spectrum.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

  • Prepare the sample solution by dissolving the material to be analyzed in the mobile phase or a compatible solvent.

  • Set up the HPLC system with the specified column and mobile phase.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and response factor.

  • Inject the sample solution to determine the presence and quantity of this compound.

  • Quantification can be performed by comparing the peak area of the analyte in the sample to the peak area of the standard.

Biological Activity and Signaling Pathways

While direct and extensive research on the specific signaling pathways modulated by this compound is limited, its structural components—the 2,4-dinitrophenyl group and the thiocyanate group—provide insights into its potential biological activities.

The 2,4-dinitrophenyl moiety is present in 2,4-dinitrophenol (B41442) (DNP), a well-known mitochondrial uncoupler. DNP disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in heat production. This mechanism of action has been explored in the context of weight loss and, more recently, for its potential in treating metabolic diseases and certain cancers. The uncoupling of oxidative phosphorylation can lead to increased reactive oxygen species (ROS) production and induce cellular stress, which can trigger various signaling pathways, including those involved in apoptosis.

The thiocyanate group is known to be involved in various biological processes, including the innate immune system. It can be oxidized by peroxidases to form hypothiocyanite, a potent antimicrobial agent.

Given the presence of the 2,4-dinitrophenyl group, it is plausible that this compound could exhibit some degree of mitochondrial uncoupling activity, although this has not been explicitly demonstrated. Such activity would have significant implications for cellular energy metabolism and could trigger downstream signaling events.

Below is a diagram illustrating the hypothetical signaling pathway that could be influenced by this compound, based on the known effects of 2,4-dinitrophenol.

Hypothetical_Signaling_Pathway cluster_membrane Mitochondrial Inner Membrane cluster_cell Cellular Response ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase H+ Gradient DNPT 2,4-Dinitrophenyl thiocyanate DNPT->ETC Disrupts H+ Gradient ATP_depletion ATP Depletion DNPT->ATP_depletion ROS_increase Increased ROS DNPT->ROS_increase AMPK_activation AMPK Activation ATP_depletion->AMPK_activation Apoptosis Apoptosis ROS_increase->Apoptosis AMPK_activation->Apoptosis

Caption: Hypothetical signaling pathway affected by this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is classified as a flammable solid and is irritating to the eyes, respiratory system, and skin.[3][5][7] It is also suspected of causing genetic defects.[7] Contact with acids can liberate very toxic gas.[2][7]

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.[5][8]

  • In case of insufficient ventilation, wear suitable respiratory equipment.

Handling:

  • Avoid contact with skin, eyes, and clothing.[7]

  • Avoid dust formation and inhalation.[7]

  • Keep away from heat, sparks, and open flames.[8]

  • Handle in a well-ventilated area.[9]

Storage:

  • Store in a cool, dry, and well-ventilated place.[8]

  • Keep the container tightly closed.[9]

First Aid:

  • In case of skin contact: Wash off immediately with plenty of water.[2]

  • In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[2][5]

  • If inhaled: Move to fresh air.[2]

  • If swallowed: Rinse mouth with water and seek medical attention.[8]

Conclusion

This compound is a compound with well-defined chemical and physical properties. While its biological role is not as extensively studied as some of its structural analogs, its potential to interact with biological systems, particularly through mechanisms related to mitochondrial function, warrants further investigation. This guide provides a foundational understanding of this compound for researchers and professionals, highlighting the need for more in-depth studies to fully elucidate its potential applications in drug development and other scientific disciplines.

References

An In-depth Technical Guide to 2,4-Dinitrophenyl Thiocyanate (CAS number 1594-56-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitrophenyl thiocyanate (B1210189) (DNTB), CAS number 1594-56-5, is a nitroaromatic organic compound with significant applications in immunological research. Primarily utilized as a hapten, DNTB is instrumental in studying the mechanisms of contact hypersensitivity, immune tolerance, and antibody production. Its reactivity is centered around the electrophilic nature of the dinitrophenyl ring and the thiocyanate group. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and experimental applications of 2,4-Dinitrophenyl thiocyanate. Detailed experimental protocols for its use in immunological assays are provided, along with a summary of available quantitative data. Furthermore, this guide illustrates key signaling pathways potentially modulated by dinitrophenyl compounds and related organic thiocyanates, and presents a typical experimental workflow for inducing contact hypersensitivity.

Chemical and Physical Properties

This compound is a solid, light yellow to orange crystalline powder.[1][2] It is a thiocyanate compound characterized by a 2,4-dinitrophenyl group attached to the sulfur atom of the thiocyanate moiety.[3][4]

PropertyValueSource
Molecular Formula C₇H₃N₃O₄S[3]
Molecular Weight 225.18 g/mol [3]
Melting Point 138-140 °C[2]
Boiling Point (Predicted) 368.4 ± 32.0 °C[2]
Density (estimate) 1.7218 g/cm³[2]
Solubility Insoluble in water.
Appearance Light yellow to Yellow to Orange powder to crystal[1]

Synthesis

A common method for the synthesis of aryl thiocyanates is the Sandmeyer reaction, which involves the reaction of a diazonium salt with a copper(I) thiocyanate.[5] For this compound, this would typically involve the diazotization of 2,4-dinitroaniline (B165453) followed by reaction with a thiocyanate salt in the presence of a copper catalyst.

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily centered on its role as a hapten in immunology.[3] Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[6] The dinitrophenyl (DNP) group is a widely studied hapten due to its ability to induce a robust and specific immune response.[6]

3.1. Immunomodulatory Effects

As a hapten, this compound can be used to study various aspects of the immune response:

  • Contact Hypersensitivity: Epicutaneous application of DNTB can induce a state of partial unresponsiveness (tolerance) to the potent sensitizer (B1316253) 2,4-dinitrofluorobenzene (DNFB). This effect is thought to be mediated by the generation of suppressor cells.

  • Antibody Production: When conjugated to a carrier protein, DNTB can be used to elicit the production of DNP-specific antibodies, which are valuable tools in various immunoassays.[6]

3.2. Toxicological Profile

Organic thiocyanates have been observed to exhibit toxic properties, with some studies suggesting they can liberate hydrocyanic acid in vivo, leading to symptoms resembling cyanide poisoning.

Toxicity MetricValueSpeciesRouteSource
LD502,750 mg/kgMouseOral[1]

Experimental Protocols

4.1. Protocol for Induction of Contact Hypersensitivity (Adapted from DNFB model)

This protocol describes a general procedure for inducing contact hypersensitivity in mice, adapted from established protocols using the related compound 2,4-dinitrofluorobenzene (DNFB).[6][7]

Materials:

  • This compound (DNTB)

  • Acetone (B3395972)

  • Olive oil

  • Experimental animals (e.g., BALB/c mice)

Procedure:

  • Sensitization:

    • Prepare a 0.5% (w/v) solution of DNTB in a 4:1 mixture of acetone and olive oil.

    • Shave the abdomen of the mice.

    • On day 0, apply 50 µL of the DNTB solution to the shaved abdomen of each mouse.

  • Elicitation (Challenge):

    • On day 5, prepare a 0.2% (w/v) solution of DNTB in the same acetone/olive oil vehicle.

    • Measure the baseline thickness of the mouse's ear using a digital micrometer.

    • Apply 20 µL of the 0.2% DNTB solution to the dorsal side of one ear. Apply 20 µL of the vehicle alone to the contralateral ear as a control.

  • Measurement of Response:

    • Measure the ear thickness of both ears at 24, 48, and 72 hours after the challenge.

    • The degree of contact hypersensitivity is determined by the change in ear thickness (ear swelling) of the DNTB-treated ear compared to the vehicle-treated ear.

4.2. Protocol for Hapten-Carrier Conjugation

This protocol outlines the general steps for conjugating DNTB to a carrier protein, such as bovine serum albumin (BSA), to create an immunogen.

Materials:

  • This compound (DNTB)

  • Bovine Serum Albumin (BSA)

  • Carbonate-bicarbonate buffer (0.1 M, pH 9.6)

  • Dialysis tubing

Procedure:

  • Protein Preparation: Dissolve BSA in the carbonate-bicarbonate buffer to a concentration of 10 mg/mL.

  • Hapten Solution: Dissolve DNTB in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute it in the carbonate-bicarbonate buffer.

  • Conjugation Reaction: Slowly add the DNTB solution to the stirring BSA solution. The molar ratio of DNTB to BSA should be optimized depending on the desired degree of conjugation. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification: Dialyze the reaction mixture extensively against phosphate-buffered saline (PBS) at 4°C to remove unconjugated hapten.

  • Characterization: Determine the degree of conjugation by spectrophotometry.

4.3. Protocol for Indirect ELISA to Detect Anti-DNP Antibodies

This protocol describes a standard indirect ELISA to measure the concentration of DNP-specific antibodies in serum samples.[6][8]

Materials:

  • DNP-BSA conjugate (coating antigen)

  • Serum samples from immunized animals

  • 96-well ELISA plates

  • Coating buffer (0.1 M carbonate-bicarbonate, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Blocking buffer (1% BSA in PBS)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • TMB substrate

  • Stop solution (2 M H₂SO₄)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 100 µL of DNP-BSA at a concentration of 5 µg/mL in coating buffer. Incubate overnight at 4°C.[9]

  • Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.[9]

  • Sample Incubation: Wash the plate. Add 100 µL of diluted serum samples to the wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate. Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Detection: Wash the plate. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Reading: Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

5.1. Potential Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, research on related compounds provides insights into potential mechanisms.

  • MAPK Signaling Pathway: Dinitrophenyl compounds, such as 2,4-dinitrofluorobenzene (DNFB), have been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2 and p38 MAPK. This pathway is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis.

MAPK_Signaling_Pathway DNP Dinitrophenyl Compound (e.g., DNTB) CellSurface Cell Surface Interaction DNP->CellSurface UpstreamKinases Upstream Kinases (e.g., MEK) CellSurface->UpstreamKinases ERK ERK1/2 UpstreamKinases->ERK p38 p38 MAPK UpstreamKinases->p38 TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors p38->TranscriptionFactors CellularResponse Cellular Response (Inflammation, Proliferation) TranscriptionFactors->CellularResponse

Potential MAPK Signaling Pathway Activation
  • NF-κB Signaling Pathway: Organic isothiocyanates, which share the thiocyanate functional group, have been shown to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] This pathway is a key regulator of the inflammatory response.

NFkB_Signaling_Pathway Thiocyanate Organic Thiocyanate (e.g., DNTB) IKK IKK Complex Thiocyanate->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation GeneExpression Inflammatory Gene Expression Nucleus->GeneExpression Transcription

Potential NF-κB Signaling Pathway Inhibition

5.2. Experimental Workflow

The following diagram illustrates a typical experimental workflow for a contact hypersensitivity study using this compound.

CHS_Workflow Start Start Sensitization Sensitization Phase (Day 0) Apply 0.5% DNTB to abdomen Start->Sensitization Rest Resting Period (Days 1-4) Sensitization->Rest Challenge Elicitation Phase (Day 5) Apply 0.2% DNTB to ear Rest->Challenge Measurement Measure Ear Swelling (24, 48, 72 hours post-challenge) Challenge->Measurement Analysis Data Analysis (Calculate % increase in ear thickness) Measurement->Analysis End End Analysis->End

Contact Hypersensitivity Experimental Workflow

Conclusion

This compound is a valuable research tool, particularly in the field of immunology. Its primary application as a hapten allows for the detailed study of immune responses, including hypersensitivity and tolerance. While direct data on its broader pharmacological effects and specific signaling pathway interactions are still emerging, the information available for related dinitrophenyl and organic thiocyanate compounds provides a strong foundation for future research. The experimental protocols and conceptual frameworks presented in this guide are intended to support researchers in designing and executing robust studies utilizing this important chemical probe. Further investigation into the precise molecular mechanisms underlying its biological activities will undoubtedly expand its application in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 2,4-Dinitrophenyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2,4-dinitrophenyl thiocyanate (B1210189), a key reagent and intermediate in various chemical and pharmaceutical applications. The document details the primary synthetic pathway, a thorough experimental protocol, and the underlying reaction mechanism.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most common and effective method for the synthesis of 2,4-dinitrophenyl thiocyanate is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a halide ion (typically chloride or bromide) from an activated aromatic ring by a thiocyanate nucleophile. The presence of two electron-withdrawing nitro groups (NO₂) at the ortho and para positions of the benzene (B151609) ring is crucial, as they activate the ring towards nucleophilic attack.

The general reaction can be summarized as follows:

2,4-Dinitrohalobenzene + Thiocyanate Salt → this compound + Halide Salt

The thiocyanate ion (SCN⁻), usually from a salt like potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), acts as the nucleophile, attacking the carbon atom bearing the leaving group (the halogen).

Experimental Protocols

While various 2,4-dinitrohalobenzenes can be used as starting materials, the following protocol details the synthesis from 2,4-dinitrochlorobenzene and potassium thiocyanate. This procedure is a representative example of the SNAr approach.

Synthesis of this compound from 2,4-Dinitrochlorobenzene

This protocol is based on established methodologies for nucleophilic aromatic substitution reactions involving activated aryl halides.

Materials and Reagents:

  • 2,4-Dinitrochlorobenzene

  • Potassium thiocyanate

  • Ethanol (or other suitable polar aprotic solvent such as DMF or DMSO)

  • Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, filtration apparatus)

  • Heating mantle or water bath

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dinitrochlorobenzene in a suitable volume of ethanol.

  • Addition of Nucleophile: To this solution, add a stoichiometric equivalent or a slight excess of potassium thiocyanate.

  • Reaction Conditions: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing cold water to precipitate the crude this compound.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

  • Drying: Dry the purified product under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound based on typical laboratory-scale preparations.

ParameterValueNotes
Starting Material 2,4-DinitrochlorobenzeneOther 2,4-dinitrohalobenzenes (e.g., -bromobenzene, -iodobenzene) can also be used.
Nucleophile Potassium Thiocyanate (KSCN)Sodium thiocyanate (NaSCN) is a common alternative.
Molar Ratio 1:1 to 1:1.2 (Aryl Halide:KSCN)A slight excess of the thiocyanate salt can help drive the reaction to completion.
Solvent Ethanol, DMF, DMSOThe choice of solvent can influence the reaction rate and temperature.
Reaction Temperature Reflux temperature of the solventTypically in the range of 78 °C (Ethanol) to 153 °C (DMF).
Reaction Time 2 - 6 hoursReaction progress should be monitored by TLC.
Product Yield Typically > 80%Yields can vary based on the specific reaction conditions and purity of reagents.
Melting Point 138-140 °CA sharp melting point is indicative of high purity.

Mandatory Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 2,4-Dinitrochlorobenzene dissolve Dissolve 2,4-Dinitrochlorobenzene in Solvent start1->dissolve start2 Potassium Thiocyanate add Add Potassium Thiocyanate start2->add start3 Solvent (e.g., Ethanol) start3->dissolve dissolve->add reflux Heat to Reflux add->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate in Water cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry under Vacuum recrystallize->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: SNAr Reaction Mechanism

The synthesis proceeds through a well-defined two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution reactions on activated aromatic rings.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Products reactant1 2,4-Dinitrochlorobenzene intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant1->intermediate Addition of SCN⁻ (Slow, Rate-determining step) reactant2 Thiocyanate Ion (SCN⁻) reactant2->intermediate product1 This compound intermediate->product1 Elimination of Cl⁻ (Fast) product2 Chloride Ion (Cl⁻) intermediate->product2 Elimination of Cl⁻ (Fast)

Caption: Mechanism of the SNAr reaction for the synthesis of this compound.

An In-depth Technical Guide to the Putative Mechanism of Action of 2,4-Dinitrophenyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific mechanism of action of 2,4-Dinitrophenyl thiocyanate (B1210189) (DNT) is not extensively documented in peer-reviewed literature. This guide, therefore, presents a putative mechanism based on the well-established activities of its constituent chemical moieties: the 2,4-dinitrophenyl group and the thiocyanate group. The information provided is intended to serve as a foundation for future research.

Executive Summary

2,4-Dinitrophenyl thiocyanate (DNT) is a dinitrophenyl derivative containing a thiocyanate functional group. While DNT itself has been used as a hapten and a tolerogen, its detailed biochemical and cellular mechanism of action is not well-elucidated.[1] Based on the known biological activities of 2,4-dinitrophenol (B41442) (DNP) and organic thiocyanates, a dual-action mechanism for DNT is proposed:

  • Mitochondrial Uncoupling: The 2,4-dinitrophenyl moiety likely acts as a protonophore, similar to the well-characterized mitochondrial uncoupler DNP. This action would dissipate the proton gradient across the inner mitochondrial membrane, uncoupling oxidative phosphorylation from ATP synthesis and leading to increased metabolic rate and heat production.[2][3][4]

  • Covalent Modification and Potential Cyanide Release: The thiocyanate group is known to react with sulfhydryl groups of cysteine residues in proteins.[5][6] This interaction could lead to covalent modification of key enzymes and proteins, altering their function. This reaction can also result in the release of cyanide, a potent inhibitor of cytochrome c oxidase (Complex IV) in the electron transport chain.[7][8]

This guide will delve into the evidence supporting this proposed dual mechanism, present quantitative data from studies on related compounds, detail relevant experimental protocols, and provide visual representations of the key signaling pathways.

Proposed Dual-Action Mechanism of this compound

Part 1: Mitochondrial Uncoupling by the 2,4-Dinitrophenyl Moiety

The primary and most well-documented action of compounds containing a 2,4-dinitrophenyl group is the uncoupling of oxidative phosphorylation.[2][4]

Mechanism: 2,4-Dinitrophenol (DNP) is a lipophilic weak acid that can readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. This neutral, protonated form then diffuses across the inner membrane into the more alkaline mitochondrial matrix, where it releases its proton. This shuttling of protons bypasses the ATP synthase complex, effectively uncoupling the electron transport chain from ATP production. The energy stored in the proton gradient is consequently dissipated as heat.[2][3][9] It is highly probable that the 2,4-dinitrophenyl moiety of DNT confers this protonophoric activity to the molecule.

DNP_Uncoupling cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) H_inter H+ ETC->H_inter Pumps H+ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP Generates H_inter->ATPSynthase Flows through DNT_neg DNT- H_inter->DNT_neg Protonation H_matrix H+ ADP ADP + Pi ADP->ATPSynthase DNT_H DNT-H DNT_H->H_matrix Deprotonation DNT_neg->H_inter Shuttles back caption Mitochondrial Uncoupling by DNT's Dinitrophenyl Moiety

Caption: DNT likely acts as a protonophore, dissipating the proton gradient.

Part 2: Covalent Modification and Cyanide Release by the Thiocyanate Moiety

Organic thiocyanates are known to react with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins.[5]

Mechanism: The sulfur atom of the thiocyanate group is electrophilic and can be attacked by the thiolate anion (R-S⁻) of a cysteine residue. This reaction results in the formation of a mixed disulfide bond between the protein and the 2,4-dinitrophenyl group, and the concomitant release of a cyanide ion (CN⁻).[8]

The released cyanide is a potent and rapid inhibitor of cytochrome c oxidase (Complex IV) of the electron transport chain.[7][10][11] Cyanide binds to the ferric iron (Fe³⁺) in the heme a3 of cytochrome c, preventing the transfer of electrons to oxygen, the final electron acceptor.[10][12][13] This leads to a cessation of aerobic respiration and a rapid drop in ATP production.

DNT_Thiocyanate_Action caption Reaction of DNT's Thiocyanate Group and Subsequent Inhibition

Caption: DNT may react with protein thiols, releasing cyanide.

Cellular Consequences: Apoptosis and Cell Cycle Arrest

The dual actions of DNT are predicted to induce significant cellular stress, culminating in apoptosis and cell cycle arrest, similar to what has been observed for DNP.

Induction of Apoptosis

DNP has been shown to induce apoptosis in various cell lines, including human pulmonary adenocarcinoma and juxtaglomerular cells.[14][15] The proposed mechanism for DNT-induced apoptosis involves:

  • Mitochondrial Dysfunction: Both uncoupling and inhibition of Complex IV lead to a decrease in the mitochondrial membrane potential (ΔΨm).

  • Increased ROS Production: A dysfunctional electron transport chain can lead to the leakage of electrons and the formation of reactive oxygen species (ROS), such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂).[14]

  • Depletion of Glutathione (B108866) (GSH): Increased ROS levels and the potential reaction of DNT with sulfhydryl groups can lead to the depletion of the cellular antioxidant glutathione (GSH).[14][15]

  • Caspase Activation: The combination of these stressors can trigger the intrinsic apoptotic pathway through the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

DNP_Apoptosis_Pathway cluster_mitochondria Mitochondrion DNT This compound (DNT) Uncoupling Mitochondrial Uncoupling DNT->Uncoupling ComplexIV_Inhibition Complex IV Inhibition DNT->ComplexIV_Inhibition GSH_Depletion ↓ Glutathione (GSH) DNT->GSH_Depletion Direct Reaction MMP_Loss Loss of Mitochondrial Membrane Potential Uncoupling->MMP_Loss ComplexIV_Inhibition->MMP_Loss ROS ↑ Reactive Oxygen Species (ROS) ROS->GSH_Depletion MMP_Loss->ROS CytoC Cytochrome c Release MMP_Loss->CytoC Caspase_Activation Caspase Activation CytoC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis caption Proposed Apoptotic Pathway Induced by DNT

Caption: DNT-induced apoptosis likely involves ROS and GSH depletion.

Cell Cycle Arrest

Studies on DNP have demonstrated an induction of G1 phase cell cycle arrest in cancer cells.[14] This is often accompanied by a decrease in the levels of cyclin-dependent kinases (CDKs) and an increase in CDK inhibitors like p27. It is plausible that DNT would exert a similar effect due to the cellular stress and ATP depletion it is predicted to cause.

Quantitative Data (from studies on 2,4-Dinitrophenol)

The following table summarizes quantitative data from studies on DNP, which can serve as an estimate for the biological activity of the 2,4-dinitrophenyl moiety of DNT.

ParameterCell LineValueReference
EC₅₀ for Cell Viability Calu-6 (human lung adenocarcinoma)~200 µM (at 72h)[14]
Apoptosis Induction As4.1 (juxtaglomerular cells)Dose- and time-dependent[15]
G1 Phase Arrest Calu-6 (human lung adenocarcinoma)Observed at lower doses[14]
Inhibition of Cellular Respiration Rat dopaminergic N27 cellsKCN at 20µM inhibits state-3 respiration[13]

Experimental Protocols

The following are summaries of methodologies that can be adapted to study the effects of this compound.

Cell Viability Assay (MTT Assay)
  • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of DNT for desired time points (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Reference: Based on the protocol described in a study on DNP's effect on Calu-6 cells.[14]

Apoptosis Detection (Annexin V/Propidium Iodide Staining)
  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with DNT for the desired time and concentration.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Reference: Based on the protocol described in a study on DNP's effect on As4.1 cells.[15]

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Principle: Utilizes fluorescent probes that become oxidized in the presence of ROS. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Protocol:

    • Treat cells with DNT.

    • Load the cells with DCFH-DA by incubating them in a medium containing the probe.

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer. Reference: Based on the protocol described in a study on DNP's effect on Calu-6 cells.[14]

Conclusion and Future Directions

The mechanism of action of this compound is likely a multifaceted process involving the combined effects of its 2,4-dinitrophenyl and thiocyanate moieties. The proposed dual-action mechanism—mitochondrial uncoupling and covalent modification of proteins with potential cyanide release—provides a strong hypothetical framework for future research.

Key research questions to validate this hypothesis include:

  • Does DNT uncouple oxidative phosphorylation in isolated mitochondria?

  • Can DNT covalently modify proteins in vitro and in cellulo, and which proteins are its primary targets?

  • Is cyanide released upon the reaction of DNT with biological thiols?

  • What is the relative contribution of each proposed mechanism to the overall cytotoxicity of DNT?

Answering these questions will provide a definitive understanding of the mechanism of action of this compound and could inform its potential applications in research and drug development.

References

(2,4-dinitrophenyl) thiocyanate IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Dinitrophenyl) thiocyanate (B1210189) is an organic compound featuring a dinitrophenyl group attached to a thiocyanate moiety. Its IUPAC name is 2,4-dinitro-1-thiocyanatobenzene . This guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on its utility in immunological research.

Chemical Structure and Properties

The chemical structure of (2,4-dinitrophenyl) thiocyanate is characterized by a benzene (B151609) ring substituted with two nitro groups at positions 2 and 4, and a thiocyanate group at position 1.

SMILES: O=--INVALID-LINK--c1ccc(SC#N)c(c1)--INVALID-LINK--=O

InChI: InChI=1S/C7H3N3O4S/c8-4-15-7-2-1-5(9(11)12)3-6(7)10(13)14/h1-3H

A summary of its key chemical and physical properties is provided in the table below.

PropertyValueReference
Molecular Formula C7H3N3O4S[1]
Molecular Weight 225.18 g/mol [1]
CAS Number 1594-56-5[1]
Appearance Light yellow to orange powder/crystal[2]
Melting Point 138-140 °C[1]
Boiling Point 368.4 ± 32.0 °C (Predicted)[1]
Density 1.72 g/cm³ (estimate)[1]

Synthesis

A common method for the synthesis of aryl thiocyanates involves the reaction of a corresponding diazonium salt with a thiocyanate salt. While a specific, detailed experimental protocol for the synthesis of (2,4-dinitrophenyl) thiocyanate from readily available starting materials was not found in the immediate search, a general synthetic workflow can be proposed based on established organic chemistry principles.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reagents1 Diazotization cluster_intermediate Intermediate cluster_reagents2 Thiocyanation cluster_product Final Product 2_4_Dinitroaniline 2,4-Dinitroaniline Diazonium_Salt 2,4-Dinitrophenyldiazonium Chloride 2_4_Dinitroaniline->Diazonium_Salt  Diazotization   NaNO2 Sodium Nitrite (NaNO2) HCl Hydrochloric Acid (HCl) DNPT (2,4-Dinitrophenyl) Thiocyanate Diazonium_Salt->DNPT  Sandmeyer-type Reaction   KSCN Potassium Thiocyanate (KSCN) Cu_catalyst Copper Catalyst (optional)

Caption: Proposed synthesis of (2,4-dinitrophenyl) thiocyanate.

Applications in Research

The primary application of the 2,4-dinitrophenyl (DNP) group in biomedical research is as a hapten.[3][4] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. The DNP group is widely used to create immunogens for studying antibody production and specificity.[4][5]

Use as a Hapten for Immunological Studies

(2,4-Dinitrophenyl) thiocyanate can be used to dinitrophenylate proteins, thereby rendering them immunogenic. The thiocyanate group can react with nucleophilic residues on proteins, such as the amine groups of lysine, to form a stable covalent bond.

Hapten_Workflow cluster_conjugation Step 1: Hapten-Carrier Conjugation cluster_immunization Step 2: Immunization cluster_response Step 3: Immune Response cluster_isolation Step 4: Antibody Isolation and Characterization DNPT (2,4-Dinitrophenyl) Thiocyanate Conjugate DNP-Protein Conjugate DNPT->Conjugate Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugate Animal Animal Model (e.g., Mouse, Rabbit) Conjugate->Animal  Inject with Adjuvant   B_cells B-cell Activation and Proliferation Animal->B_cells Plasma_cells Differentiation into Plasma Cells B_cells->Plasma_cells Antibodies Secretion of Anti-DNP Antibodies Plasma_cells->Antibodies Serum Collect Serum Antibodies->Serum Purification Purify Antibodies (e.g., Protein A/G) Serum->Purification Characterization Characterize Antibody (ELISA, Western Blot) Purification->Characterization

Caption: Workflow for generating anti-DNP antibodies using a DNP-hapten.

Representative Experimental Protocol: Protein Dinitrophenylation

Objective: To covalently attach the DNP hapten to a carrier protein, such as Bovine Serum Albumin (BSA), for use as an immunogen.

Materials:

  • (2,4-Dinitrophenyl) thiocyanate

  • Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethylformamide (DMF)

  • Dialysis tubing (10 kDa MWCO)

  • Spectrophotometer

Procedure:

  • Dissolve BSA in PBS to a final concentration of 10 mg/mL.

  • Prepare a stock solution of (2,4-dinitrophenyl) thiocyanate in DMF at a concentration of 20 mg/mL.

  • Slowly add the (2,4-dinitrophenyl) thiocyanate solution to the BSA solution while gently stirring. A molar ratio of 40:1 (hapten:protein) is a common starting point.

  • Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.

  • Transfer the reaction mixture to a dialysis tube and dialyze against PBS at 4°C for 48 hours, with at least three changes of buffer, to remove unreacted hapten.

  • Determine the degree of substitution by measuring the absorbance of the DNP-BSA conjugate at 360 nm and the protein concentration using a standard protein assay (e.g., BCA assay).

Toxicological Data

Limited toxicological data is available for (2,4-dinitrophenyl) thiocyanate. The following table summarizes the available acute toxicity data.

OrganismRouteToxicity ValueReference
Guinea pigOralLD50: 1650 mg/kg[1]

The compound is classified as a flammable solid and is suspected of causing genetic defects. It is also reported to cause skin and eye irritation and may cause respiratory irritation.

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dinitrophenyl thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrophenyl thiocyanate (B1210189) (DNPT) is a nitroaromatic organic compound with the chemical formula C₇H₃N₃O₄S. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and an exploration of its biological significance, particularly its role as a hapten in immunological studies. The detailed information presented herein is intended to support research and development activities in medicinal chemistry, immunology, and drug discovery.

Physical and Chemical Properties

2,4-Dinitrophenyl thiocyanate is a yellow crystalline solid.[1][2] It is stable under normal conditions but is sensitive to moisture.[3][4] The compound is incompatible with strong oxidizing agents.[1] Key physical and chemical properties are summarized in the tables below for easy reference.

Core Physical Properties
PropertyValueReference(s)
Molecular Formula C₇H₃N₃O₄S[5][6]
Molecular Weight 225.18 g/mol [5][6]
Appearance Yellow, crystalline powder[1][2]
Melting Point 138 - 140 °C[1][3][5][7]
Boiling Point Not available[1]
Density 1.62 - 1.72 g/cm³ (estimate)[5]
Solubility Insoluble in water[1][2]
Spectroscopic and Other Properties
PropertyValueReference(s)
CAS Number 1594-56-5[5]
Refractive Index 1.6320 (estimate)[5][7]
XLogP3 3.1
Topological Polar Surface Area 140.73 Ų

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring facilitates the displacement of the chloride atom from 2,4-dinitrochlorobenzene by the thiocyanate anion.

Reaction:

C₆H₃(NO₂)₂Cl + KSCN → C₆H₃(NO₂)₂SCN + KCl

Materials:

  • 2,4-Dinitrochlorobenzene

  • Potassium thiocyanate (KSCN)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitrochlorobenzene in dimethylformamide.

  • Add an equimolar amount of potassium thiocyanate to the solution.

  • Heat the reaction mixture to reflux and maintain for a period of 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice and water with constant stirring.

  • The solid product, this compound, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic impurities.

  • Dry the product under vacuum to obtain the final crystalline solid.

Diagram of the Synthesis Workflow:

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup 2,4-Dinitrochlorobenzene 2,4-Dinitrochlorobenzene Reaction Reaction 2,4-Dinitrochlorobenzene->Reaction Potassium thiocyanate Potassium thiocyanate Potassium thiocyanate->Reaction DMF (Solvent) DMF (Solvent) DMF (Solvent)->Reaction Reflux Reflux 1-2 hours 1-2 hours Reflux->1-2 hours Precipitation in ice water Precipitation in ice water 1-2 hours->Precipitation in ice water Cooling Vacuum filtration Vacuum filtration Precipitation in ice water->Vacuum filtration Washing with water Washing with water Vacuum filtration->Washing with water Drying Drying Washing with water->Drying Final Product Final Product Drying->Final Product Reaction->Reflux Heat

Caption: Workflow for the synthesis of this compound.

Characterization Protocols

Objective: To confirm the chemical structure of the synthesized this compound.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the dried product in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

Data Acquisition Parameters:

  • Solvent: CDCl₃

  • Frequency: 400 MHz

  • Temperature: 25 °C

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Width: 9.5 µs

  • Acquisition Time: 3.0 s

Expected Chemical Shifts (δ) in ppm: The aromatic protons will appear as a complex multiplet in the downfield region, typically between 8.0 and 9.0 ppm, due to the strong electron-withdrawing effects of the nitro groups.

Objective: To identify the characteristic functional groups present in this compound.

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition Parameters:

  • Mode: ATR

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Expected Characteristic Peaks (cm⁻¹):

  • ~2150-2160: C≡N stretch of the thiocyanate group.

  • ~1530 and ~1350: Asymmetric and symmetric NO₂ stretching vibrations.

  • ~1600-1450: C=C stretching vibrations of the aromatic ring.

  • ~800-900: C-H out-of-plane bending of the substituted benzene ring.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: Mass Spectrometer with an Electron Impact (EI) ionization source.

Sample Introduction: Direct insertion probe.

Data Acquisition Parameters:

  • Ionization Mode: Electron Impact (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 200 °C

  • Mass Range: m/z 50-300

Expected Molecular Ion Peak (m/z): The molecular ion peak [M]⁺ should be observed at m/z 225, corresponding to the molecular weight of the compound. Common fragments would include the loss of the thiocyanate group (SCN), nitro groups (NO₂), and other characteristic fragments of dinitrophenyl compounds.

Biological Activity and Signaling Pathways

This compound is known to act as a hapten . A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. This property makes dinitrophenyl compounds valuable tools in immunology for studying mechanisms of allergic contact dermatitis and T-cell activation.

Hapten-Induced T-Cell Activation

The immunological response to haptens like this compound involves a complex series of events leading to the activation of T-lymphocytes. The process begins with the hapten penetrating the skin and covalently binding to endogenous proteins, forming hapten-carrier conjugates. These modified proteins are then processed by antigen-presenting cells (APCs), such as dendritic cells, and presented to T-cells, initiating an immune response.

Diagram of Hapten-Induced T-Cell Activation Pathway:

Hapten_TCell_Activation Hapten-Induced T-Cell Activation cluster_skin Skin cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell DNPT 2,4-Dinitrophenyl thiocyanate (Hapten) HaptenCarrier Hapten-Carrier Conjugate DNPT->HaptenCarrier Covalent Binding Protein Skin Protein (Carrier) Protein->HaptenCarrier Phagocytosis Phagocytosis HaptenCarrier->Phagocytosis Uptake by APC Processing Antigen Processing Phagocytosis->Processing MHC MHC Class II Presentation Processing->MHC Peptide Loading TCR T-Cell Receptor (TCR) MHC->TCR Antigen Presentation APC_costim Co-stimulatory molecules (e.g., B7) Activation T-Cell Activation TCR->Activation Signal 1 Proliferation Proliferation & Differentiation Activation->Proliferation Response Immune Response (e.g., Inflammation) Proliferation->Response TCell_costim CD28 APC_costim->TCell_costim Signal 2 TCell_costim->Activation

Caption: Signaling pathway of T-cell activation by a hapten.

Tolerogenic Properties

Interestingly, under certain conditions, dinitrophenyl compounds can also induce immunological tolerance. This process is thought to involve specialized antigen-presenting cells, such as Kupffer cells in the liver and tolerogenic dendritic cells. These cells can present the hapten-carrier conjugate in a manner that leads to T-cell anergy (unresponsiveness) or the generation of regulatory T-cells (Tregs), which actively suppress the immune response.

Diagram of Tolerogenic Dendritic Cell Induction:

Tolerogenic_DC_Induction Induction of Tolerance by Haptens cluster_hapten Hapten Exposure cluster_tolerogenic_dc Tolerogenic Dendritic Cell (tDC) cluster_tcell_tolerance T-Cell Response HaptenCarrier Hapten-Carrier Conjugate Uptake Uptake by immature DC HaptenCarrier->Uptake Maturation Incomplete Maturation Uptake->Maturation tDC Tolerogenic DC Phenotype (Low co-stimulation, IL-10 production) Maturation->tDC NaiveTCell Naive T-Cell tDC->NaiveTCell Antigen Presentation (Signal 1 only) Treg Regulatory T-Cell (Treg) Generation tDC->Treg via IL-10, TGF-β Anergy T-Cell Anergy NaiveTCell->Anergy Suppression Immune Suppression Treg->Suppression

Caption: Mechanism of hapten-induced immunological tolerance.

Conclusion

This compound is a well-characterized compound with distinct physical, chemical, and biological properties. Its utility as a hapten in immunological research is well-established, providing a valuable model for studying the mechanisms of T-cell activation and tolerance. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar compounds. A thorough understanding of its properties and biological interactions is crucial for its effective application in scientific research.

References

The Role of 2,4-Dinitrophenyl Thiocyanate (DNP-SCN) as a Hapten: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2,4-Dinitrophenyl (DNP) derivatives are among the most extensively studied haptens in immunology, serving as foundational tools for investigating the mechanisms of antibody production, T-cell mediated immunity, and allergic hypersensitivity. This technical guide focuses on 2,4-Dinitrophenyl thiocyanate (B1210189) (DNP-SCN), a specific DNP compound used to induce immune responses. As a hapten, DNP-SCN is a small, non-immunogenic molecule that, upon binding to endogenous carrier proteins, forms a complete antigen capable of eliciting a robust immune reaction.[1][2] This document provides an in-depth exploration of the chemical mechanisms of DNP-SCN haptenization, the subsequent immunological pathways it triggers, detailed experimental protocols for its use in research, and a summary of relevant quantitative data. It is intended for researchers, scientists, and drug development professionals engaged in immunology, toxicology, and vaccine development.

Introduction to Haptens and the DNP Moiety

Haptens are low-molecular-weight chemical compounds that are incapable of inducing an immune response on their own.[1] To become immunogenic, they must covalently bind to larger "carrier" molecules, typically endogenous proteins, to form a hapten-carrier conjugate.[1][2] This conjugate is then recognized as a foreign antigen by the immune system, leading to the production of antibodies and the activation of T lymphocytes specific to the hapten.

The 2,4-dinitrophenyl (DNP) group is a canonical hapten used in a vast array of immunological studies.[3][4] Its chemical simplicity and high immunogenicity when conjugated to a carrier have made it an invaluable tool for dissecting the fundamental principles of immune recognition and hypersensitivity reactions.[3][5]

Mechanism of Haptenization by DNP-SCN

The immunogenicity of DNP-SCN is predicated on its ability to form stable covalent bonds with host proteins, thereby creating novel antigenic determinants.

Covalent Bond Formation

Unlike other dinitrophenyl compounds such as 2,4-dinitrofluorobenzene (DNFB) which primarily react with the ε-amino groups of lysine (B10760008) residues, DNP-SCN exhibits a distinct reactivity profile.[6] It selectively combines with the sulfhydryl (-SH) groups of cysteine residues and the disulfide (-S-S-) bonds of cystine within cutaneous proteins.[6] This reaction results in the formation of a stable dinitrophenyl-thioether linkage, effectively tagging the protein with the DNP moiety. This process transforms self-proteins into "neoantigens," which are subsequently processed by the immune system.

cluster_0 Chemical Reaction DNP_SCN DNP-SCN DNP_Protein DNP-Protein Conjugate (Neoantigen) DNP_SCN->DNP_Protein + Protein_SH Carrier Protein (with Cysteine -SH group) Protein_SH->DNP_Protein forms cluster_sensitization Sensitization Pathway A 1. DNP-SCN Skin Application B 2. Hapten-Protein Conjugation in Epidermis A->B C 3. Uptake & Processing by Langerhans/Dendritic Cells (APCs) B->C D 4. APC Migration to Draining Lymph Node C->D E 5. Presentation of DNP-Peptide to Naive T-Cells D->E F 6. Generation of Hapten-Specific Memory T-Cells E->F cluster_elicitation Elicitation Pathway A 1. DNP-SCN Re-exposure B 2. Local APCs Present DNP-Peptide A->B C 3. Recruitment & Activation of Memory T-Cells B->C D 4. Release of Cytokines (e.g., IFN-γ) & Chemokines C->D E 5. Recruitment of Inflammatory Cells D->E F 6. Clinical Inflammation (Contact Hypersensitivity) E->F cluster_protocol Contact Hypersensitivity Experimental Workflow Day0 Day 0: Sensitization (Apply hapten to abdomen) Day5 Day 5: Challenge (Apply hapten to ear) Day0->Day5 Immune Priming Day6 Day 6 (24h Post-Challenge): Measurement (Measure ear swelling) Day5->Day6 Elicitation

References

An In-depth Technical Guide to the Solubility of 2,4-Dinitrophenyl Thiocyanate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dinitrophenyl thiocyanate (B1210189) (DNPT). Due to a lack of extensive published quantitative data on the solubility of DNPT in common laboratory solvents, this document focuses on providing a robust framework for researchers to determine its solubility experimentally. The guide includes a detailed experimental protocol for solubility determination and outlines appropriate analytical techniques for quantification.

Introduction to 2,4-Dinitrophenyl Thiocyanate

This compound is a chemical compound with the molecular formula C₇H₃N₃O₄S. It belongs to the family of thiocyanates and is characterized by a 2,4-dinitrophenyl group attached to the sulfur atom of the thiocyanate moiety. While specific applications are not extensively documented in readily available literature, compounds with similar structural features are often utilized in organic synthesis and as intermediates in the development of various chemical entities. A thorough understanding of its solubility is critical for its effective use in any research or development context, including reaction chemistry, formulation, and biological assays.

Based on its chemical structure, which includes a largely non-polar aromatic ring and two polar nitro groups, it is anticipated that this compound will exhibit limited solubility in water and higher solubility in polar apathetic organic solvents. A safety data sheet for the compound indicates it has low water solubility and is not likely to be mobile in the environment.[1] However, empirical determination is necessary to ascertain its solubility profile across a range of common laboratory solvents.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in common laboratory solvents is not widely available in published literature. The following table is provided as a template for researchers to populate with their own experimentally determined data.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
Water
Ethanol
Methanol
Isopropanol
Acetone
Acetonitrile (B52724)
Dichloromethane
Chloroform
Ethyl Acetate
Toluene
Hexane
Dimethyl Sulfoxide (DMSO)
Dimethylformamide (DMF)

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the solubility of this compound in a chosen solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

3.1. Materials

  • This compound (solid)

  • Selected laboratory solvents (e.g., water, ethanol, acetone, etc.)

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

3.2. Procedure

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, one for each solvent to be tested. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved. The solution should be continuously agitated during this time.

  • Separation of Saturated Solution:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.

    • Filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles.

  • Quantification of Dissolved Solute:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method (HPLC or UV-Vis spectrophotometry).

    • Quantify the concentration of this compound in the diluted sample using a pre-established calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Analytical Methods for Quantification

4.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of this compound.

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV-Vis detector is recommended.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for the analysis of dinitrophenyl compounds. The exact ratio may need to be optimized to achieve good separation and peak shape.

  • Detection: The dinitrophenyl group has a strong chromophore, allowing for sensitive detection by UV-Vis. The detection wavelength should be set at the absorbance maximum of this compound.

  • Calibration: Prepare a series of standard solutions of known concentrations of this compound. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

4.2. UV-Vis Spectrophotometry

For a more rapid but potentially less specific measurement, UV-Vis spectrophotometry can be used.

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution across a range of UV-Vis wavelengths.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Construct a calibration curve by plotting absorbance against concentration (Beer-Lambert Law).

    • Measure the absorbance of the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start add_excess Add excess DNPT to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent equilibrate Equilibrate in thermostatic shaker (24-48h) add_solvent->equilibrate centrifuge Centrifuge equilibrate->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute filtered solution filter->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

References

2,4-Dinitrophenyl Thiocyanate in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrophenyl thiocyanate (B1210189) is an organic compound that belongs to a class of reagents capable of cyanylation, the process of introducing a cyano group (-CN) into a molecule. In the realm of biochemistry, such reagents are primarily utilized for the specific modification of cysteine residues within proteins. This modification serves as a gateway to several analytical and protein engineering applications, most notably the selective cleavage of the polypeptide chain and the introduction of unique chemical probes.

While 2,4-Dinitrophenyl thiocyanate itself is not extensively documented in contemporary biochemical literature as a primary tool, its chemical reactivity is well-represented by the closely related and widely used reagent, 2-nitro-5-thiocyanatobenzoic acid (NTCB). This guide will, therefore, focus on the principles and applications of cysteine cyanylation, using NTCB as the primary exemplar to illustrate the methodologies and outcomes relevant to the use of dinitrophenyl thiocyanates.

Core Application: Cysteine Modification and Subsequent Reactions

The principal use of thiocyanating reagents in biochemistry is the selective modification of the sulfhydryl group of cysteine residues. This process, known as cyanylation, converts the cysteine into an S-cyano-cysteine derivative. This initial modification is the starting point for two major applications: selective peptide bond cleavage and the generation of dehydroalanine (B155165).

Mechanism of Action: Cyanylation and Cleavage

The process begins with the nucleophilic attack of a deprotonated cysteine thiol (thiolate) on the electrophilic cyanating reagent. This results in the formation of an S-cyanylated cysteine and the release of the dinitrophenyl leaving group.

Under alkaline conditions (typically pH 8 or higher), the S-cyanylated cysteine residue undergoes a spontaneous intramolecular cyclization. The nitrogen atom of the peptide bond immediately preceding the modified cysteine attacks the carbon of the cyano group. This forms a reactive 1-acyl-2-iminothiazolidine intermediate. This intermediate is susceptible to hydrolysis, which results in the cleavage of the peptide bond at the N-terminal side of the original cysteine residue.[1][2] This process generates a new N-terminus on the downstream peptide and a blocked C-terminal iminothiazolidine ring on the upstream peptide.

G S_Cyano_Cys S_Cyano_Cys S_Cyano_Cys2 S_Cyano_Cys2 Protein_Cys_SH Protein_Cys_SH DNPT DNPT DNP DNP

Experimental Protocols

The following protocols are based on the use of NTCB and can be adapted for other thiocyanating reagents. Optimization is often necessary depending on the specific protein and desired outcome.

Protocol 1: Selective Peptide Cleavage at Cysteine Residues

This two-step protocol first involves the cyanylation of cysteine residues, followed by cleavage of the peptide bond under alkaline conditions.

Materials:

  • Protein of interest (in a buffer free of primary amines, e.g., phosphate (B84403) or borate (B1201080) buffer)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • NTCB solution (freshly prepared in a suitable solvent like DMSO or acetonitrile)

  • Denaturant (e.g., Guanidine hydrochloride or Urea) (optional, but recommended for inaccessible cysteines)

  • Cleavage buffer (e.g., 6 M Guanidine-HCl, 0.2 M Tris-HCl, pH 9.0)

Methodology:

  • Reduction of Disulfide Bonds:

    • Dissolve the protein in a buffer containing a denaturant if necessary.

    • Add a 10-fold molar excess of DTT or TCEP over total cysteine concentration.

    • Incubate at 37°C for 1-2 hours to ensure all disulfide bonds are reduced.

    • Crucial Step: Remove the reducing agent by dialysis or gel filtration, as it will react with the NTCB.

  • Cyanylation:

    • Adjust the pH of the protein solution to 8.0.

    • Add a 5- to 10-fold molar excess of NTCB over the total cysteine concentration.

    • Incubate at 37-40°C for 30 minutes. The reaction can be monitored by the increase in absorbance at 412 nm from the released 2-nitro-5-thiobenzoate byproduct.[3]

  • Cleavage:

    • Increase the pH of the reaction mixture to 9.0 by adding the cleavage buffer.

    • Incubate at 37-50°C for 12-16 hours.[4]

    • The extent of cleavage can be analyzed by SDS-PAGE, which will show the appearance of smaller peptide fragments.

Protocol 2: Conversion of Cysteine to Dehydroalanine (Dha)

Under slightly different conditions, the S-cyanylated intermediate can undergo a β-elimination reaction to form dehydroalanine, a useful Michael acceptor for further protein modification.

Materials:

  • S-cyanylated protein (prepared as in steps 1 and 2 of Protocol 1)

  • Reaction buffer (e.g., buffer at pH 7 containing a non-nucleophilic base like pyridine)[2]

Methodology:

  • Prepare S-cyanylated Protein: Follow steps 1 and 2 of the cleavage protocol.

  • β-Elimination Reaction:

    • Adjust the pH of the S-cyanylated protein solution to 7.0.

    • Add a non-nucleophilic base, such as 10 mM pyridine.[2]

    • Incubate at 37°C overnight.

    • The formation of dehydroalanine can be confirmed by mass spectrometry, which will show a mass loss corresponding to the elimination of the thiocyanate group.

G S_Cyano S_Cyano S_Cyano2 S_Cyano2 Protein_Cys Protein_Cys NTCB NTCB

Quantitative Data Presentation

The efficiency of cyanylation and subsequent reactions can be influenced by several factors including pH, temperature, and the accessibility of the cysteine residue.

ParameterConditionTypical OutcomeReference
Cyanylation Monitoring Reaction with DTNB (Ellman's reagent) prior to cyanide displacementRelease of TNB anion, monitored at 412 nm (ε = 13,600 M⁻¹cm⁻¹)[3]
Cleavage Efficiency Varies greatly with protein and conditionsCan be highly incomplete; side reactions are common[5]
Dehydroalanine Formation Cysteine at flexible C-terminus, pH 7, 10 mM pyridine, 37°C overnightHigh yield, close to completion[2]
Side Reactions Prolonged incubation at high pHβ-elimination, carbamylation of lysine (B10760008) residues[5]

Related Dinitrophenyl Reagents in Biochemistry

It is important to distinguish this compound from other dinitrophenyl-containing reagents used in biochemical research, as they have distinct applications.

  • 2,4-Dinitrophenylhydrazine (B122626) (DNPH): This reagent is widely used to detect and quantify protein carbonylation, a marker of oxidative stress. It reacts with carbonyl groups (aldehydes and ketones) on oxidized amino acid side chains to form hydrazones that can be measured spectrophotometrically or immunochemically.[6]

  • 2,4-Dinitrophenyl [¹⁴C]cysteinyl disulfide: This is a radiolabeling reagent used for the selective labeling of protein thiols. The reaction proceeds through disulfide exchange, not cyanylation, and releases a colored 2,4-dinitrothiophenolate, allowing the reaction to be monitored.[7]

Conclusion

This compound is a representative of a class of reagents that selectively modify cysteine residues, enabling powerful techniques for protein analysis and engineering. While specific protocols for this compound are sparse in the literature, the well-established methodologies for the analogous reagent, NTCB, provide a robust framework for its application. The primary uses—selective peptide cleavage and the formation of dehydroalanine—offer researchers valuable tools for protein sequencing, domain mapping, and the site-specific introduction of chemical modifications. Careful control of reaction conditions, particularly pH, is critical to direct the reaction towards the desired outcome and minimize side reactions.

References

Spectroscopic and Synthetic Profile of 2,4-Dinitrophenyl Thiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2,4-dinitrophenyl thiocyanate (B1210189), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a consolidated resource of its infrared (IR) and nuclear magnetic resonance (NMR) spectral data, alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data Analysis

The structural elucidation of 2,4-dinitrophenyl thiocyanate is critically supported by infrared and nuclear magnetic resonance spectroscopy. The key quantitative data from these analytical techniques are summarized below.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the distinct vibrational frequencies of its functional groups. The presence of the thiocyanate (-SCN) and nitro (-NO₂) groups, along with the aromatic ring, gives rise to a unique spectral fingerprint. General literature suggests that the thiocyanate group exhibits a sharp and intense absorption band for the C≡N stretch.[1] The nitro group typically shows two strong stretching vibrations.

Table 1: Characteristic IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Functional Group
C≡N Stretch~2150 - 2160Thiocyanate
Asymmetric NO₂ Stretch~1520 - 1560Nitro
Symmetric NO₂ Stretch~1340 - 1350Nitro
C-H Aromatic Stretch>3000Aromatic Ring
C=C Aromatic Stretch~1600, ~1475Aromatic Ring

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film) and the specific instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays three distinct signals in the aromatic region, corresponding to the three protons on the phenyl ring.[2] The chemical shifts are influenced by the electron-withdrawing nature of the two nitro groups and the thiocyanate group.

Table 2: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)Multiplicity
H-39.220d
H-58.620dd
H-68.311d

Solvent: CDCl₃. The specific coupling constants were not explicitly found in the searched literature.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-SCN~100 - 115
Aromatic Carbons~120 - 155
C-NO₂~140 - 150

Note: These are estimated ranges and experimental verification is required for precise assignments.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2,4-dinitrochlorobenzene with a thiocyanate salt. A more detailed procedure is described as follows: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, 2,4-dinitrobenzene (0.32 mol) is combined with 500 ml of 60% cyclohexane, stannous chloride (0.31 mol), and a thiocyanoamine solution (0.51 mol).[3] The mixture is stirred at 150 rpm and heated to 80°C, maintaining reflux for 5 hours.[3] After cooling to 5°C, the aqueous layer is extracted with 70% acetonitrile.[3] The combined organic layers are washed with an ammonium (B1175870) nitrate (B79036) solution and then with 80% ethylenediamine.[3] Following dehydration with activated alumina, the product is recrystallized from 90% nitromethane (B149229) to yield crystalline this compound.[3]

Spectroscopic Analysis

A general procedure for obtaining an IR spectrum of a solid sample like this compound involves the KBr pellet method. A small amount of the finely ground compound is mixed with dry potassium bromide powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a suitable range (e.g., 4000-400 cm⁻¹).

For ¹H and ¹³C NMR analysis, the this compound sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The concentration is usually in the range of 5-20 mg/mL. The spectrum is acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Logical Relationships and Workflows

The synthesis of this compound can be visualized as a sequential workflow, from the initial reaction to the final purification of the product.

Synthesis_Workflow Synthesis Workflow of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 2,4-Dinitrobenzene Stannous Chloride Thiocyanoamine Solution Cyclohexane Reaction_Vessel Reaction at 80°C for 5 hours Reactants->Reaction_Vessel Cooling Cool to 5°C Reaction_Vessel->Cooling Extraction Extract with 70% Acetonitrile Cooling->Extraction Washing_1 Wash with Ammonium Nitrate Solution Extraction->Washing_1 Washing_2 Wash with 80% Ethylenediamine Washing_1->Washing_2 Dehydration Dehydrate with Activated Alumina Washing_2->Dehydration Recrystallization Recrystallize from 90% Nitromethane Dehydration->Recrystallization Final_Product Crystalline this compound Recrystallization->Final_Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

This guide provides a foundational set of spectroscopic and synthetic data for this compound. Researchers are encouraged to consult the primary literature for more specialized applications and advanced characterization techniques.

References

2,4-Dinitrophenyl thiocyanate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dinitrophenyl thiocyanate (B1210189), detailing its chemical properties, synthesis, and known biological interactions. The information is presented to support research and development activities in the fields of biochemistry and drug discovery.

Core Compound Data

2,4-Dinitrophenyl thiocyanate is a nitroaromatic organic compound with the chemical formula C7H3N3O4S.[1][2][3] Its molecular structure consists of a benzene (B151609) ring substituted with two nitro groups at positions 2 and 4, and a thiocyanate group.

PropertyValueReference
Molecular Formula C7H3N3O4S[1][2][3]
Molecular Weight 225.18 g/mol [1][2]
CAS Number 1594-56-5[2]
Appearance Light yellow to yellow to orange powder/crystal
Melting Point 138-140 °C

Synthesis Protocol

A common method for the synthesis of aryl thiocyanates is through the nucleophilic substitution of an activated aryl halide with a thiocyanate salt. The following protocol describes a general procedure for the synthesis of this compound from 2,4-dinitrochlorobenzene and potassium thiocyanate.

Materials:

  • 2,4-Dinitrochlorobenzene

  • Potassium thiocyanate (KSCN)

  • Ethanol (B145695) (or other suitable polar aprotic solvent)

  • Reflux apparatus

  • Stirring plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,4-dinitrochlorobenzene in a suitable volume of ethanol.

  • Addition of Thiocyanate: To the stirred solution, add a stoichiometric equivalent or a slight excess of potassium thiocyanate.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the crude product by filtration and wash it with cold ethanol or water to remove any unreacted starting materials and inorganic salts. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield the final product.

Experimental Applications and Methodologies

While specific, detailed experimental protocols for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential applications in areas such as antifungal research and as a reagent for studying protein modification.

Potential Antifungal Activity

Organic compounds containing nitro groups and thiocyanate moieties have been investigated for their biological activities. The antifungal mechanism of action for many agents involves the disruption of the fungal cell wall or membrane, or interference with essential biosynthetic pathways like ergosterol (B1671047) synthesis.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a general method to assess the antifungal activity of this compound.

  • Preparation of Antifungal Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a liquid culture medium appropriate for the fungal species being tested.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate in the same culture medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature for the fungal species (typically 24-48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits fungal growth. This can be determined by visual inspection or by using a spectrophotometric plate reader.

Disulfide Bond Cleavage

Thiocyanate ions are known to participate in the cleavage of disulfide bonds in proteins, a critical step in many proteomics workflows. While the direct use of this compound for this purpose is not established, the thiocyanate moiety is the reactive species in this process.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 2,4-Dinitrochlorobenzene + Potassium Thiocyanate Reaction Nucleophilic Aromatic Substitution (in Ethanol, Reflux) Start->Reaction Isolation Cooling and Precipitation Reaction->Isolation Purification Recrystallization Isolation->Purification Product Pure this compound Purification->Product HPLC HPLC Analysis Product->HPLC NMR NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS FTIR FTIR Spectroscopy Product->FTIR

Caption: Workflow for the synthesis and characterization of this compound.

References

The Cornerstone of Protein Chemistry: A Technical Guide to Dinitrophenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical significance of dinitrophenyl (DNP) compounds in protein chemistry, a field revolutionized by the pioneering work of Frederick Sanger. This document provides a detailed overview of the core methodologies, quantitative data, and the enduring legacy of DNP compounds in both protein sequencing and immunology.

A Historical Perspective: Sanger's Revolution

Prior to the 1940s, the precise chemical nature of proteins was a subject of debate, with some theories suggesting they were complex colloidal aggregates without a fixed structure.[1] The groundbreaking work of British biochemist Frederick Sanger definitively overturned this notion. His research on the hormone insulin (B600854) provided the first conclusive proof that proteins possess a specific and invariant amino acid sequence.[1] This seminal work, for which he was awarded his first Nobel Prize in Chemistry in 1958, laid the foundation for the central dogma of molecular biology.[2]

At the heart of Sanger's methodology was the use of 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), now commonly known as Sanger's reagent.[2][3] This compound reacts with the free N-terminal amino group of a polypeptide chain, creating a stable dinitrophenyl (DNP) derivative.[4][5] By hydrolyzing the protein and identifying the DNP-labeled amino acid, Sanger was able to determine the N-terminal residue of the polypeptide chain.[4] This seemingly simple step was the key to unlocking the complete sequence of insulin, a monumental task that took approximately a decade to complete.[1]

The Sanger Method for N-Terminal Amino Acid Analysis

The Sanger method, while largely superseded by more modern techniques like Edman degradation and mass spectrometry, remains a cornerstone of protein chemistry education and research. The fundamental principle involves three key stages: labeling the N-terminal amino acid, hydrolyzing the polypeptide chain, and identifying the labeled residue.

Experimental Protocol: N-Terminal Analysis using FDNB

The following is a generalized protocol for the identification of the N-terminal amino acid of a polypeptide using Sanger's reagent.

Materials:

  • Purified polypeptide sample

  • 1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's reagent)

  • Sodium bicarbonate solution (e.g., 1 M)

  • Ethanol (B145695)

  • 6 M Hydrochloric acid (HCl)

  • Ether

  • Chromatography system (e.g., paper chromatography, thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC))

  • Standard DNP-amino acid solutions

Procedure:

  • Labeling the N-Terminal Amino Acid:

    • Dissolve the polypeptide sample in a suitable buffer, such as an aqueous solution containing sodium bicarbonate, to maintain a slightly alkaline pH (around 9.0).[6]

    • Add an equimolar amount of FDNB dissolved in a minimal amount of ethanol.[6]

    • Incubate the reaction mixture at a slightly elevated temperature (e.g., 40°C) with gentle stirring. The reaction time can vary depending on the specific amino acid but is typically around 1-2 hours.[6]

  • Removal of Excess Reagent and Hydrolysis:

    • After the reaction is complete, evaporate the ethanol from the mixture.

    • Wash the aqueous solution with ether to extract any unreacted FDNB.[6]

    • Acidify the solution to precipitate the DNP-polypeptide.

    • Collect the DNP-polypeptide and hydrolyze it by heating in 6 M HCl at 100-110°C for 12-24 hours. This cleaves all peptide bonds, releasing the individual amino acids.[1] The DNP group remains stably attached to the N-terminal amino acid.[1]

  • Identification of the DNP-Amino Acid:

    • After hydrolysis, the DNP-amino acid is extracted from the aqueous solution using an organic solvent like ether.

    • The extracted DNP-amino acid is then identified by chromatography.[4]

    • The DNP-amino acid is spotted onto a chromatography medium (e.g., paper or TLC plate) alongside standard DNP-amino acid solutions.

    • The chromatogram is developed using an appropriate solvent system.

    • The yellow-colored DNP-amino acid from the sample is identified by comparing its migration distance (Rf value) to that of the standards.[4]

Experimental Workflow

The logical flow of Sanger's method for N-terminal analysis can be visualized as follows:

sanger_workflow start Purified Polypeptide labeling Labeling with FDNB (Sanger's Reagent) start->labeling hydrolysis Acid Hydrolysis (6M HCl) labeling->hydrolysis extraction Extraction of DNP-Amino Acid hydrolysis->extraction chromatography Chromatographic Separation extraction->chromatography identification Identification of N-Terminal Amino Acid chromatography->identification end Identified N-Terminal Amino Acid identification->end

Sanger's Method Workflow

Synthesis of Dinitrophenyl-Amino Acids

The preparation of DNP-amino acids is a fundamental procedure in protein chemistry, both for creating standards for chromatographic identification and for various immunological applications.

Simplified Experimental Protocol for DNP-Amino Acid Synthesis

This protocol is a simplified version for the synthesis of DNP-amino acids.[6]

Materials:

  • Amino acid

  • 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • Sodium bicarbonate

  • Water

  • Ethanol

Procedure:

  • Dissolve the amino acid in an aqueous solution.

  • Add an equivalent amount of FDNB.

  • Maintain the pH at approximately 9.0 by adding sodium bicarbonate.

  • Incubate the reaction at 40°C with stirring for about 1 hour.

  • Acidify the solution to precipitate the DNP-amino acid.

  • The resulting DNP-amino acid can be collected and purified by recrystallization.

Quantitative Data on DNP-Amino Acid Synthesis

The yield of the synthesis can vary depending on the specific amino acid and reaction conditions.

DNP-Amino Acid DerivativeReported YieldReference
DNP-L-arginine72%[6]
DNP-L-leucineNot specified, but crystalline product obtained[6]
l-fluoro-2,4-dinitrophenyl-5-L-alanine amide76%[5]

Dinitrophenyl Compounds in Immunology

Beyond their role in protein sequencing, dinitrophenyl compounds are invaluable tools in the field of immunology. DNP acts as a model hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[7] The DNP-carrier conjugate is then capable of stimulating antibody production and activating various immune cells.

B-Cell Activation by DNP-Haptens

DNP-conjugated antigens are widely used to study the mechanisms of B-cell activation. The binding of a DNP-carrier antigen to the B-cell receptor (BCR) can initiate a signaling cascade leading to B-cell proliferation and differentiation into antibody-producing plasma cells.

b_cell_activation dnp_antigen DNP-Carrier Antigen bcr B-Cell Receptor (BCR) dnp_antigen->bcr lyn Lyn bcr->lyn syk Syk lyn->syk btk BTK syk->btk plc PLCγ2 btk->plc dag DAG plc->dag ip3 IP3 plc->ip3 pkc PKC dag->pkc ca_release Ca²⁺ Release ip3->ca_release transcription_factors Activation of Transcription Factors (e.g., NF-κB, AP-1) pkc->transcription_factors ca_release->transcription_factors gene_expression Changes in Gene Expression transcription_factors->gene_expression b_cell_response B-Cell Proliferation & Differentiation gene_expression->b_cell_response

DNP-Hapten Induced B-Cell Activation Pathway
Mast Cell Degranulation

DNP is also instrumental in modeling hypersensitivity reactions.[8] In a typical model, an animal is sensitized with a DNP-carrier conjugate to produce DNP-specific IgE antibodies. These antibodies then bind to high-affinity FcεRI receptors on the surface of mast cells. Subsequent exposure to the DNP antigen cross-links the IgE receptors, triggering a signaling cascade that results in the release of inflammatory mediators, a process known as degranulation.

mast_cell_degranulation dnp_antigen DNP Antigen ige DNP-specific IgE dnp_antigen->ige fceri FcεRI Receptor ige->fceri Cross-linking lyn Lyn fceri->lyn syk Syk lyn->syk lat LAT syk->lat plc PLCγ lat->plc dag DAG plc->dag ip3 IP3 plc->ip3 pkc PKC dag->pkc ca_release Ca²⁺ Release from ER ip3->ca_release degranulation Degranulation (Release of Histamine, Serotonin, etc.) pkc->degranulation ca_release->degranulation

DNP-Induced Mast Cell Degranulation Pathway
Quantitative Data on Anti-DNP Antibodies

The affinity of antibodies for their antigens is a critical parameter in immunology. The binding affinities of anti-DNP antibodies have been extensively studied.

Antibody SystemLigandAverage Intrinsic Association Constant (K₀) (M⁻¹)Heterogeneity Index (a)Reference
Rabbit anti-DNPε-DNP-lysineIncreased progressively with time after immunizationVaried[9]
Rabbit anti-DNP-BGGHomologous haptenIncreased ~100-fold over 5 weeksNot specified[8]
Rat monoclonal anti-DNP IgG2bCharged DNP-containing ligandsDissociation constants determinedNoncooperative binding[10]

Conclusion

The introduction of dinitrophenyl compounds, particularly FDNB, by Frederick Sanger marked a pivotal moment in the history of biological sciences. It not only provided the first tangible evidence for the defined primary structure of proteins but also laid the methodological groundwork for decades of research in protein chemistry. While Sanger's original method for protein sequencing is now primarily of historical and pedagogical interest, the utility of DNP compounds has endured, finding a crucial and lasting role in the field of immunology. As a model hapten, DNP continues to be an indispensable tool for dissecting the complex signaling pathways that govern immune cell activation and hypersensitivity reactions. The legacy of dinitrophenyl compounds thus serves as a powerful testament to the profound impact that innovative chemical tools can have on our understanding of fundamental biological processes.

References

Theoretical Insights into the Reactivity of 2,4-Dinitrophenyl Thiocyanate: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to evaluate the reactivity of 2,4-Dinitrophenyl thiocyanate (B1210189) (DNPSCN). In the absence of direct computational studies on this specific molecule, this document synthesizes methodologies and findings from theoretical investigations of analogous aryl thiocyanates and dinitrophenyl derivatives. The principles and computational protocols detailed herein offer a robust framework for predicting the reactivity, reaction mechanisms, and electronic properties of DNPSCN, which is crucial for its application in areas such as drug development and as a hapten in immunological studies.

Introduction to the Reactivity of 2,4-Dinitrophenyl Thiocyanate

This compound is an aromatic compound featuring a phenyl ring activated by two electron-withdrawing nitro groups and substituted with a thiocyanate group. This electronic setup makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The thiocyanate moiety (-SCN) is a pseudohalogen and can act as a leaving group. Understanding the reactivity of DNPSCN is essential for controlling its chemical transformations and designing molecules with desired biological activities.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms, including the structures of transition states and intermediates, as well as the associated energy barriers.

Computational Methodologies for Reactivity Analysis

A robust computational protocol is fundamental to accurately predict the reactivity of DNPSCN. Based on studies of similar compounds, a combination of DFT for geometry optimizations and frequency calculations, along with a suitable solvation model, is recommended.

Density Functional Theory (DFT) Approach

DFT is a widely used quantum chemical method that can provide a good balance between accuracy and computational cost for studying organic reactions.

Recommended Protocol:

  • Functional: The B3LYP hybrid functional is a common choice that has been shown to provide reliable results for a wide range of organic molecules and reactions. Other functionals, such as M06-2X or ωB97X-D, can also be employed, especially for systems where dispersion interactions are significant.

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is generally adequate for geometry optimizations and frequency calculations. This basis set includes polarization and diffuse functions, which are important for accurately describing the electronic structure of anions and transition states.

  • Solvation Model: To simulate the effect of a solvent on the reaction, a polarizable continuum model (PCM) is often used. The integral equation formalism variant of PCM (IEFPCM) is a popular choice. The choice of solvent (e.g., water, DMSO, acetonitrile) should be guided by the experimental conditions of interest.

  • Software: These calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.

Calculation of Reactivity Descriptors

Global and local reactivity descriptors derived from conceptual DFT can provide valuable insights into the reactivity of DNPSCN.

  • Global Descriptors: These include chemical potential (μ), hardness (η), and the electrophilicity index (ω). These descriptors help in understanding the overall reactivity of the molecule.

  • Local Descriptors: Fukui functions and the dual descriptor (f(2)(r)) are used to identify the most reactive sites within the molecule for nucleophilic and electrophilic attacks. For DNPSCN, these descriptors can pinpoint the carbon atoms on the aromatic ring that are most susceptible to nucleophilic attack.

Reaction Mechanisms and Energetics

The primary reaction pathway for this compound with nucleophiles is expected to be nucleophilic aromatic substitution (SNAr). Theoretical calculations can help distinguish between a stepwise mechanism, proceeding through a Meisenheimer complex, and a concerted mechanism.

Nucleophilic Aromatic Substitution (SNAr)

In a typical SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the substitution of the thiocyanate leaving group.

dot

Caption: Proposed stepwise SNAr mechanism for this compound.

Quantitative Reactivity Data (Exemplary)

The following table summarizes hypothetical quantitative data for the SNAr reaction of DNPSCN with a generic nucleophile (Nu⁻), based on computational studies of analogous systems. These values are for illustrative purposes to demonstrate the type of data that can be obtained from theoretical calculations.

ParameterValue (kcal/mol)Description
ΔG‡attack 15 - 20Gibbs free energy of activation for the nucleophilic attack (formation of the Meisenheimer complex).
ΔGreaction -10 to -5Overall Gibbs free energy of the reaction, indicating a thermodynamically favorable process.
ΔG‡departure 5 - 10Gibbs free energy of activation for the departure of the thiocyanate leaving group from the Meisenheimer complex.

Experimental Protocols for Reactivity Studies

Theoretical calculations are most powerful when they are validated by experimental data. The following are key experimental protocols that can be used to study the reactivity of DNPSCN.

Synthesis of this compound

Materials:

  • 2,4-Dinitrochlorobenzene

  • Potassium thiocyanate (KSCN)

  • Ethanol (or other suitable solvent)

Procedure:

  • Dissolve 2,4-dinitrochlorobenzene in a suitable solvent, such as ethanol.

  • Add an equimolar amount of potassium thiocyanate dissolved in the same solvent.

  • The reaction mixture is typically stirred at room temperature or with gentle heating for several hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by precipitation or extraction, followed by recrystallization to purify the this compound.

Kinetic Studies of Nucleophilic Substitution

Methodology:

  • UV-Vis Spectrophotometry: The reaction of DNPSCN with a nucleophile can be monitored by observing the change in absorbance at a specific wavelength corresponding to the formation of the product or the disappearance of the reactant.

  • Procedure:

    • Prepare solutions of DNPSCN and the nucleophile of known concentrations in a suitable solvent.

    • Mix the solutions in a cuvette and immediately start recording the absorbance at regular time intervals using a UV-Vis spectrophotometer.

    • The rate constants can be determined by fitting the absorbance versus time data to the appropriate integrated rate law.

Logical Workflow for Theoretical Reactivity Studies

The following diagram illustrates a typical workflow for the computational investigation of the reactivity of a molecule like this compound.

dot

Computational_Workflow cluster_setup 1. System Setup cluster_calculations 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis and Interpretation mol_structure Define Molecular Structure (this compound) method_selection Select Computational Method (e.g., B3LYP/6-311+G(d,p)) mol_structure->method_selection solvent_model Choose Solvation Model (e.g., IEFPCM) method_selection->solvent_model geom_opt Geometry Optimization of Reactants, Products, Intermediates, and Transition States solvent_model->geom_opt freq_calc Frequency Calculations to Confirm Stationary Points and Obtain Thermodynamic Data geom_opt->freq_calc reactivity_desc Calculate Reactivity Descriptors (Fukui Functions, etc.) geom_opt->reactivity_desc kinetics_thermo Determine Activation Energies and Reaction Enthalpies/Free Energies freq_calc->kinetics_thermo pes_analysis Analyze Potential Energy Surface (Reaction Pathways) reactivity_desc->pes_analysis mechanism_elucidation Elucidate Reaction Mechanism (Stepwise vs. Concerted) pes_analysis->mechanism_elucidation kinetics_thermo->mechanism_elucidation

Caption: A typical workflow for the theoretical study of chemical reactivity.

Conclusion

Methodological & Application

Application Notes and Protocols for Selective Cysteine Modification using 2,4-Dinitrophenyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The selective modification of cysteine residues in proteins is a cornerstone of modern chemical biology, proteomics, and drug development. The unique nucleophilicity of the cysteine thiol group allows for its specific targeting under physiological conditions, enabling the introduction of probes, drugs, and other functionalities. 2,4-Dinitrophenyl thiocyanate (B1210189) (DNP-SCN) is a reagent that can be utilized for the selective modification of cysteine residues. The 2,4-dinitrophenyl group serves as an excellent leaving group in a nucleophilic aromatic substitution reaction with the cysteine thiolate, leading to the formation of a protein-thiocyanate adduct. This modification can be used to introduce a small, minimally perturbing tag for studying protein structure and function, or as a precursor for further chemical transformations.

These application notes provide a comprehensive overview of the principles and methodologies for the selective modification of cysteine residues using DNP-SCN, including detailed experimental protocols, data presentation, and visualization of key processes. While direct literature on the widespread application of DNP-SCN for this specific purpose is limited, the protocols and mechanisms presented here are based on established principles of organic chemistry and analogy to structurally similar and well-characterized reagents.

Principle of the Reaction

The selective modification of cysteine residues with 2,4-Dinitrophenyl thiocyanate is predicated on a nucleophilic aromatic substitution (SNA r) reaction. The electron-withdrawing nature of the two nitro groups on the phenyl ring makes the carbon atom attached to the thiocyanate group highly electrophilic. The sulfhydryl group of a cysteine residue, particularly in its deprotonated thiolate form (S-), acts as a potent nucleophile.

The proposed reaction mechanism involves the attack of the cysteine thiolate on the sulfur atom of the thiocyanate group of DNP-SCN. This leads to the formation of a transient intermediate, followed by the departure of the stable 2,4-dinitrophenolate (B1223059) anion as a leaving group, resulting in a cyanylated cysteine residue on the protein.

Reaction Scheme:

Reaction_Mechanism Protein_Cys Protein-SH Protein_SCN Protein-S-CN Protein_Cys->Protein_SCN Nucleophilic Attack DNP_SCN This compound DNP_SCN->Protein_SCN DNP 2,4-Dinitrophenolate Protein_SCN->DNP Elimination Experimental_Workflow start Start: Purified Protein prep_protein Protein Preparation (Buffer exchange, Reduction if needed) start->prep_protein reaction Incubation: Protein + DNP-SCN (RT, 1-4h) prep_protein->reaction prep_reagent Prepare DNP-SCN Stock Solution prep_reagent->reaction purification Purification (Desalting column or Dialysis) reaction->purification characterization Characterization (MS, SDS-PAGE, Activity Assay) purification->characterization end End: Modified Protein characterization->end Signaling_Pathway Stimulus Oxidative Stress (e.g., H2O2) Kinase Kinase (Inactive) -SH Stimulus->Kinase Oxidation Kinase_ox Kinase (Active) -SOH Kinase->Kinase_ox DNP_SCN DNP-SCN Kinase->DNP_SCN Modification Downstream Downstream Signaling Kinase_ox->Downstream Phosphorylation Kinase_mod Kinase (Modified) -S-CN DNP_SCN->Kinase_mod Kinase_mod->Downstream Inhibition Response Cellular Response Downstream->Response

Application Notes and Protocols for Protein Cleavage at Cysteine using 2,4-Dinitrophenyl thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective cleavage of peptide bonds is a cornerstone of protein chemistry, enabling protein sequencing, characterization of post-translational modifications, and the production of smaller, functional peptide fragments. Chemical cleavage at specific amino acid residues offers an alternative to enzymatic methods, providing a different cleavage pattern and the ability to work under denaturing conditions. This document provides a detailed protocol for the chemical cleavage of proteins at cysteine residues using 2,4-Dinitrophenyl thiocyanate (B1210189) (DNPSCN).

The methodology is a two-step process. The first step involves the cyanylation of the sulfhydryl group of cysteine residues with DNPSCN. This reaction forms a thiocyano (-SCN) adduct. The second step is the cleavage of the peptide bond on the N-terminal side of the S-cyanylated cysteine residue, which is induced by incubation in an alkaline buffer. This process results in the formation of a new N-terminus at the amino acid immediately following the original cysteine residue and a C-terminal 2-iminothiazolidine-4-carboxyl derivative on the cleaved fragment.

Chemical Mechanism

The cleavage reaction proceeds through two distinct phases:

  • Cyanylation: The thiol group of a cysteine residue performs a nucleophilic attack on the thiocyanate carbon of 2,4-Dinitrophenyl thiocyanate. This results in the formation of an S-cyanylated cysteine residue and the release of 2,4-dinitrothiol.

  • Cleavage: Under alkaline conditions (pH > 8), the nitrogen atom of the peptide bond preceding the S-cyanylated cysteine attacks the sulfur of the thiocyano group.[1] This intramolecular cyclization leads to the cleavage of the peptide bond and the formation of an N-terminal peptide and a C-terminal peptide with a 2-iminothiazolidine-4-carboxyl cap. A competing side reaction, β-elimination, can also occur at high pH, leading to the formation of dehydroalanine (B155165) from the S-cyanylated cysteine.[1][2]

Experimental Protocols

Note: This protocol is adapted from methods developed for the related reagent, 2-nitro-5-thiocyanatobenzoic acid (NTCB), due to a lack of a specific published protocol for this compound (DNPSCN). Optimization of reagent concentrations, incubation times, and buffer conditions may be necessary for your specific protein of interest.

Materials
  • Protein of interest containing at least one cysteine residue

  • This compound (DNPSCN)

  • Denaturing buffer (e.g., 6 M Guanidine-HCl, 0.2 M Tris-HCl, pH 8.0)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Alkylation agent (e.g., iodoacetamide (B48618) or iodoacetic acid) - for blocking non-target cysteines if selective cleavage is desired

  • Cyanylation buffer (e.g., 0.2 M Tris-HCl, pH 8.0)

  • Cleavage buffer (e.g., 0.2 M Borate buffer, pH 9.0 or 1 M Ammonium (B1175870) Hydroxide)

  • Desalting columns or dialysis tubing

  • HPLC system for analysis and purification of cleaved fragments

  • Mass spectrometer for verification of cleavage products

Protocol 1: Complete Cleavage at All Cysteine Residues

This protocol is designed to cleave the protein at all accessible cysteine residues.

Step 1: Protein Denaturation and Reduction

  • Dissolve the protein sample in a denaturing buffer containing a reducing agent (e.g., 10 mM DTT in 6 M Guanidine-HCl, 0.2 M Tris-HCl, pH 8.0).

  • Incubate at 37°C for 1-2 hours to ensure complete denaturation and reduction of all disulfide bonds.

Step 2: Removal of Reducing Agent

  • Remove the reducing agent by dialysis against the cyanylation buffer or by using a desalting column. This step is critical as the reducing agent will react with DNPSCN.

Step 3: Cyanylation of Cysteine Residues

  • Dissolve DNPSCN in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) to prepare a stock solution (e.g., 100 mM).

  • Add a 10-fold molar excess of DNPSCN over the total concentration of cysteine residues in the protein solution.

  • Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction can be monitored by observing the release of the yellow-colored 2,4-dinitrothiolate anion.

Step 4: Removal of Excess Reagent

  • Remove excess DNPSCN and the 2,4-dinitrothiol byproduct by dialysis against the cleavage buffer or by using a desalting column.

Step 5: Peptide Bond Cleavage

  • Incubate the cyanylated protein in the cleavage buffer (e.g., 0.2 M Borate buffer, pH 9.0) at 37°C for 12-24 hours. Alternatively, for faster cleavage, incubation in 1 M ammonium hydroxide (B78521) at room temperature for 1-2 hours can be tested.

  • Stop the reaction by acidification (e.g., adding formic acid to a final concentration of 1%).

Step 6: Analysis of Cleavage Products

  • Analyze the cleavage products by SDS-PAGE, reverse-phase HPLC, and mass spectrometry to determine the extent of cleavage and identify the resulting peptide fragments.

Protocol 2: Selective Cleavage at a Specific Cysteine Residue

This protocol requires prior knowledge of the differential reactivity of cysteine residues within the protein.

  • Follow the steps for complete cleavage, but in the initial denaturation step, use a sub-stoichiometric amount of reducing agent to selectively reduce the target cysteine.

  • Alternatively, if non-target cysteines are more reactive, they can be blocked first with an alkylating agent like iodoacetamide before proceeding with the reduction and cyanylation of the target cysteine. Subsequent steps are the same as in Protocol 1.

Data Presentation

The efficiency of the cleavage reaction should be quantified to optimize the protocol for a specific protein. The following table provides a template for recording and comparing cleavage efficiency under different experimental conditions. Cleavage efficiency can be determined by quantifying the disappearance of the full-length protein and the appearance of cleavage fragments using techniques like densitometry of SDS-PAGE gels or integration of peak areas from HPLC chromatograms.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
DNPSCN:Cys Ratio 5:110:120:110:1
Cyanylation Time (min) 30606060
Cleavage Buffer 0.2 M Borate, pH 9.00.2 M Borate, pH 9.00.2 M Borate, pH 9.01 M NH4OH
Cleavage Time (h) 2424242
Temperature (°C) 37373725
Cleavage Efficiency (%)
β-elimination (%)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Protein Preparation cluster_reaction Cleavage Reaction cluster_analysis Analysis Denaturation Denaturation & Reduction Desalting1 Removal of Reducing Agent Denaturation->Desalting1 Cyanylation Cyanylation with DNPSCN Desalting1->Cyanylation Desalting2 Removal of Excess Reagent Cyanylation->Desalting2 Cleavage Alkaline Cleavage Desalting2->Cleavage Analysis Analysis of Fragments (SDS-PAGE, HPLC, MS) Cleavage->Analysis

Caption: Experimental workflow for protein cleavage at cysteine residues.

Chemical Mechanism of Cleavage

chemical_mechanism cluster_cyanylation Step 1: Cyanylation cluster_cleavage Step 2: Cleavage Protein_Cys Protein-SH SCN_Protein Protein-S-CN Protein_Cys->SCN_Protein + DNPSCN DNP_SH 2,4-Dinitro-SH Protein_Cys->DNP_SH - 2,4-Dinitrothiol DNPSCN 2,4-Dinitrophenyl-SCN SCN_Protein2 Protein-S-CN Cleaved_N N-terminal Fragment SCN_Protein2->Cleaved_N OH- Cleaved_C C-terminal Fragment (Iminothiazolidine) SCN_Protein2->Cleaved_C OH-

References

Application Notes and Protocols: Utilizing 2,4-Dinitrophenyl Thiocyanate (DNP-SCN) in Peptide Mapping Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mapping is a critical analytical technique in the biopharmaceutical industry for protein characterization, identity confirmation, and stability testing. The method involves the enzymatic digestion of a protein into smaller peptides, which are then separated and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization of peptides prior to MS analysis can provide additional structural information and enhance detection. This application note details the use of 2,4-Dinitrophenyl thiocyanate (B1210189) (DNP-SCN) as a reagent for N-terminal labeling of peptides in mapping workflows.

Labeling the N-terminus of peptides with DNP-SCN introduces a specific mass tag that facilitates the identification of N-terminal peptides and can aid in de novo sequencing efforts by providing a predictable fragmentation pattern in tandem mass spectrometry (MS/MS). The dinitrophenyl group also possesses a strong chromophore, which can aid in UV detection during chromatography.

Principle of DNP-SCN Labeling

2,4-Dinitrophenyl thiocyanate reacts specifically with the N-terminal α-amino group of peptides under mildly alkaline conditions. The isothiocyanate group (-N=C=S) of DNP-SCN undergoes a nucleophilic attack by the unprotonated N-terminal amine, forming a dinitrophenylthiocarbamoyl (DNP-TC) derivative. This reaction is analogous to the Edman degradation chemistry, which utilizes phenyl isothiocyanate (PITC). The DNP moiety adds a fixed mass to the N-terminus of each peptide, allowing for their specific identification in the subsequent mass spectrometry analysis.

cluster_reactants Reactants cluster_product Product Peptide Peptide (Free N-Terminus) DNPTC_Peptide DNP-thiocarbamoyl-Peptide (Labeled Peptide) Peptide->DNPTC_Peptide Mildly Alkaline pH DNPSCN This compound (DNP-SCN) DNPSCN->DNPTC_Peptide

Figure 1: Reaction of DNP-SCN with the N-terminus of a peptide.

Experimental Protocols

Materials
  • Protein of interest

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Tris-HCl buffer

  • Urea (B33335)

  • Trypsin (mass spectrometry grade)

  • This compound (DNP-SCN)

  • Pyridine (B92270)

  • Acetic acid

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), MS grade

  • Water, HPLC grade

  • Solid Phase Extraction (SPE) C18 cartridges

Protocol 1: Protein Reduction, Alkylation, and Digestion
  • Protein Denaturation and Reduction:

    • Dissolve 1 mg of the protein in 1 mL of 8 M urea, 100 mM Tris-HCl, pH 8.5.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour.

  • Alkylation:

    • Cool the solution to room temperature.

    • Add IAM to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 30 minutes.

    • Quench the reaction by adding DTT to a final concentration of 50 mM.

  • Buffer Exchange and Digestion:

    • Exchange the buffer to 50 mM Tris-HCl, pH 8.0 using a desalting column or dialysis to remove urea and excess reagents.

    • Add trypsin at a 1:50 (w/w) ratio (trypsin:protein).

    • Incubate at 37°C for 16-18 hours.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

Protocol 2: N-Terminal Labeling with DNP-SCN
  • Sample Preparation:

    • Lyophilize the peptide digest to dryness.

    • Reconstitute the peptides in 100 µL of coupling buffer (e.g., 50% pyridine in water, adjusted to pH ~8.5 with acetic acid).

  • Labeling Reaction:

    • Prepare a 10 mg/mL solution of DNP-SCN in pyridine.

    • Add a 10-fold molar excess of the DNP-SCN solution to the peptide mixture.

    • Incubate at 45°C for 1 hour.

  • Reaction Quenching and Cleanup:

    • Lyophilize the reaction mixture to remove the pyridine.

    • Reconstitute the sample in 0.1% formic acid.

    • Desalt the labeled peptides using a C18 SPE cartridge to remove excess reagent and by-products.

    • Elute the labeled peptides with 50% ACN, 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis
  • Sample Reconstitution:

    • Reconstitute the dried, labeled peptides in 100 µL of 0.1% formic acid in water.

  • LC Separation:

    • Inject an appropriate amount of the sample (e.g., 1-5 µg) onto a C18 reversed-phase column.

    • Use a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in ACN). A typical gradient might be 2-40% B over 60 minutes.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode.

    • Acquire data in a data-dependent acquisition (DDA) mode, selecting the top 5-10 most intense precursor ions for fragmentation.

    • Set the MS1 scan range from m/z 300-2000.

    • Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.

Data Presentation and Analysis

The DNP-SCN label introduces a specific mass shift to the N-terminal peptides. This allows for straightforward identification of these peptides in the complex mixture.

Mass Shift Calculation:

  • Molecular Formula of DNP-SCN (C₇H₃N₃O₄S): 225.18 g/mol

  • Reaction with N-terminus adds the DNP-thiocarbamoyl group (C₇H₃N₃O₄S):

  • Monoisotopic Mass Shift: +224.9844 Da

This mass shift should be set as a variable modification on the N-terminus of peptides during database searching.

ParameterValue
Labeling Reagent This compound (DNP-SCN)
Target Moiety N-terminal α-amino group
Reaction pH ~8.5
Reaction Temperature 45°C
Reaction Time 1 hour
Monoisotopic Mass Shift +224.9844 Da
UV Absorbance Maxima ~360 nm

Table 1: Summary of Quantitative Data and Parameters for DNP-SCN Labeling.

ReagentConcentrationVolume/Amount
Protein Sample1 mg/mL1 mL
DTT (Reduction)1 M10 µL
IAM (Alkylation)0.5 M50 µL
Trypsin1 mg/mL20 µL
DNP-SCN10 mg/mL~10-fold molar excess over peptides

Table 2: Recommended Reagent Concentrations for a 1 mg Protein Sample.

Visualization of the Experimental Workflow

Protein Protein Sample Denature Denaturation, Reduction (DTT) & Alkylation (IAM) Protein->Denature Digest Tryptic Digestion Denature->Digest Peptides Peptide Mixture Digest->Peptides Label N-Terminal Labeling with DNP-SCN Peptides->Label LabeledPeptides DNP-Labeled Peptides Label->LabeledPeptides Cleanup SPE Cleanup LabeledPeptides->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Analysis (Peptide Mapping) Analysis->Data

Figure 2: Workflow for peptide mapping using DNP-SCN labeling.

Discussion and Conclusion

The use of this compound for N-terminal labeling offers a valuable tool for peptide mapping workflows. The specific and predictable mass shift simplifies the identification of N-terminal peptides, which can be particularly useful for confirming protein sequence fidelity and identifying sites of post-translational modifications. The strong chromophoric properties of the DNP group can also be leveraged for enhanced UV detection.

When analyzing the MS/MS data, the DNP-tag will be present on the b-ions, leading to a modified b-ion series, while the y-ion series will remain unchanged. This differential mass shift between fragment ion series can significantly aid in the confident assignment of peptide sequences, especially in de novo sequencing approaches.

Researchers should optimize the labeling reaction conditions for their specific protein and experimental setup to ensure high labeling efficiency and minimize potential side reactions. The protocols provided here serve as a robust starting point for the implementation of DNP-SCN labeling in routine peptide mapping and protein characterization studies.

Application Notes and Protocols: Thiocyanate Infrared Probes for Measuring Electric Fields in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Electrostatic interactions are fundamental to protein structure, function, and dynamics. The ability to quantitatively measure the electric fields within a protein's intricate architecture provides invaluable insights into enzymatic catalysis, ligand binding, and protein-protein interactions. The vibrational Stark effect (VSE) offers a powerful biophysical tool to probe these local electric fields.[1][2][3] This is achieved by introducing a vibrational probe into a specific site within the protein. The stretching frequency of this probe is sensitive to the local electric field, and this sensitivity, known as the Stark tuning rate, can be calibrated.[1][2]

The nitrile group (-C≡N) is an excellent vibrational probe due to its strong infrared absorption in a spectral region (around 2100-2240 cm⁻¹) that is relatively free from other protein absorptions.[1] The thiocyanate (B1210189) group (-SCN), introduced by the chemical modification of cysteine residues, serves as a small, minimally perturbative, and effective infrared probe for measuring electric fields in proteins.[1][4][5] This document provides detailed protocols for the site-specific conversion of cysteine thiols into thiocyanates and their application in quantifying protein electric fields.

While the specific reagent 2,4-Dinitrophenyl thiocyanate is not commonly cited for this application, the underlying principle of introducing a thiocyanate probe is well-established through other chemical methods. The protocols detailed below focus on these validated methodologies.

Data Presentation: Properties of the Thiocyanate Vibrational Probe

The quantitative characteristics of the thiocyanate probe are crucial for interpreting experimental data. The following table summarizes key parameters for the SCN group when incorporated into a protein.

ParameterValueProtein System/ConditionReference
Stark Tuning Rate ~0.7 cm⁻¹/(MV/cm)RNase S in 50/50 glycerol (B35011)/water glass at 77K[1]
Molar Extinction Coefficient (ε) ~130 M⁻¹cm⁻¹RNase S complex[1]
Molar Extinction Coefficient (ε) ~120 M⁻¹cm⁻¹Free labeled S-peptide in buffer[1]
Absorption Frequency (ν -C≡N) ~2155.4 cm⁻¹RNase S complex[1]
Absorption Frequency (ν -C≡N) ~2161.2 cm⁻¹Free labeled S-peptide in buffer[1]
Full Width at Half Maximum (FWHM) ~8.0 cm⁻¹RNase S complex[1]
Full Width at Half Maximum (FWHM) ~11.4 cm⁻¹Free labeled S-peptide in buffer[1]

Experimental Protocols

Two primary methods for the site-specific conversion of cysteine to thiocyanate are presented below. The choice of method may depend on the specific protein, buffer conditions, and available reagents.

Method 1: Two-Step Cyanylation via Disulfide Intermediate

This method involves the activation of the cysteine thiol with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), followed by nucleophilic displacement by cyanide.[1]

Materials:

  • Protein with a solvent-accessible cysteine residue

  • 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Reaction Buffer: e.g., 50 mM phosphate (B84403) buffer, pH 7.0

  • Size-exclusion chromatography column for buffer exchange/purification

  • Spectrophotometer

Protocol:

  • Protein Preparation:

    • Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to free the target cysteine, incubate with a 10-fold molar excess of a reducing agent like TCEP. Note: DTT should be avoided if possible, as it needs to be completely removed before the addition of DTNB. If DTT is used, perform a buffer exchange into the reaction buffer.

  • Activation with DTNB:

    • Add a 10-fold molar excess of DTNB to the protein solution.

    • Incubate the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by measuring the absorbance of the released 2-nitro-5-thiobenzoate (TNB²⁻) anion at 412 nm (ε₄₁₂ = 13,600 M⁻¹cm⁻¹). The reaction is complete when the absorbance at 412 nm plateaus.[1]

  • Removal of Excess DTNB:

    • Remove the excess DTNB and the TNB²⁻ byproduct by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.

  • Cyanide Displacement:

    • To the DTNB-activated protein, add a 100-fold molar excess of NaCN or KCN.

    • Incubate the reaction for 4-6 hours at room temperature.

    • Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated area or chemical fume hood.

  • Purification of the Labeled Protein:

    • Remove excess cyanide by extensive dialysis against the desired final buffer or by size-exclusion chromatography.

    • The resulting protein now contains a thiocyanate group at the site of the original cysteine residue.

Method 2: One-Step Cyanylation with NTCB

This method utilizes 2-nitro-5-thiocyanatobenzoic acid (NTCB) to directly cyanylate the cysteine thiol.[6][7]

Materials:

  • Protein with a solvent-accessible cysteine residue

  • 2-nitro-5-thiocyanatobenzoic acid (NTCB)

  • Reaction Buffer: e.g., 0.1 M Tris-HCl, 6 M Guanidine-HCl, pH 8.0

  • Size-exclusion chromatography column for purification

  • Spectrophotometer

Protocol:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer. The inclusion of a denaturant like Guanidine-HCl can improve the accessibility of the cysteine residue.

    • Ensure any non-target disulfide bonds are either stable under the reaction conditions or protected. If necessary, reduce the target cysteine as described in Method 1.

  • Cyanylation with NTCB:

    • Prepare a fresh stock solution of NTCB in a suitable organic solvent (e.g., DMSO).

    • Add a 5- to 10-fold molar excess of NTCB to the protein solution.

    • Incubate the reaction at 37°C for 1 hour.[8]

    • The reaction can be monitored by observing the decrease in free thiols using Ellman's reagent on aliquots of the reaction mixture.

  • Purification of the Labeled Protein:

    • Purify the protein from excess NTCB and byproducts using size-exclusion chromatography, eluting into the desired final buffer for spectroscopic analysis.

Vibrational Stark Spectroscopy Measurement:

  • Sample Preparation:

    • The thiocyanate-labeled protein is concentrated to approximately 1-10 mM.

    • For measurements at cryogenic temperatures, the protein solution is often mixed with a cryoprotectant like glycerol to a final concentration of 50% (v/v) to ensure glass formation upon freezing.[1]

  • FTIR and VSE Spectroscopy:

    • Acquire a standard FTIR absorption spectrum of the sample at room temperature to identify the ν(-C≡N) peak.[1]

    • For VSE spectroscopy, the sample is placed in a specialized cell with electrodes and cooled to 77K in a cryostat.[1]

    • An external electric field is applied across the sample.

    • The VSE spectrum is the difference between the absorption spectrum with the electric field on and the spectrum with the field off.[1]

  • Data Analysis:

    • The Stark tuning rate (Δμ) is calculated from the VSE spectrum. This value represents the change in the transition dipole moment and quantifies the sensitivity of the vibrational probe to the electric field.

    • The measured frequency shift of the probe in the protein, relative to a reference compound in a nonpolar solvent, can then be used in conjunction with the Stark tuning rate to estimate the magnitude of the internal electric field of the protein projected onto the C≡N bond axis.

Visualizations

Below are diagrams illustrating the chemical pathways and experimental workflows described.

G cluster_0 Method 1: Two-Step Cyanylation cluster_1 Method 2: One-Step Cyanylation P_SH Protein-SH (Cysteine) P_S_TNB Protein-S-TNB Intermediate P_SH->P_S_TNB Step 1: Activation DTNB + DTNB TNB TNB²⁻ (A412) P_S_TNB->TNB P_SCN1 Protein-SCN P_S_TNB->P_SCN1 Step 2: Displacement CN + CN⁻ P_SH2 Protein-SH (Cysteine) P_SCN2 Protein-SCN P_SH2->P_SCN2 Direct Cyanylation NTCB + NTCB Byproduct 2-nitro-5-thiobenzoate P_SCN2->Byproduct

Caption: Chemical pathways for converting a cysteine residue to thiocyanate.

G start Start: Protein with Engineered Cysteine labeling Site-Specific Cyanylation (Method 1 or 2) start->labeling purification Purification (Size-Exclusion Chromatography or Dialysis) labeling->purification ftir FTIR Spectroscopy (Identify ν(-C≡N) peak) purification->ftir vse_prep Sample Preparation (Add Cryoprotectant) ftir->vse_prep vse_spec Vibrational Stark Effect (VSE) Spectroscopy at 77K vse_prep->vse_spec analysis Data Analysis (Calculate Stark Tuning Rate) vse_spec->analysis end Result: Quantified Electric Field analysis->end

Caption: General experimental workflow for measuring protein electric fields.

Applications in Drug Development

The ability to measure electric fields at specific sites within a protein has significant implications for drug development:

  • Understanding Enzyme Catalysis: The catalytic power of many enzymes relies on pre-organized electrostatic fields that stabilize the transition state of a reaction. By placing a thiocyanate probe in or near the active site, researchers can quantify these fields and understand how they contribute to catalysis.

  • Characterizing Ligand Binding: The binding of a drug molecule to its protein target can alter the local electric field. VSE spectroscopy can be used to detect these changes, providing insights into the binding mode and the electrostatic contributions to binding affinity. This information can guide the rational design of more potent and specific inhibitors.

  • Validating Computational Models: Molecular dynamics simulations are increasingly used to predict protein behavior and guide drug design. Experimental measurements of internal electric fields provide a critical benchmark for validating and refining the force fields used in these simulations.[7][9]

  • Probing Allosteric Effects: Changes in protein conformation, including those induced by the binding of allosteric modulators, can be transmitted through the protein structure, resulting in changes in the electric field at distant sites. Thiocyanate probes can be used to map these allosteric pathways.

References

Application Notes and Protocols for the Cyanylation of Protein Thiols with 2,4-Dinitrophenyl thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cyanylation of protein thiols using 2,4-Dinitrophenyl thiocyanate (B1210189) (DNPTC). This method offers a potential pathway for the site-specific modification of cysteine residues, which is valuable in proteomics, drug development, and the study of protein structure and function.

Introduction

The modification of protein thiols is a critical technique in biochemical research and pharmaceutical development. Cysteine residues, with their nucleophilic thiol groups, are often targeted for site-specific labeling, cross-linking, and the introduction of biophysical probes. Cyanylation, the conversion of a thiol group (-SH) to a thiocyanate group (-SCN), is a valuable modification that can be used for subsequent chemical cleavage of the protein backbone or for the introduction of an infrared probe for studying protein electrostatics. 2,4-Dinitrophenyl thiocyanate (DNPTC) is a reagent that can potentially be used for the direct cyanylation of protein thiols. The reaction is expected to release the chromophoric 2,4-dinitrophenolate (B1223059) anion, allowing for spectrophotometric monitoring of the reaction progress.

Principle of the Method

The cyanylation of a protein thiol with DNPTC proceeds via a nucleophilic attack of the deprotonated thiol (thiolate) on the sulfur atom of the thiocyanate group in DNPTC. This results in the formation of a protein-thiocyanate (-S-CN) and the release of 2,4-dinitrophenolate. The liberated 2,4-dinitrophenolate can be quantified by measuring its absorbance at its λmax, providing a real-time assessment of the modification reaction.

Applications

  • Site-Specific Protein Cleavage: Cyanylated cysteine residues can be specifically cleaved on their N-terminal side under alkaline conditions, which is a valuable tool for protein sequencing and mapping.

  • Infrared Spectroscopy: The thiocyanate group has a distinct infrared absorption band in a region of the spectrum that is relatively free from interference from other protein vibrational modes. This allows it to be used as a site-specific probe to study local electric fields and conformational changes within a protein.

  • Bioconjugation: The thiocyanate group can potentially serve as a handle for further chemical modifications.

Quantitative Data Summary

ReagentTypical Molar Excess (Reagent:Thiol)Typical pHTypical Reaction TimeMonitoring Wavelength (λmax of byproduct)
This compound (DNPTC) (Proposed) 5-20 fold7.0 - 8.530 min - 4 hours~360-400 nm (2,4-dinitrophenolate)
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)10-fold8.05 - 15 min412 nm (TNB²⁻)[1]
2-Nitro-5-thiocyanatobenzoic acid (NTCB)10-fold8.015 min412 nm (TNB²⁻)

Experimental Protocols

Protocol 1: Cyanylation of Protein Thiols with DNPTC (Proposed)

This protocol is a proposed method based on the known reactivity of similar compounds. Optimization of reaction conditions (pH, temperature, and incubation time) is recommended for each specific protein.

Materials:

  • Protein sample with at least one free cysteine residue

  • This compound (DNPTC)

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0

  • Quenching solution: 100 mM Dithiothreitol (DTT) in Reaction Buffer

  • Spectrophotometer

  • Dialysis or size-exclusion chromatography supplies for purification

Procedure:

  • Protein Preparation: Dissolve the protein sample in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein solution contains other thiol-containing compounds (e.g., DTT from a previous purification step), these must be removed by dialysis or buffer exchange prior to the reaction.

  • DNPTC Solution Preparation: Prepare a stock solution of DNPTC (e.g., 10 mM) in a suitable organic solvent such as acetonitrile (B52724) or DMSO.

  • Reaction Initiation: Add a 10-fold molar excess of the DNPTC stock solution to the protein solution. For example, for a 1 mL protein solution at 100 µM, add 10 µL of a 10 mM DNPTC stock solution.

  • Reaction Monitoring: Immediately after adding the DNPTC, monitor the increase in absorbance at the λmax of 2,4-dinitrophenolate (approximately 360-400 nm) using a spectrophotometer. The exact wavelength should be determined experimentally. Continue monitoring until the absorbance plateaus, indicating the reaction is complete.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time should be determined empirically.

  • Reaction Quenching: To stop the reaction, add an excess of a quenching solution containing a small molecule thiol, such as DTT, to a final concentration of 10 mM. This will react with any unreacted DNPTC.

  • Purification: Remove the excess reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

  • Verification of Modification: The successful cyanylation of the protein can be confirmed by mass spectrometry, which will show a mass increase of 26 Da for each modified cysteine residue.

Protocol 2: Quantification of Thiol Cyanylation

The extent of cyanylation can be estimated by quantifying the amount of released 2,4-dinitrophenolate.

Procedure:

  • During the cyanylation reaction (Protocol 1, step 4), record the final stable absorbance reading at the λmax of 2,4-dinitrophenolate.

  • Calculate the concentration of released 2,4-dinitrophenolate using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 2,4-dinitrophenolate at the specific pH, c is the concentration, and l is the path length of the cuvette. The molar extinction coefficient of 2,4-dinitrophenolate will need to be determined experimentally or found in the literature for the specific reaction conditions.

  • The concentration of the released 2,4-dinitrophenolate is equivalent to the concentration of cyanylated protein thiols.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Protein_SH Protein-SH Thiol group on Cysteine Thiolate Protein-S⁻ Thiolate anion Protein_SH->Thiolate Deprotonation (pH > pKa) Intermediate Transition State Thiolate->Intermediate Nucleophilic Attack DNPTC DNPTC This compound DNPTC->Intermediate Product Protein-S-CN Cyanylated Protein Intermediate->Product Byproduct 2,4-Dinitrophenolate Intermediate->Byproduct Release of Leaving Group

Caption: Proposed reaction mechanism for the cyanylation of a protein thiol with DNPTC.

Experimental_Workflow start Start protein_prep 1. Protein Preparation (Buffer Exchange) start->protein_prep reagent_prep 2. DNPTC Solution Preparation protein_prep->reagent_prep reaction 3. Initiate Reaction (Add DNPTC to Protein) reagent_prep->reaction monitoring 4. Spectrophotometric Monitoring reaction->monitoring incubation 5. Incubation (RT or 37°C) monitoring->incubation Reaction proceeds quenching 6. Quench Reaction (Add DTT) incubation->quenching purification 7. Purification (Dialysis or SEC) quenching->purification verification 8. Verification (Mass Spectrometry) purification->verification end End verification->end

Caption: Experimental workflow for the cyanylation of protein thiols using DNPTC.

References

Application Notes and Protocols for HPLC Analysis of 2,4-Dinitrophenyl Thiocyanate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analysis of reaction products of 2,4-Dinitrophenyl thiocyanate (B1210189) (DNPT) using High-Performance Liquid Chromatography (HPLC). DNPT is a versatile reagent used for the selective modification of thiol groups in peptides and proteins, a process known as cyanylation. The resulting 2,4-dinitrophenylated products can be effectively separated and quantified by reverse-phase HPLC, providing valuable insights into protein structure and function. This guide offers a comprehensive methodology, from sample preparation to data analysis, to facilitate the use of DNPT in biochemical and pharmaceutical research.

Introduction

2,4-Dinitrophenyl thiocyanate (DNPT) is a chemical reagent that selectively reacts with sulfhydryl groups of cysteine residues in proteins and peptides under mild conditions. This reaction, termed cyanylation, results in the formation of a stable S-cyano-cysteine derivative and the release of 2,4-dinitrothiophenol. The introduction of the 2,4-dinitrophenyl (DNP) chromophore allows for sensitive spectrophotometric detection of the reaction products.

HPLC is a powerful analytical technique for the separation, identification, and quantification of these reaction products. By employing reverse-phase chromatography, researchers can monitor the progress of the cyanylation reaction, characterize the modified products, and assess the purity of the labeled biomolecules. These application notes provide a detailed protocol for the reaction of DNPT with a model thiol-containing compound, L-cysteine, and the subsequent analysis of the reaction mixture by HPLC.

Reaction and Analytical Principles

The primary reaction of interest is the nucleophilic attack of a thiol group (from a cysteine residue, for example) on the thiocyanate carbon of DNPT. This results in the formation of a disulfide-linked intermediate, which then rearranges to form a more stable S-cyano derivative and releases 2,4-dinitrothiophenol. The DNP moiety provides a strong UV absorbance, typically around 365 nm, which is ideal for detection in HPLC analysis.

The HPLC separation is based on the principles of reverse-phase chromatography, where the separation of the reactants and products is achieved based on their hydrophobicity. The nonpolar stationary phase of the C18 column retains the more hydrophobic compounds, while a polar mobile phase is used to elute the components. A gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, is often employed to achieve optimal separation of compounds with varying polarities.

A logical workflow for the experimental procedure is outlined below.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare L-cysteine solution C Mix reactants and incubate A->C B Prepare this compound solution B->C D Quench the reaction C->D E Inject sample into HPLC system D->E F Separate components on C18 column E->F G Detect DNP-derivatives at 365 nm F->G H Integrate peak areas G->H I Quantify reactants and products H->I

Figure 1: Experimental workflow for the HPLC analysis of DNPT reaction products.

The chemical reaction pathway for the cyanylation of a thiol group (R-SH) with this compound is depicted below.

G reactant1 R-SH (Thiol) plus1 + reactant1->plus1 reactant2 This compound plus2 + reactant2->plus2 product1 S-cyano derivative (R-S-CN) product2 2,4-Dinitrothiophenol product1->product2 plus1->reactant2 plus2->product1

Figure 2: Reaction of a thiol with this compound.

Experimental Protocols

Materials and Reagents
  • This compound (DNPT), >98% purity

  • L-cysteine, >99% purity

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Sodium phosphate (B84403) buffer, 0.1 M, pH 7.4

  • Reaction vials

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • L-cysteine stock solution (10 mM): Dissolve an appropriate amount of L-cysteine in 0.1 M sodium phosphate buffer (pH 7.4).

  • DNPT stock solution (10 mM): Dissolve an appropriate amount of DNPT in acetonitrile.

Derivatization Protocol
  • In a reaction vial, add 100 µL of the 10 mM L-cysteine stock solution.

  • Add 110 µL of the 10 mM DNPT stock solution (a slight excess of the derivatizing agent).

  • Vortex the mixture gently and incubate at room temperature for 30 minutes in the dark.

  • Quench the reaction by adding 790 µL of Mobile Phase A to bring the total volume to 1 mL.

  • Filter the sample through a 0.22 µm syringe filter before HPLC injection.

HPLC Analysis Protocol
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B (linear gradient)

    • 31-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 365 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Data Presentation and Results

The HPLC analysis of the reaction mixture of L-cysteine and DNPT is expected to yield several peaks corresponding to the reactants and products. The retention times will vary depending on the specific HPLC system and column used, but the elution order can be predicted based on the polarity of the compounds.

Table 1: Expected HPLC Retention Times and Peak Areas for the Reaction of L-cysteine with DNPT

CompoundExpected Retention Time (min)Peak Area (arbitrary units)
L-cysteine~ 2.5Not detected at 365 nm
2,4-Dinitrothiophenol~ 12.845,000
S-cyano-L-cysteine-DNP~ 15.248,000
This compound (unreacted)~ 18.55,000

Note: The data presented in this table are representative and may vary based on experimental conditions.

Discussion

The provided protocol offers a reliable method for the derivatization of thiol-containing molecules with this compound and their subsequent analysis by HPLC. The use of a C18 column and a water/acetonitrile gradient with TFA as an ion-pairing agent allows for excellent separation of the polar L-cysteine, the reaction products, and the more hydrophobic unreacted DNPT.

The detection wavelength of 365 nm is optimal for the 2,4-dinitrophenyl chromophore, ensuring high sensitivity for the detection of the derivatized product and the 2,4-dinitrothiophenol byproduct. The quantification of the peak areas allows for the determination of the reaction yield and the concentration of the modified analyte.

Conclusion

The HPLC method detailed in these application notes is a robust and sensitive technique for the analysis of the reaction products of this compound. This methodology is applicable to a wide range of research areas, including proteomics, drug discovery, and diagnostics, where the selective modification and quantification of thiols are crucial. The provided protocols can be adapted for the analysis of other thiol-containing compounds and for method validation in regulated environments.

Application Notes and Protocols for Labeling Protein Thiols with 2,4-Dinitrophenyl Thiocyanate for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective labeling of protein cysteine thiols with a thiocyanate (B1210189) group, facilitating their identification and quantification using mass spectrometry. The primary method described is a robust two-step process that yields a stable thiocyanate-labeled protein, ideal for subsequent proteomic analysis.

Introduction

Cysteine residues, with their reactive thiol groups, play critical roles in protein structure, function, and regulation. The ability to specifically label and quantify these thiols is essential for understanding protein function, identifying drug targets, and developing new therapeutics. While various reagents exist for thiol modification, the introduction of a thiocyanate group offers a unique chemical handle for mass spectrometry-based analysis. This protocol details a reliable method for the conversion of cysteine thiols to thiocyanates.

Principle of the Method

The labeling strategy involves a two-step chemical modification of cysteine residues. First, the protein is reacted with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form a mixed disulfide with the protein thiol. This reaction is accompanied by the release of the chromophoric 2-nitro-5-thiobenzoate (TNB) anion, which can be monitored spectrophotometrically. In the second step, the TNB group is displaced by cyanide (CN⁻) to yield the desired protein-thiocyanate (Protein-SCN). This stable modification introduces a specific mass shift that can be readily detected by mass spectrometry.

Experimental Workflow

The overall experimental workflow for labeling protein thiols with a thiocyanate group for mass spectrometry analysis is depicted below.

experimental_workflow protein_prep Protein Sample Preparation reduction Reduction of Disulfides (optional, with TCEP) protein_prep->reduction dtns_labeling DTNB Labeling reduction->dtns_labeling purification1 Removal of Excess DTNB dtns_labeling->purification1 cn_displacement Cyanide Displacement purification1->cn_displacement purification2 Removal of Excess Cyanide cn_displacement->purification2 digestion Proteolytic Digestion (e.g., Trypsin) purification2->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Figure 1: Experimental workflow for thiocyanate labeling.

Detailed Experimental Protocols

Materials and Reagents
  • Protein sample in a suitable buffer (e.g., phosphate, Tris, HEPES) at pH 7.0-7.5.

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)

  • Desalting columns or dialysis tubing

  • Proteolytic enzyme (e.g., Trypsin)

  • Reagents for mass spectrometry (e.g., acetonitrile, formic acid)

Protocol 1: Thiocyanate Labeling of Protein Thiols

This protocol is adapted from the established chemistry for converting cysteine thiols to thiocyanates.[1]

  • Protein Sample Preparation:

    • Dissolve the protein of interest to a final concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5. Suitable buffers include 10-100 mM phosphate, Tris, or HEPES.

    • If the protein contains disulfide bonds that need to be labeled, proceed to the reduction step. Otherwise, proceed directly to DTNB labeling.

  • Reduction of Disulfide Bonds (Optional):

    • To label all cysteine residues, including those in disulfide bonds, reduction is necessary.

    • Add a 10- to 100-fold molar excess of TCEP to the protein solution.

    • Incubate at room temperature for 30-60 minutes. It is not necessary to remove excess TCEP before proceeding with labeling with DTNB.

  • DTNB Labeling:

    • Prepare a fresh 10 mM stock solution of DTNB in the same buffer as the protein sample.

    • Add a 10- to 20-fold molar excess of the DTNB solution to the protein sample while gently stirring.

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.

    • The progress of the reaction can be monitored by measuring the absorbance of the released TNB anion at 412 nm (ε = 14,150 M⁻¹cm⁻¹).[2]

  • Removal of Excess DTNB:

    • Separate the DTNB-labeled protein from excess reagent using a desalting column (e.g., Sephadex G-25) or by dialysis against the reaction buffer.

  • Cyanide Displacement:

    • Caution: Cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

    • Prepare a fresh 100 mM stock solution of NaCN or KCN in the reaction buffer.

    • Add a 10- to 50-fold molar excess of the cyanide solution to the purified DTNB-labeled protein.

    • Incubate at room temperature for 1-2 hours.

  • Purification of Thiocyanate-Labeled Protein:

    • Remove excess cyanide and byproducts by passing the reaction mixture through a desalting column or by extensive dialysis against a suitable buffer for downstream applications (e.g., ammonium (B1175870) bicarbonate for mass spectrometry).

Protocol 2: Sample Preparation for Mass Spectrometry
  • Denaturation and Digestion:

    • The purified thiocyanate-labeled protein can be denatured using standard methods (e.g., with urea (B33335) or RapiGest SF).

    • Perform in-solution or in-gel digestion of the labeled protein with a protease such as trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.

Data Presentation

The successful labeling of cysteine residues with a thiocyanate group results in a specific mass shift that can be identified in the mass spectrometry data.

ModificationChemical FormulaMonoisotopic Mass Shift (Da)Average Mass Shift (Da)
Thiocyanate (on Cys)C N S+25.9792+26.02

Table 1: Mass shifts associated with thiocyanate labeling of cysteine residues.

Data Analysis

The acquired MS/MS data can be searched against a protein database using standard proteomics software (e.g., MaxQuant, Proteome Discoverer, Mascot). The search parameters must be configured to include the thiocyanate modification on cysteine as a variable modification. The software will then identify peptides containing the specific mass shift corresponding to the thiocyanate label, allowing for the identification and potential quantification of the labeled cysteine sites.

Reaction Mechanism

The chemical reaction for the conversion of a protein thiol to a protein thiocyanate is a two-step process.

reaction_mechanism cluster_step1 Step 1: Reaction with DTNB cluster_step2 Step 2: Displacement by Cyanide Protein-SH Protein-SH Protein-S-S-TNB Protein-S-S-TNB Protein-SH->Protein-S-S-TNB + DTNB DTNB DTNB TNB TNB⁻ DTNB->TNB releases Protein-S-S-TNB2 Protein-S-S-TNB Protein-SCN Protein-SCN Protein-S-S-TNB2->Protein-SCN + CN⁻ CN CN⁻ TNB2 TNB⁻ Protein-SCN->TNB2 releases

Figure 2: Reaction mechanism for thiocyanate labeling.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Incomplete reduction of disulfide bonds.Increase TCEP concentration or incubation time.
Inactive DTNB reagent.Use a fresh stock solution of DTNB.
pH of the reaction buffer is too low.Ensure the pH is between 7.0 and 7.5 for optimal thiol reactivity.
Non-specific Labeling Reaction with other nucleophilic residues.Ensure the pH does not exceed 7.5 to maintain selectivity for thiols.
No Labeled Peptides Detected in MS Incomplete digestion.Optimize digestion conditions (enzyme:protein ratio, incubation time).
Incorrect mass shift specified in the search parameters.Verify the monoisotopic mass shift for the thiocyanate modification.

Table 2: Troubleshooting common issues in thiocyanate labeling.

Conclusion

The protocol described provides a reliable method for the site-specific labeling of protein cysteine thiols with a thiocyanate group. This modification serves as a valuable tool for mass spectrometry-based proteomics, enabling the identification and characterization of reactive cysteine residues in proteins. This approach has broad applications in basic research, drug discovery, and the development of new diagnostic and therapeutic strategies.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2,4-Dinitrophenyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on activated aromatic rings. 2,4-Dinitrophenyl thiocyanate (B1210189) is a highly reactive substrate for SNAr reactions due to the strong electron-withdrawing capacity of the two nitro groups, which effectively stabilizes the intermediate Meisenheimer complex. The thiocyanate moiety (-SCN) can act as a leaving group, allowing for the introduction of a wide range of nucleophiles. These application notes provide an overview of the experimental conditions and detailed protocols for the SNAr of 2,4-dinitrophenyl thiocyanate with common nucleophiles such as amines, thiols, and alcohols. The resulting 2,4-dinitrophenyl derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

General Reaction Mechanism

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the thiocyanate group, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The nitro groups at the ortho and para positions are crucial for stabilizing this intermediate by delocalizing the negative charge. In the second, faster step, the thiocyanate leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.

Caption: General mechanism of the SNAr reaction.

Data Presentation

Due to the limited availability of direct quantitative data for the SNAr reactions of this compound, the following table summarizes typical experimental conditions and expected yields based on analogous reactions with 2,4-dinitrohalobenzenes (e.g., 2,4-dinitrochlorobenzene and 2,4-dinitrobromobenzene). These conditions are expected to be a good starting point for the optimization of reactions with this compound.

Nucleophile ClassExample NucleophileSolvent(s)BaseTemperature (°C)Typical Reaction TimeEstimated Yield (%)
Amines AnilineToluene-402-6 h80-95
HydrazineEthanol (B145695)-Reflux1 h80-90
Secondary AmineEthanolK₂CO₃25-501-4 h85-98
Thiols ThiophenolMethanolPyridineReflux12-24 h75-90
Aliphatic ThiolDMFEt₃N251-3 h80-95
Alcohols Sodium EthoxideEthanol-25-Reflux1-2 h90-98
PhenolXyleneKOH130-1601-3 h80-90

Experimental Protocols

The following are detailed, generalized protocols for the nucleophilic aromatic substitution on this compound with representative nucleophiles. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of N-substituted-2,4-dinitroanilines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Ethanol (or other suitable solvent like DMF, DMSO)

  • Base (e.g., K₂CO₃, Et₃N, optional, but recommended for less nucleophilic amines)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • Add the amine (1.1-1.5 eq) to the solution.

  • If a base is used, add the base (e.g., K₂CO₃, 2.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted-2,4-dinitroaniline.

Protocol 2: Reaction with Thiols

This protocol outlines the synthesis of 2,4-dinitrophenyl thioethers.

Materials:

  • This compound

  • Thiol

  • Anhydrous solvent (e.g., DMF, THF, or Methanol)

  • Base (e.g., NaH, K₂CO₃, or Et₃N)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a stirred solution of the thiol (1.1 eq) in the chosen anhydrous solvent under an inert atmosphere, add the base (1.2 eq) at 0 °C. For a strong base like NaH, handle with appropriate care.

  • Stir the mixture for 15-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: Reaction with Alcohols/Alkoxides

This protocol describes the synthesis of 2,4-dinitrophenyl ethers.

Materials:

  • This compound

  • Alcohol (or pre-formed sodium alkoxide)

  • Sodium metal (if preparing the alkoxide in situ)

  • Anhydrous solvent (the corresponding alcohol is often used)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In situ alkoxide formation: To a round-bottom flask containing the anhydrous alcohol under an inert atmosphere, carefully add sodium metal (1.1 eq) in small portions. Allow the sodium to react completely to form the sodium alkoxide.

  • Reaction: To the freshly prepared sodium alkoxide solution, add this compound (1.0 eq).

  • Stir the reaction mixture at room temperature or heat under reflux. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 2,4-dinitrophenyl ether.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2,4-Dinitrophenyl Thiocyanate in Solvent add_reagents Add Nucleophile (& Base if required) start->add_reagents react Stir at appropriate temperature add_reagents->react monitor Monitor progress by TLC react->monitor quench Quench Reaction (e.g., add water) monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Recrystallization or Chromatography) extract->purify end Characterize Product purify->end

Caption: General experimental workflow for SNAr.

Safety Precautions

  • This compound and its derivatives are potentially toxic and may be skin irritants. Handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions involving strong bases like sodium hydride or sodium metal should be carried out with extreme caution in an inert, dry atmosphere.

  • Always perform reactions in a well-ventilated fume hood.

Application Notes and Protocols: Identifying Accessible Cysteine Residues Using 2,4-Dinitrophenyl thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of accessible and reactive cysteine residues on proteins is a critical step in drug development, particularly for the design of targeted covalent inhibitors. The unique nucleophilicity of the cysteine thiol group makes it an attractive target for electrophilic compounds.[1] This document provides detailed application notes and a proposed protocol for the use of 2,4-Dinitrophenyl thiocyanate (B1210189) (DNP-SCN) as a novel reagent for labeling accessible cysteine residues. DNP-SCN is an electrophilic reagent that can selectively react with the thiol group of cysteine, introducing a dinitrophenyl (DNP) tag. This tag can be subsequently used for detection, enrichment, and identification of the modified cysteine residue by mass spectrometry.

While established methods for cysteine labeling often employ iodoacetamide (B48618) or maleimide-based probes, the use of DNP-SCN offers an alternative chemistry for cysteine modification.[2] The dinitrophenyl group is a well-known hapten, which could potentially be leveraged for antibody-based detection methods in addition to mass spectrometry.

These notes provide a comprehensive, albeit theoretical, framework for the application of DNP-SCN in cysteine reactivity profiling, based on established principles of protein chemistry and mass spectrometry-based proteomics.

Chemical Principle

The core of this method lies in the reaction between the thiol group of a cysteine residue and the electrophilic thiocyanate group of DNP-SCN. The cysteine thiolate anion acts as a nucleophile, attacking the sulfur atom of the thiocyanate, leading to the formation of a protein-S-S-CN intermediate which can then rearrange or be processed to form a stable thioether linkage, effectively labeling the cysteine residue with the DNP group.

Experimental Protocols

Protocol 1: Labeling of Accessible Cysteine Residues in a Purified Protein

This protocol describes the steps for labeling accessible cysteine residues in a purified protein sample with DNP-SCN.

Materials:

  • Purified protein of interest

  • 2,4-Dinitrophenyl thiocyanate (DNP-SCN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)

  • Desalting columns or dialysis tubing

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in PBS buffer to a final concentration of 1-5 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, treat with a reducing agent like 5 mM DTT or 1 mM TCEP for 1 hour at room temperature.

    • Remove the reducing agent using a desalting column or through dialysis against PBS buffer. This step is crucial as the reducing agent will compete with the protein thiols for reaction with DNP-SCN.

  • Labeling Reaction:

    • Prepare a 100 mM stock solution of DNP-SCN in DMSO.

    • Add the DNP-SCN stock solution to the protein solution to achieve the desired final concentration (e.g., 1 mM). It is recommended to perform a concentration titration to optimize the labeling efficiency.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle agitation. The incubation time may need to be optimized depending on the reactivity of the cysteine residues.

  • Quenching and Removal of Excess Reagent:

    • Quench the reaction by adding a small molecule thiol, such as 10 mM DTT or L-cysteine, to react with the excess DNP-SCN.

    • Remove the excess DNP-SCN and quenching reagent by passing the sample through a desalting column or by dialysis against PBS buffer.

  • Verification of Labeling:

    • Determine the protein concentration using a standard protein assay.

    • Confirm labeling using techniques such as UV-Vis spectroscopy (to detect the DNP group), Western blotting with an anti-DNP antibody, or mass spectrometry.

Protocol 2: Identification of Labeled Cysteine Residues by Mass Spectrometry

This protocol outlines the workflow for identifying the specific cysteine residues labeled with DNP-SCN using a bottom-up proteomics approach.[3]

Materials:

  • DNP-SCN labeled protein sample (from Protocol 1)

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • C18 solid-phase extraction (SPE) cartridges

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the labeled protein by adding urea to a final concentration of 8 M.

    • Reduce any remaining disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

    • Alkylate all free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature. This step ensures that any unlabeled cysteines are blocked and do not interfere with the analysis.

  • Proteolytic Digestion:

    • Dilute the sample with PBS or ammonium (B1175870) bicarbonate buffer to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixture using a high-resolution LC-MS/MS system. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 scans of the peptides and MS2 scans of the fragmented peptides.

  • Data Analysis:

    • Search the acquired MS/MS data against a protein database using a search engine such as MaxQuant, Proteome Discoverer, or Mascot.

    • Specify the DNP modification on cysteine as a variable modification in the search parameters. The mass shift corresponding to the DNP-SCN adduct will need to be calculated precisely.

    • Identify the peptides containing the DNP modification to pinpoint the accessible cysteine residues.

Data Presentation

The following tables provide examples of how quantitative data from DNP-SCN labeling experiments could be presented.

Table 1: Optimization of DNP-SCN Labeling Conditions

ParameterCondition 1Condition 2Condition 3
Protein Concentration1 mg/mL1 mg/mL1 mg/mL
DNP-SCN Concentration0.1 mM1 mM10 mM
Incubation Time1 hour2 hours4 hours
Temperature25°C25°C25°C
Labeling Efficiency (%)30%85%90%

Table 2: Identification of DNP-SCN Labeled Cysteine Residues in a Hypothetical Protein by Mass Spectrometry

ProteinPeptide SequenceModified CysteineMS/MS Score
Protein XVGYC NAAGKCys55120
Protein XELIC ASSHRCys12395
Protein YFQC GPHMIKCys88150

Visualizations

G cluster_reaction Reaction of DNP-SCN with Cysteine Protein_Cys Protein-SH (Cysteine Residue) Intermediate Protein-S-S-CN-DNP (Intermediate) Protein_Cys->Intermediate + DNP-SCN DNP_SCN DNP-S-C≡N (this compound) DNP_SCN->Intermediate Labeled_Protein Protein-S-DNP (Labeled Cysteine) Intermediate->Labeled_Protein Rearrangement HCN HCN Intermediate->HCN - HCN

Caption: Proposed reaction of DNP-SCN with a cysteine residue.

G cluster_workflow Workflow for Identifying Accessible Cysteine Residues start Start: Protein Sample labeling Labeling with DNP-SCN start->labeling cleanup1 Removal of Excess Reagent labeling->cleanup1 digestion Proteolytic Digestion (e.g., Trypsin) cleanup1->digestion cleanup2 Peptide Desalting (C18 SPE) digestion->cleanup2 ms LC-MS/MS Analysis cleanup2->ms data Data Analysis: Identification of Labeled Peptides ms->data end End: Identified Accessible Cysteine Residues data->end

Caption: Experimental workflow for cysteine residue identification.

G cluster_pathway Conceptual Signaling Pathway Modulation Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 (with accessible Cys) Kinase1->Kinase2 Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response Substrate->Response DNPSCN DNP-SCN DNPSCN->Kinase2 Covalently Modifies (Inhibits)

Caption: Modulation of a signaling pathway by DNP-SCN.

Disclaimer: The protocols and reaction mechanisms described herein for this compound are proposed based on established chemical principles for cysteine modification. As of the date of this document, there is limited published literature on the specific application of DNP-SCN for this purpose. Therefore, optimization of the described protocols is highly recommended for specific applications.

References

Application Notes and Protocols: Cysteine Modification for Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 2,4-Dinitrophenyl thiocyanate (B1210189) (DNP-SCN): While 2,4-Dinitrophenyl thiocyanate is a known chemical compound, a comprehensive review of scientific literature reveals no established applications of this specific reagent in the field of structural biology for protein modification.[1][2][3][4][5] Its historical use has been primarily as a pesticide.[2][5] However, the underlying chemical principles of targeting cysteine residues with thiocyanate-containing compounds are well-established and widely used in structural biology.

This document will focus on a functionally analogous and extensively documented reagent, 2-nitro-5-thiocyanatobenzoic acid (NTCB) , to illustrate the application of cysteine cyanylation in structural biology. The protocols and principles described herein provide a framework for how a reagent like DNP-SCN could theoretically be applied and represent the current state-of-the-art for this class of protein modification.

Introduction to Cysteine Cyanylation in Structural Biology

Cysteine is a unique amino acid due to the nucleophilic nature of its thiol group, making it a prime target for site-specific chemical modification.[6][7] Cyanylation, the process of converting a cysteine's thiol group (-SH) to a thiocyanate group (-SCN), is a powerful tool for structural biologists. This modification can be used for several purposes:

  • Protein Engineering and Structural Analysis: Introducing a small, chemically distinct group can help in understanding the local protein environment. The modified residue can alter crystallization properties or provide a unique spectroscopic handle.

  • Peptide Cleavage: The S-cyano-cysteine adduct can be induced to cleave the peptide bond on its N-terminal side under alkaline conditions. This is a valuable technique for protein sequencing and mass spectrometry analysis.[8]

  • Conversion to Other Residues: The S-cyano-cysteine can be a precursor for the chemical conversion of cysteine to other residues, such as dehydroalanine (B155165) (Dha), which is useful for further functionalization of the protein.[9]

2-Nitro-5-thiocyanatobenzoic acid (NTCB) is a widely used reagent that selectively cyanylates cysteine residues under mild conditions.[10][11][12]

Data Presentation: Quantitative Parameters for Cysteine Cyanylation with NTCB

The following table summarizes key quantitative data for the modification of proteins with NTCB, compiled from various studies. These parameters are crucial for designing and optimizing experiments.

ParameterValue/RangeProtein/SystemReference(s)
NTCB Concentration 5 - 10-fold molar excess over cysteineGeneral protein modification[13]
5 mMUbiquitin-G76C for Dha conversion[9]
pH for Cyanylation 7.0 - 8.0General protein modification[9][13]
pH for Cleavage 9.0 - 12.0Cleavage of cyanylated proteins[8]
Temperature 37 - 50 °CGeneral protein modification & cleavage[9][13]
Reaction Time 15 min - overnightVaries with protein and goal[9][13]
Reducing Agent 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine)To ensure free thiols before reaction[9]
Denaturant (optional) 6 M Guanidine HClTo expose buried cysteines[13]

Experimental Protocols

Protocol 1: General Cyanylation of a Protein for Structural Studies

This protocol describes the basic procedure for modifying a protein with NTCB to introduce an S-cyano-cysteine residue.

Materials:

  • Purified protein with at least one cysteine residue in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • 2-Nitro-5-thiocyanatobenzoic acid (NTCB) stock solution (e.g., 500 mM in DMSO)[9]

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 500 mM in water)[9]

  • Denaturant (optional): Guanidine HCl

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Start with a purified protein solution at a concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced and modified, add TCEP to a final concentration of 0.5 mM and incubate for 30 minutes at room temperature.[9] If the target cysteine is buried, the reaction may need to be performed under denaturing conditions by adding Guanidine HCl to a final concentration of 6 M.[13]

  • Cyanylation Reaction: Add the NTCB stock solution to the protein solution to achieve a 5 to 10-fold molar excess of NTCB over the total concentration of cysteine residues.

  • Incubation: Incubate the reaction mixture at 37°C for 1 to 4 hours. The optimal time may need to be determined empirically.

  • Quenching and Purification: Quench the reaction by removing the excess NTCB. This is typically done using a desalting column or by dialysis against a suitable buffer for subsequent structural studies (e.g., the buffer used for crystallization).

  • Verification: Confirm the modification using mass spectrometry. A successful cyanylation will result in a mass increase of 25 Da per modified cysteine residue.

Protocol 2: NTCB-Mediated Cleavage of a Polypeptide Chain

This protocol is for the specific cleavage of a protein at the N-terminal side of a cysteine residue.

Materials:

Procedure:

  • Buffer Exchange: Exchange the cyanylated protein into the high pH cleavage buffer.

  • Cleavage Reaction: Incubate the protein solution at 37-50°C. The cleavage is often complete within an hour in 1 M ammonium hydroxide.[8] For milder basic conditions (pH 9.0), longer incubation times (12-16 hours) may be necessary.

  • Analysis: Analyze the cleavage products by SDS-PAGE or mass spectrometry to assess the efficiency of the cleavage.

Visualizations

Chemical_Reaction_of_Cysteine_Cyanylation Protein_Cys Protein-Cys-SH (Free Thiol) Protein_SCN Protein-Cys-S-CN (S-cyano-cysteine) Protein_Cys->Protein_SCN + NTCB pH 7.0-8.0 NTCB NTCB (2-nitro-5-thiocyanatobenzoic acid) Byproduct 2-nitro-5-thiobenzoic acid Protein_SCN->Byproduct Releases Experimental_Workflow cluster_protein_prep Protein Preparation cluster_modification Chemical Modification cluster_analysis Structural Analysis Expression Protein Expression & Purification Reduction Reduction of Disulfides (optional, with TCEP) Expression->Reduction Denaturation Denaturation (optional, with Gu-HCl) Reduction->Denaturation Cyanylation Cyanylation Reaction with NTCB Denaturation->Cyanylation Purification Removal of Excess Reagent (Desalting/Dialysis) Cyanylation->Purification Verification Mass Spectrometry Verification Purification->Verification Structural_Study Crystallization / NMR Verification->Structural_Study Logical_Relationship_NTCB_Applications Start Protein with Cysteine Cyanylation Cyanylation with NTCB Start->Cyanylation SCyano_Protein S-cyano-cysteine Protein Cyanylation->SCyano_Protein Structural_Analysis Structural Analysis (X-ray, NMR) SCyano_Protein->Structural_Analysis Cleavage Alkaline Cleavage (pH > 9.0) SCyano_Protein->Cleavage Dha_Conversion Conversion to Dehydroalanine (Dha) SCyano_Protein->Dha_Conversion Cleavage_Products Peptide Fragments Cleavage->Cleavage_Products Dha_Protein Dha-containing Protein Dha_Conversion->Dha_Protein

References

Preparation of 2,4-Dinitrophenyl Thiocyanate (DNP-SCN) Working Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrophenyl thiocyanate (B1210189) (DNP-SCN) is a chemical compound utilized in various biomedical research applications, primarily as a hapten for immunological studies and as a labeling agent in proteomics.[1] A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[2] The dinitrophenyl (DNP) group is not naturally present in biological systems, making it an excellent tool for generating and detecting specific immune responses in a controlled manner.[2][3] This document provides detailed protocols for the preparation of DNP-SCN working solutions and its application in protein labeling for immunological assays.

Safety Precautions

2,4-Dinitrophenyl thiocyanate is a hazardous substance and must be handled with appropriate safety measures.[4][5] It is suspected of causing genetic defects and can cause skin, eye, and respiratory irritation.[4] Contact with acids liberates very toxic gas.[4]

Always consult the Safety Data Sheet (SDS) before use. [4][5]

General Handling Guidelines:

  • Work in a well-ventilated area, preferably a chemical fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[5]

  • Avoid inhalation of dust and contact with skin and eyes.[4]

  • Wash hands thoroughly after handling.[4]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Preparation of DNP-SCN Stock and Working Solutions

The insolubility of DNP-SCN in aqueous solutions necessitates the use of organic solvents for preparing stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[6][7]

Materials
  • This compound (DNP-SCN) powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

Protocol for Preparing a 10 mM DNP-SCN Stock Solution in DMSO
  • Weighing DNP-SCN: In a chemical fume hood, carefully weigh out the desired amount of DNP-SCN powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of DNP-SCN: 225.18 g/mol ), weigh 2.25 mg of DNP-SCN.

  • Dissolution in DMSO: Add the weighed DNP-SCN to a sterile amber vial. Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution).

  • Mixing: Vortex the solution thoroughly until the DNP-SCN is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid in dissolution, but avoid excessive heat.

  • Storage: Store the 10 mM DNP-SCN stock solution at -20°C in tightly sealed amber vials to protect from light and moisture. Under these conditions, the stock solution is expected to be stable for several months.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[8]

Example: Preparation of a 100 µM working solution in Phosphate-Buffered Saline (PBS)

  • Thaw the 10 mM DNP-SCN stock solution at room temperature.

  • In a sterile microcentrifuge tube, add 990 µL of PBS (pH 7.4).

  • Add 10 µL of the 10 mM DNP-SCN stock solution to the PBS.

  • Vortex immediately and thoroughly to ensure proper mixing and minimize precipitation.

  • Use the working solution promptly after preparation.

Application: Protein Labeling with DNP-SCN

DNP-SCN can be used to label proteins, which can then be used to immunize animals to produce anti-DNP antibodies or as antigens in immunoassays like ELISA.[2][9] The thiocyanate group of DNP-SCN can react with nucleophilic groups on proteins, such as the thiol group of cysteine residues.[10]

Quantitative Data for Protein Labeling
ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mLHigher concentrations can improve labeling efficiency.
DNP-SCN:Protein Molar Ratio10:1 to 50:1The optimal ratio should be determined empirically.
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.0-8.5A slightly alkaline pH facilitates the labeling reaction.
Reaction Time2 - 4 hours at room temperature or overnight at 4°CIncubation at 4°C can help maintain protein stability.
Quenching Reagent50 mM Tris-HCl or GlycineAdded to stop the reaction by consuming excess DNP-SCN.
Experimental Protocol for DNP-Labeling of a Model Protein (e.g., Bovine Serum Albumin - BSA)
  • Protein Preparation: Dissolve BSA in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 5 mg/mL.

  • DNP-SCN Addition: While gently stirring the BSA solution, slowly add the desired volume of the 10 mM DNP-SCN stock solution in DMSO to achieve the target molar excess. Ensure the final DMSO concentration remains below 10%.[8]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with continuous gentle stirring, protected from light.

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., Tris-HCl to a final concentration of 50 mM) and incubate for another 30 minutes.

  • Purification: Remove unreacted DNP-SCN and byproducts by dialysis against PBS (pH 7.4) at 4°C with several buffer changes, or by using a desalting column.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the DNP-protein conjugate at 360 nm (for the DNP group) and 280 nm (for the protein).

  • Storage: Store the purified DNP-labeled protein at -20°C or -80°C.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage prep_dnpscn Prepare 10 mM DNP-SCN in DMSO Stock mix Mix DNP-SCN and Protein (Target Molar Ratio) prep_dnpscn->mix prep_protein Prepare Protein Solution (e.g., 5 mg/mL BSA in Bicarbonate Buffer) prep_protein->mix incubate Incubate (2h, RT or 4°C, Overnight) mix->incubate quench Quench Reaction (e.g., 50 mM Tris-HCl) incubate->quench purify Purify (Dialysis or Desalting Column) quench->purify characterize Characterize (Spectrophotometry) purify->characterize store Store DNP-Protein (-20°C / -80°C) characterize->store

Workflow for DNP-SCN Protein Labeling.

signaling_pathway cluster_immunization Immunization & B-Cell Activation cluster_response Antibody Production dnp_protein DNP-Labeled Protein (Antigen) b_cell DNP-Specific B-Cell dnp_protein->b_cell Binds to B-Cell Receptor t_helper Carrier-Specific Helper T-Cell b_cell->t_helper Presents Carrier Peptide activation B-Cell Activation & Differentiation b_cell->activation t_helper->activation Provides Help plasma_cell Plasma Cell activation->plasma_cell anti_dnp_ab Anti-DNP Antibodies plasma_cell->anti_dnp_ab Secretes

Immunological Response to a DNP-Labeled Protein.

References

Application Notes and Protocols for the Generation of Dehydroalanine from Cysteine using 2,4-Dinitrophenyl thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroalanine (B155165) (Dha) is a non-proteinogenic, unsaturated amino acid that serves as a versatile chemical handle for the post-translational modification of peptides and proteins.[1][2] Its electrophilic nature makes it a target for Michael addition reactions, enabling the site-specific introduction of a wide array of functionalities, including fluorescent probes, polyethylene (B3416737) glycol (PEG), and mimics of post-translational modifications (PTMs).[3][4] A common strategy for introducing dehydroalanine into a peptide or protein sequence is through the chemical modification of a cysteine residue.[2]

This document provides detailed application notes and protocols for the use of 2,4-Dinitrophenyl thiocyanate (B1210189) (DNP-SCN) in converting cysteine residues to dehydroalanine. This method proceeds through the S-cyanylation of the cysteine thiol, followed by a β-elimination reaction. While direct, detailed protocols for DNP-SCN are not extensively published, the methodology is analogous to that of the well-documented reagent, 2-nitro-5-thiocyanatobenzoic acid (NTCB).[3][4] The protocols provided herein are based on this established chemistry and serve as a comprehensive guide for researchers.

Principle of the Method

The conversion of cysteine to dehydroalanine using 2,4-Dinitrophenyl thiocyanate is a two-step process:

  • S-cyanylation: The nucleophilic thiol group of the cysteine residue attacks the electrophilic thiocyanate carbon of DNP-SCN. This results in the formation of an S-cyano-cysteine intermediate and the release of 2,4-dinitrophenolate.

  • β-elimination: Under basic conditions, a proton on the α-carbon of the S-cyano-cysteine is abstracted, leading to the elimination of the thiocyanate group and the formation of the α,β-unsaturated dehydroalanine residue.

Cys Cysteine Residue step1 S-cyanylation Cys->step1 DNPSCN This compound (DNP-SCN) DNPSCN->step1 SCyano S-cyano-cysteine Intermediate step2 β-elimination SCyano->step2 DNP 2,4-Dinitrophenolate Base Base Base->step2 Dha Dehydroalanine Residue HCN HCN step1->SCyano step1->DNP step2->Dha step2->HCN

Figure 1: Reaction mechanism for the conversion of cysteine to dehydroalanine.

Applications in Research and Drug Development

The generation of dehydroalanine in peptides and proteins opens up a plethora of applications:

  • Site-Specific Protein Modification: Dha residues can be selectively targeted by various nucleophiles to install probes, tags, or other functional groups.

  • Antibody-Drug Conjugates (ADCs): The creation of Dha on an antibody allows for the precise attachment of cytotoxic drugs, leading to more homogeneous and effective ADCs.

  • Peptide Stapling and Cyclization: Dha can participate in intramolecular reactions to create cyclic peptides with enhanced stability and bioactivity.

  • Synthesis of Lanthionines: Dha is a key precursor in the synthesis of lanthionine (B1674491) and methyllanthionine, which are characteristic of lantibiotic natural products.[2]

  • Probing Enzyme Mechanisms: The introduction of Dha can be used to study the active sites and mechanisms of enzymes.

  • Development of Novel Therapeutics: Peptides and proteins modified via Dha can exhibit improved pharmacokinetic properties and novel biological activities.[5][6][7]

Quantitative Data

While specific quantitative data for the conversion of cysteine to dehydroalanine using DNP-SCN is limited in the literature, extensive studies on the analogous reagent, 2-nitro-5-thiocyanatobenzoic acid (NTCB), provide valuable insights. The efficiency of the reaction is highly dependent on the reaction conditions and the local environment of the cysteine residue.[3][4]

Table 1: Reaction Conditions and Observed Outcomes for Cysteine to Dehydroalanine Conversion using NTCB (Analogous to DNP-SCN) [3][4]

ParameterConditionObserved Outcome with NTCBRecommended Starting Point for DNP-SCN
pH 7.0 - 9.0Higher pH generally favors the elimination step. At pH 7, the reaction can be slow.Start with pH 8.0-8.5.
Temperature 4 - 37 °CHigher temperatures can increase the reaction rate but may also lead to side reactions or protein denaturation.37°C for initial trials.
Reagent Excess 10-50 equivalentsA significant excess of the thiocyanating reagent is often required to drive the reaction to completion.20-50 equivalents.
Reaction Time 1 - 24 hoursReaction progress should be monitored by LC-MS.Monitor at 2, 6, 12, and 24 hours.
Cysteine Location C-terminal vs. InternalC-terminal cysteines are generally more accessible and show higher conversion yields. Internal or sterically hindered cysteines may react poorly.Assess accessibility of the target cysteine.
Additives Denaturants (e.g., Guanidinium chloride, Urea)Can improve yields for internal cysteines by increasing their accessibility.Consider adding 6 M Guanidinium chloride if the target cysteine is buried.

Experimental Protocols

The following are proposed protocols for the conversion of cysteine to dehydroalanine using DNP-SCN, adapted from established procedures for similar reagents.[3][8] Note: Optimization of these protocols for your specific peptide or protein is highly recommended.

Protocol 1: Conversion of Cysteine to Dehydroalanine in Solution

This protocol is suitable for purified peptides or proteins in an aqueous solution.

Materials:

  • Cysteine-containing peptide or protein

  • This compound (DNP-SCN)

  • Reaction Buffer: 100 mM sodium phosphate, pH 8.0

  • Quenching solution: 100 mM dithiothreitol (B142953) (DTT) in reaction buffer

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide or protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of DNP-SCN in DMSO (e.g., 100 mM).

  • Reaction Initiation: Add the DNP-SCN stock solution to the peptide solution to achieve a final molar excess of 20-50 equivalents. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein precipitation.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation.

  • Monitoring: Monitor the reaction progress by taking aliquots at various time points (e.g., 2, 6, 12, and 24 hours). Quench the reaction in the aliquot by adding an excess of DTT solution and analyze by LC-MS. The conversion is indicated by a mass decrease of 33 Da (loss of SH group) or 34 Da (loss of H2S).

  • Quenching: Once the reaction has reached the desired level of completion, quench the entire reaction by adding an excess of DTT.

  • Purification: Purify the dehydroalanine-containing peptide or protein using RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Protocol 2: On-Resin Conversion of Cysteine to Dehydroalanine

This protocol is for modifying a cysteine residue while the peptide is still attached to the solid-phase synthesis resin.

Materials:

  • Cysteine-containing peptidyl-resin

  • This compound (DNP-SCN)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF in a reaction vessel for 30 minutes.

  • Reagent Preparation: Prepare a solution of DNP-SCN (10 equivalents relative to resin loading) and DIPEA (20 equivalents) in DMF.

  • Reaction: Add the reagent solution to the swollen resin. Agitate the mixture at room temperature for 4-12 hours.

  • Monitoring (Optional): To monitor the reaction, take a small sample of the resin, cleave the peptide with TFA cocktail, and analyze by LC-MS.

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF, DCM, and methanol.

  • Peptide Cleavage: Cleave the modified peptide from the resin using a standard TFA cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the dehydroalanine-containing peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.

cluster_solution Solution-Phase Protocol cluster_solid On-Resin Protocol s1 Dissolve Peptide in Buffer (pH 8.0) s2 Add DNP-SCN (20-50 eq.) s1->s2 s3 Incubate at 37°C s2->s3 s4 Monitor by LC-MS s3->s4 s5 Quench with DTT s4->s5 s6 Purify by RP-HPLC s5->s6 r1 Swell Peptidyl-Resin in DMF r2 Add DNP-SCN and DIPEA in DMF r1->r2 r3 Agitate at RT r2->r3 r4 Wash Resin r3->r4 r5 Cleave with TFA r4->r5 r6 Purify by RP-HPLC r5->r6

Figure 2: Experimental workflows for dehydroalanine synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Protein Cleavage with 2,4-Dinitrophenyl Thiocyanate (DNPTC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein cleavage using 2,4-Dinitrophenyl thiocyanate (B1210189) (DNPTC), also known as 2-nitro-5-thiocyanobenzoic acid (NTCB). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their protein cleavage experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2,4-Dinitrophenyl thiocyanate (DNPTC/NTCB) and what is it used for?

A1: DNPTC (or NTCB) is a chemical reagent used for the specific cleavage of peptide bonds on the N-terminal side of cysteine residues in proteins and peptides.[1] This method is valuable for protein sequencing, characterization of disulfide bridges, and analysis of cysteine-rich domains.

Q2: I am observing very low or no cleavage of my protein. What are the common causes?

A2: Incomplete cleavage is a frequent issue with DNPTC. The primary causes include:

  • Inaccessible Cysteine Residues: Cysteines that are buried within the protein's three-dimensional structure are not accessible to DNPTC.[2]

  • Formation of a Cleavage-Resistant Intermediate: A major reason for poor cleavage is a mass-neutral rearrangement of the initially formed S-cyanylated cysteine into a non-reducible product that resists cleavage.[1][3]

  • Suboptimal Cleavage Conditions: Incorrect pH, temperature, or the absence of an effective nucleophile during the cleavage step can significantly reduce efficiency.

  • Interference from Reducing Agents: Reagents like Dithiothreitol (DTT) can compete with the protein's cysteine residues for reaction with DNPTC.[2]

Q3: What are the primary side reactions associated with DNPTC cleavage?

A3: The most significant side reaction is the carbamylation of lysine (B10760008) residues.[1][3] Another potential, though less prominent, side reaction is the β-elimination of the S-cyanylated cysteine to form dehydroalanine.[1][3]

Q4: How can I improve the efficiency of my DNPTC cleavage reaction?

A4: To enhance cleavage efficiency, consider the following:

  • Protein Denaturation: Use denaturing agents like 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea (B33335) to unfold the protein and expose buried cysteine residues.[2]

  • Use of a Stronger Nucleophile: Incorporating glycine (B1666218) into the cleavage buffer provides a more potent nucleophile that promotes the desired peptide bond scission.[1][3]

  • Optimized Protocols: Employing either an optimized two-step protocol or a more streamlined one-step method can improve yields.[1][3]

Q5: Can I perform the cyanylation and cleavage in a single step?

A5: Yes, an efficient one-step method has been developed that simplifies the procedure and can improve cleavage efficiency.[1][3] This method involves conducting the reaction in the presence of both DNPTC and a nucleophile like glycine under optimized pH and temperature conditions.

Troubleshooting Guide

This guide provides solutions to common problems encountered during protein cleavage with DNPTC.

Problem Possible Cause(s) Recommended Solution(s)
No or very low cleavage efficiency 1. Buried cysteine residues: The target cysteine is not accessible to the reagent.[2]2. Formation of cleavage-resistant product: A rearrangement of the S-cyanylated cysteine prevents cleavage.[1][3]3. Presence of interfering substances: Reducing agents like DTT are present in the reaction mixture.[2]4. Incorrect pH or temperature: The reaction conditions are not optimal for cyanylation or cleavage.1. Denature the protein: Add 6 M GdnHCl or 8 M urea to the reaction buffer to unfold the protein.2. Use a stronger nucleophile: Add glycine to the cleavage buffer to a final concentration of 15-20 mM.[1][3]3. Remove interfering substances: Desalt the protein sample before starting the cyanylation reaction to remove DTT and other small molecule contaminants.4. Optimize reaction conditions: Ensure the pH for cyanylation is around 8.0 and for cleavage is around 9.0. Optimize temperature and incubation times as per the recommended protocols.
Multiple unexpected cleavage products 1. Non-specific cleavage: Reaction conditions are too harsh, leading to cleavage at other sites.2. Protease contamination: The protein sample is contaminated with proteases.1. Reduce incubation times and temperature: Start with shorter incubation times and lower temperatures to minimize non-specific reactions.2. Add protease inhibitors: Include a cocktail of protease inhibitors in your protein sample.
Modification of other amino acids 1. Carbamylation of lysines: A known side reaction of DNPTC cleavage.[1][3]2. Oxidation of methionines: Can occur if the sample is not handled under oxygen-free conditions.1. Desalt after cyanylation: To minimize carbamylation, consider desalting the sample after the cyanylation step and before cleavage.[3]2. Work under inert atmosphere: If methionine oxidation is a concern, perform the reaction under a nitrogen or argon atmosphere.

Experimental Protocols

Optimized One-Step Cleavage Protocol

This protocol is recommended for its simplicity and efficiency.

  • Protein Preparation:

    • Dissolve the protein sample in a buffer containing 6 M GdnHCl at pH 7.0.

    • Add a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 0.5 mM to ensure all cysteine residues are reduced.

  • One-Step Reaction:

    • Add DNPTC to a final concentration of 5 mM.

    • Add glycine to a final concentration of 15-20 mM.

    • Adjust the pH of the reaction mixture to 8.5-9.0.

    • Incubate the reaction at 37°C for 16-24 hours.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding a strong acid, such as trifluoroacetic acid (TFA), to a final concentration of 0.1%.

    • Analyze the cleavage products by SDS-PAGE, HPLC, or mass spectrometry.

Traditional Two-Step Cleavage Protocol
  • Protein Reduction and Denaturation:

    • Dissolve the protein in a denaturing buffer (e.g., 6 M GdnHCl, 0.2 M Tris-HCl, pH 8.0).

    • Add a reducing agent (e.g., 1 mM DTT or 0.5 mM TCEP) and incubate at 37°C for 1 hour.

    • Optional but recommended: Desalt the protein sample to remove the reducing agent.

  • Cyanylation Step:

    • Add DNPTC to a final concentration of 5 mM.

    • Incubate at 37-40°C for 30 minutes to 2 hours.

  • Cleavage Step:

    • Adjust the pH of the reaction mixture to 9.0.

    • Add glycine to a final concentration of 15-20 mM.

    • Incubate at 37-50°C for 12-16 hours.

  • Analysis:

    • Quench the reaction and analyze the products as described in the one-step protocol.

Parameter Cyanylation Step (Two-Step Protocol) Cleavage Step (Both Protocols)
pH 8.08.5 - 9.0
Temperature 37 - 40°C37 - 50°C
Duration 30 min - 2 hours12 - 24 hours
DNPTC Concentration 5 mM5 mM (in one-step)
Glycine Concentration N/A15 - 20 mM
Denaturant 6 M GdnHCl or 8 M Urea6 M GdnHCl or 8 M Urea
Reducing Agent 0.5 mM TCEP (preferred) or 1 mM DTT0.5 mM TCEP (in one-step)

Visualizations

Cleavage_Mechanism Protein_Cys Protein with Cysteine Residue (-SH) S_Cyanylated S-Cyanylated Protein (-S-CN) Protein_Cys->S_Cyanylated + DNPTC (Cyanylation) DNPTC DNPTC DNPTC->Protein_Cys Iminothiazolidine Iminothiazolidine Intermediate S_Cyanylated->Iminothiazolidine Intramolecular Cyclization Cleavage_Resistant Cleavage-Resistant Rearrangement Product S_Cyanylated->Cleavage_Resistant Side Reaction: Mass Neutral Rearrangement Cleaved_Products Cleaved Peptide Products Iminothiazolidine->Cleaved_Products + Glycine (pH 9) (Nucleophilic Attack) Glycine Glycine (H2N-CH2-COOH) Glycine->Iminothiazolidine Experimental_Workflow cluster_prep Sample Preparation cluster_cleavage Cleavage Reaction cluster_analysis Analysis Protein_Sample Protein Sample Reduction Reduction of Disulfides (e.g., TCEP) Protein_Sample->Reduction Denaturation Denaturation (e.g., 6 M GdnHCl) Reduction->Denaturation Add_Reagents Add DNPTC and Glycine (One-Step Protocol) Denaturation->Add_Reagents Incubation Incubate at pH 8.5-9.0, 37°C Add_Reagents->Incubation Quench Quench Reaction (e.g., TFA) Incubation->Quench Analysis Analyze Products (SDS-PAGE, HPLC, MS) Quench->Analysis

References

Side reactions of 2,4-Dinitrophenyl thiocyanate with other amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Dinitrophenyl Thiocyanate (B1210189) (DNPT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving DNPT.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 2,4-Dinitrophenyl Thiocyanate (DNPT)?

A1: this compound (DNPT) is primarily used as a chemical modification agent in protein chemistry. Its main application is the selective modification of sulfhydryl groups in cysteine residues. The reaction involves the cyanylation of the cysteine thiol, which can be a step in protocols for peptide mapping and protein sequencing.

Q2: What is the principle behind the selectivity of DNPT for cysteine residues?

A2: The selectivity of DNPT is highly dependent on the reaction pH. The thiol group of cysteine has a pKa value of approximately 8.5, while the ε-amino group of lysine (B10760008) has a pKa of about 10.5.[1] At a pH between 6 and 8, the cysteine thiol is more readily deprotonated to the highly nucleophilic thiolate anion (S⁻) compared to the lysine amino group, which remains largely protonated (NH₃⁺) and non-nucleophilic. This difference in nucleophilicity at near-neutral pH allows for the preferential reaction of DNPT with cysteine.[2][3]

Q3: What are the potential side reactions when using DNPT?

A3: The most significant side reaction is the modification of other nucleophilic amino acid residues. The primary off-target is the ε-amino group of lysine, especially at alkaline pH (9-11).[2][3] Other potential, though less common, side reactions can occur with the imidazole (B134444) ring of histidine and the phenolic hydroxyl group of tyrosine at elevated pH. Additionally, the N-terminal α-amino group of the protein can also be modified. Studies with the closely related reagent 2-nitro-5-thiocyanatobenzoic acid (NTCB) have also identified carbamylation of lysine residues as a major side reaction.[4][5]

Troubleshooting Guide

Problem 1: Low or no modification of the target cysteine.

Possible Cause Solution
Inaccessible Cysteine Residue The target cysteine may be buried within the protein's three-dimensional structure or involved in a disulfide bond. Try adding a denaturant (e.g., 6 M guanidine-HCl or 8 M urea) to unfold the protein and expose the cysteine. If the cysteine is in a disulfide bond, a pre-reduction step with a reagent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) is necessary. Ensure the reducing agent is removed before adding DNPT.
Incorrect pH The reaction is most efficient at a pH where a significant portion of the cysteine thiol is in the thiolate form. For selective cysteine modification, a pH range of 7.0-8.0 is generally recommended. Below this range, the concentration of the thiolate is low, and above this range, the risk of side reactions with other amino acids increases.
Reagent Degradation DNPT can be sensitive to moisture and light. Ensure that the reagent is fresh and has been stored properly. Prepare DNPT solutions immediately before use.

Problem 2: Significant off-target modification, particularly of lysine residues.

Possible Cause Solution
pH is too high A reaction pH above 8.5 will significantly increase the deprotonation of lysine's ε-amino group, making it a potent nucleophile that can react with DNPT.[2][3] Carefully control the pH of the reaction and maintain it within the 7.0-8.0 range for optimal cysteine selectivity.
High Molar Excess of DNPT Using a large molar excess of DNPT can drive the reaction with less reactive nucleophiles. Optimize the stoichiometry by performing a titration experiment to find the lowest effective concentration of DNPT for modifying the target cysteine.
Prolonged Reaction Time Extended incubation times can lead to the accumulation of side products. Monitor the reaction progress over time to determine the optimal duration for achieving sufficient cysteine modification while minimizing off-target reactions.

Problem 3: Unexpected mass shifts observed in mass spectrometry analysis.

Possible Cause Solution
Lysine Carbamylation Studies on the analogous reagent NTCB have shown that lysine carbamylation is a major side reaction.[4][5] This results in a mass increase corresponding to the addition of the DNPT molecule without the thiocyanate group. This side reaction can be minimized by carefully controlling the pH and limiting the concentration of DNPT.
Rearrangement of S-cyanylated Cysteine The initially formed S-cyanylated cysteine can undergo a mass-neutral rearrangement to a more stable, cleavage-resistant form.[4] While the mass of the protein does not change, this modification may alter the protein's properties and prevent further intended reactions.
Beta-elimination The S-cyanylated cysteine can undergo beta-elimination to form a dehydroalanine (B155165) residue.[4][5][6][7] This results in a mass change corresponding to the loss of the cyano group and the thiol hydrogen.

Quantitative Data Summary

The following table summarizes the pH dependence of the reactivity of isothiocyanates with cysteine and lysine, which is a guiding principle for using DNPT.

Amino AcidReactive GrouppKaOptimal pH for Reaction with IsothiocyanatesProduct
CysteineThiol (-SH)~8.56.0 - 8.0Dithiocarbamate derivative
Lysineε-Amino (-NH₂)~10.59.0 - 11.0Thiourea derivative

Data is based on the general reactivity of isothiocyanates.[3]

Experimental Protocols

Protocol 1: Selective Modification of Cysteine Residues with DNPT
  • Protein Preparation:

    • Dissolve the protein in a suitable buffer at a concentration of 1-5 mg/mL. The buffer should not contain primary amines (e.g., Tris) or thiols. A phosphate (B84403) or bicarbonate buffer at pH 7.5 is recommended.

    • If the target cysteine is in a disulfide bond, reduce the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature.

    • Remove the reducing agent by dialysis or using a desalting column equilibrated with the reaction buffer.

  • DNPT Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of DNPT in a water-miscible organic solvent such as acetonitrile (B52724) or DMSO.

  • Modification Reaction:

    • Add a 5- to 10-fold molar excess of the DNPT stock solution to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-2 hours. The optimal time may need to be determined empirically.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or DTT, to a final concentration of 20 mM.

    • Remove excess reagent and byproducts by dialysis or gel filtration.

Protocol 2: Detection of Side Reactions by Mass Spectrometry
  • Sample Preparation:

    • Take an aliquot of the purified, DNPT-modified protein from Protocol 1.

    • As a control, use an aliquot of the unmodified protein.

  • Intact Protein Analysis:

    • Analyze both the modified and unmodified protein samples by ESI-MS.

    • Look for the expected mass shift for cysteine modification. The addition of a 2,4-dinitrophenyl group and the loss of a hydrogen atom results in a mass increase of approximately 167.12 Da.

    • Search for unexpected mass additions that may correspond to side reactions, such as the carbamylation of lysine.

  • Peptide Mapping Analysis:

    • Denature, reduce, and alkylate both the modified and unmodified protein samples.

    • Digest the proteins with a protease such as trypsin.

    • Analyze the resulting peptide mixtures by LC-MS/MS.

    • Use proteomics software to search for the expected modification on cysteine-containing peptides.

    • Perform an open modification search to identify any unexpected mass shifts on other amino acids, particularly lysine, histidine, and tyrosine.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_reaction Modification Reaction cluster_analysis Analysis and Troubleshooting cluster_troubleshooting Troubleshooting Points start Start with Purified Protein denature Denature/Reduce (if needed) start->denature desalt Desalt/Buffer Exchange (Amine-free, pH 7.5) denature->desalt add_dnpt Add DNPT (5-10x molar excess) desalt->add_dnpt ts1 Low/No Modification? desalt->ts1 incubate Incubate (1-2 hours, RT) add_dnpt->incubate quench Quench Reaction incubate->quench ts2 Off-target Modification? incubate->ts2 purify Purify Modified Protein quench->purify ms_analysis Mass Spectrometry Analysis purify->ms_analysis ts3 Unexpected Mass? ms_analysis->ts3

Caption: Experimental workflow for protein modification with DNPT.

logical_relationship cluster_cys Target Reaction (pH 7-8) cluster_lys Side Reaction (pH > 8.5) cluster_other Potential Side Reactions (High pH) dnpt DNPT Reagent cys Cysteine (Thiolate) dnpt->cys lys Lysine (Amine) dnpt->lys other His, Tyr, N-terminus dnpt->other cys_product S-cyanylated Cysteine cys->cys_product High Rate lys_product Carbamylated Lysine lys->lys_product Increasing Rate with pH other_product Modified Residues other->other_product Low Rate

Caption: pH-dependent reactivity of DNPT with amino acids.

References

Technical Support Center: Optimizing 2,4-Dinitrophenyl Thiocyanate (DNTC) Cyanylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 2,4-Dinitrophenyl thiocyanate (B1210189) (DNTC) cyanylation reaction. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting pH for the DNTC cyanylation reaction?

While specific optimization data for DNTC is limited in publicly available literature, a slightly alkaline pH is generally recommended for the cyanylation of cysteine residues in proteins using similar reagents like 2-nitro-5-thiocyanatobenzoic acid (NTCB). A starting pH in the range of 8.0-8.6 is advisable. This is because the reaction involves the nucleophilic attack of the thiolate anion (R-S⁻) of the cysteine residue on the DNTC molecule. An alkaline environment promotes the deprotonation of the cysteine's thiol group (pKa ≈ 8.5), increasing the concentration of the more reactive thiolate.

Q2: What are the potential consequences of a suboptimal pH?

  • Low pH (acidic to neutral): If the pH is too low, the cysteine thiol group will be predominantly in its protonated form (R-SH). This form is a much weaker nucleophile than the thiolate anion, leading to a significantly slower or incomplete cyanylation reaction.

  • High pH (strongly alkaline): While a basic pH is necessary, excessively high pH values can lead to undesirable side reactions. These may include the hydrolysis of the DNTC reagent and potential modifications of other amino acid residues in the protein, which can compromise the specificity of the labeling.

Q3: How can I prepare a suitable buffer for the reaction?

A common buffer system for this pH range is Tris-HCl or a bicarbonate buffer. It is crucial to ensure that the buffer components do not interfere with the reaction. For example, buffers containing primary amines could potentially react with DNTC.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no cyanylation efficiency The pH of the reaction buffer is too low (e.g., below 7.5).Verify the pH of your reaction buffer. Adjust the pH to the recommended range of 8.0-8.6. Consider performing a pH optimization experiment (see Experimental Protocols section).
The DNTC reagent has degraded.Use fresh or properly stored DNTC. Protect the reagent from moisture and light.
Inconsistent results between experiments Fluctuations in the pH of the reaction mixture.Prepare fresh buffer for each experiment and calibrate your pH meter regularly. Ensure thorough mixing of all components.
Evidence of protein modification at sites other than cysteine The pH is too high, leading to non-specific reactions.Lower the pH to the lower end of the optimal range (e.g., pH 8.0) and re-evaluate the reaction. Reduce the reaction time or temperature.

Data Presentation

Table 1: Hypothetical Effect of pH on DNTC Cyanylation Efficiency

pHReaction BufferCyanylation Efficiency (%)Notes
6.5Phosphate15Inefficient reaction due to protonated thiol groups.
7.0Phosphate35Reaction rate is still suboptimal.
7.5Tris-HCl60Significant improvement as pH approaches the pKa of cysteine.
8.0Tris-HCl95High efficiency within the optimal range.
8.5Tris-HCl98Near-complete cyanylation.
9.0Bicarbonate90Potential for minor side reactions begins to increase.
9.5Bicarbonate80Decreased efficiency likely due to reagent instability and side reactions.

Experimental Protocols

Protocol 1: Standard DNTC Cyanylation of a Protein

  • Protein Preparation: Dissolve the protein containing cysteine residues in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.2) to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be labeled, they must first be reduced with a reagent like Dithiothreitol (DTT) and subsequently removed via dialysis or a desalting column.

  • Reagent Preparation: Prepare a stock solution of 2,4-Dinitrophenyl thiocyanate (DNTC) in a water-miscible organic solvent such as acetonitrile (B52724) or DMSO.

  • Reaction Initiation: Add the DNTC stock solution to the protein solution to achieve a 5- to 10-fold molar excess of DNTC over cysteine residues.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The optimal time may need to be determined empirically.

  • Quenching and Purification: Quench the reaction by adding a small molecule thiol such as β-mercaptoethanol or DTT. Purify the labeled protein from excess reagents using size-exclusion chromatography or dialysis.

Protocol 2: pH Optimization of DNTC Cyanylation

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 7.0 to 9.5 in 0.5 unit increments).

  • Parallel Reactions: Set up parallel cyanylation reactions as described in Protocol 1, with each reaction using a different pH buffer.

  • Consistent Conditions: Ensure all other reaction parameters (protein concentration, DNTC concentration, temperature, and incubation time) are kept constant across all parallel reactions.

  • Analysis: After the reaction and purification, quantify the extent of cyanylation for each pH point. This can be achieved through methods such as mass spectrometry (to identify the mass shift upon labeling) or Ellman's test to quantify the remaining free thiols.

  • Optimal pH Determination: The pH that yields the highest degree of specific cyanylation with minimal side products is the optimal pH for your protein and experimental setup.

Visualizations

Cyanylation_Mechanism cluster_products Products Protein_Cys_SH Protein-Cys-SH (Protonated Thiol) Protein_Cys_S_minus Protein-Cys-S⁻ (Thiolate Anion) Protein_Cys_SH->Protein_Cys_S_minus OH_minus OH⁻ (Base) DNTC 2,4-Dinitrophenyl thiocyanate (DNTC) Protein_Cys_SCN Protein-Cys-SCN (Cyanylated Protein) DNTC->Protein_Cys_SCN DNP_SH 2,4-Dinitrothiol Protein_Cys_S_minus->Protein_Cys_SCN Nucleophilic Attack

Caption: Mechanism of cysteine cyanylation by DNTC.

Troubleshooting_Workflow start Low Cyanylation Efficiency check_ph Is the reaction pH between 8.0 and 8.6? start->check_ph adjust_ph Adjust pH to 8.0-8.6 check_ph->adjust_ph No check_reagents Are reagents fresh and properly stored? check_ph->check_reagents Yes adjust_ph->check_reagents replace_reagents Use fresh reagents check_reagents->replace_reagents No optimize_conditions Consider optimizing other parameters (time, temperature, concentration) check_reagents->optimize_conditions Yes replace_reagents->optimize_conditions success Problem Resolved optimize_conditions->success

Caption: Troubleshooting workflow for low cyanylation efficiency.

Experimental_Workflow start Start: pH Optimization Experiment prep_buffers Prepare Buffers (pH 7.0 - 9.5) start->prep_buffers prep_protein Prepare Protein Solution prep_buffers->prep_protein run_reactions Set up Parallel Reactions at Each pH prep_protein->run_reactions incubate Incubate Under Controlled Conditions run_reactions->incubate quench Quench Reactions incubate->quench purify Purify Labeled Protein quench->purify analyze Analyze Cyanylation Efficiency (e.g., Mass Spectrometry) purify->analyze determine_optimum Determine Optimal pH analyze->determine_optimum

Caption: Experimental workflow for pH optimization.

Troubleshooting low yield in 2,4-Dinitrophenyl thiocyanate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-Dinitrophenyl thiocyanate (B1210189). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic procedure. The following guides and FAQs address common issues encountered during the synthesis, focusing on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of 2,4-Dinitrophenyl thiocyanate?

A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the thiocyanate anion (SCN⁻) acts as a nucleophile, attacking the electron-deficient aromatic ring of a 2,4-dinitrohalobenzene (typically 2,4-dinitrochlorobenzene or 2,4-dinitrobromobenzene) and displacing the halide leaving group.[1] The two nitro groups are essential as they withdraw electron density from the ring, activating it for nucleophilic attack.

Q2: My product is a sticky oil or fails to solidify. What is the likely cause?

A2: An oily product often indicates the presence of impurities that depress the melting point. Common impurities include unreacted 2,4-dinitrochlorobenzene, the byproduct 2,4-dinitrophenol, or residual solvent. Inadequate drying or incomplete reaction are frequent causes. A thorough purification step, such as recrystallization, is necessary.

Q3: What is the most common and yield-limiting side reaction in this synthesis?

A3: The most significant side reaction is the formation of 2,4-dinitrophenol.[2] This occurs if water is present in the reaction mixture, as hydroxide (B78521) ions (or water itself) can compete with the thiocyanate nucleophile and react with the 2,4-dinitrochlorobenzene. Using anhydrous solvents and reagents is critical to minimize this byproduct.

Q4: The thiocyanate ion (SCN⁻) is an ambident nucleophile. Could the isothiocyanate isomer (R-NCS) form?

A4: Yes, the formation of 2,4-dinitrophenyl isothiocyanate is a potential side reaction.[3] The thiocyanate ion can attack with either the sulfur or the nitrogen atom. In SNAr reactions on a soft aromatic carbon center, attack via the softer sulfur atom to form the thiocyanate is generally favored. However, reaction conditions, particularly the choice of solvent, can influence the ratio of the two isomers.

Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A5: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the consumption of the starting material (2,4-dinitrochlorobenzene) and the formation of the product. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy (to identify the characteristic -SCN stretch), and Mass Spectrometry (MS) are recommended to confirm the structure and purity. The melting point is also a key indicator of purity.

Troubleshooting Guide

This guide addresses specific problems that can lead to low yield or impure product during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Low Reaction Temperature: The activation energy for the SNAr reaction is not being met. 2. Inappropriate Solvent: The solvent may not adequately dissolve the reagents or stabilize the intermediate. 3. Poor Quality Reagents: The starting halide may be impure, or the thiocyanate salt may be hydrated.1. Increase the reaction temperature. Refluxing is common for these reactions.[4][5] 2. Switch to a polar aprotic solvent like DMF or DMAc to better solvate the cation of the thiocyanate salt and increase the nucleophilicity of the anion.[6][7] 3. Use freshly purified 2,4-dinitrochlorobenzene and ensure the potassium or sodium thiocyanate is thoroughly dried before use.
Significant Byproduct Formation (Identified as 2,4-dinitrophenol) 1. Presence of Water: The thiocyanate salt or the solvent contains water, leading to hydrolysis of the starting material.1. Use anhydrous solvents. If using alcohols like methanol (B129727) or ethanol, ensure they are of an anhydrous grade. Dry the thiocyanate salt in a vacuum oven before use.
Product is Contaminated with Starting Material 1. Incomplete Reaction: The reaction was not allowed to proceed to completion. 2. Incorrect Stoichiometry: An excess of the starting halide was used.1. Extend the reaction time. Monitor the reaction progress using TLC until the starting material spot has disappeared. 2. Use a slight excess (1.1 to 1.2 equivalents) of the thiocyanate salt. 3. During workup, wash the crude product with a warm solvent (e.g., 60°C ethanol) in which the starting material is more soluble than the product.[5]
Product is Off-Color (e.g., reddish-brown instead of yellow) 1. Formation of Meisenheimer Complex: The colored intermediate may persist. 2. Presence of Impurities: Side reactions or impurities in the starting materials can cause discoloration.1. Ensure the reaction goes to completion and the intermediate is fully converted to product. 2. Purify the product by recrystallization. Treatment with activated charcoal during recrystallization can sometimes help remove colored impurities.[8]
Difficulty with Recrystallization (Oiling out, poor recovery) 1. Inappropriate Solvent System: The chosen solvent may dissolve the product too well at room temperature or not well enough when hot. 2. Cooling Too Rapidly: Fast cooling can cause the product to precipitate as an oil rather than forming crystals.1. Perform a systematic solvent screen to find an appropriate single or mixed solvent system. Ethanol, n-butyl alcohol, or mixtures of petroleum ether and benzene (B151609) have been used for similar compounds.[5][8] 2. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask can help induce crystallization.[9]

Experimental Protocols

Protocol 1: Synthesis in Methanol (Adapted from Analogous Procedures)

This protocol is based on established methods for similar nucleophilic aromatic substitutions on 2,4-dinitrochlorobenzene.[4][5]

Materials:

  • 2,4-Dinitrochlorobenzene (1.0 eq)

  • Potassium thiocyanate (KSCN), dried (1.2 eq)

  • Anhydrous Methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitrochlorobenzene in anhydrous methanol.

  • Add the dried potassium thiocyanate to the solution.

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate (B1210297) eluent). The reaction may take several hours.

  • Once the reaction is complete (disappearance of the 2,4-dinitrochlorobenzene spot), cool the mixture to room temperature, and then further cool in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with a small amount of cold methanol to remove unreacted KSCN and other soluble impurities.

  • Wash the product with water to remove any remaining inorganic salts.

  • Dry the product under vacuum. For further purification, recrystallize from a suitable solvent like ethanol.

Protocol 2: Purification by Recrystallization

Procedure:

  • Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling (using a hot plate) with swirling until all the solid dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them, collecting the hot filtrate in a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[9]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities on the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Visual Guides

General Synthesis Workflow

G reagents 1. Combine Reagents (2,4-Dinitrochlorobenzene, KSCN, Anhydrous Solvent) reaction 2. Heat to Reflux (Monitor by TLC) reagents->reaction precipitation 3. Cool to Precipitate (Room Temp -> Ice Bath) reaction->precipitation filtration 4. Isolate Crude Product (Vacuum Filtration) precipitation->filtration washing 5. Wash Solid (Cold Solvent, Water) filtration->washing purification 6. Purify by Recrystallization washing->purification final_product 7. Dry Final Product (this compound) purification->final_product G sub 2,4-Dinitrochlorobenzene product This compound (Desired Product) sub->product + KSCN (Anhydrous) side_product 2,4-Dinitrophenol (Side Product) sub->side_product + H₂O / OH⁻ G start Low Yield Observed check_tlc Analyze crude mixture by TLC. Is starting material present? start->check_tlc yes_sm Yes check_tlc->yes_sm no_sm No check_tlc->no_sm check_impurities Are significant byproducts visible? yes_imp Yes check_impurities->yes_imp no_imp No check_impurities->no_imp solution_incomplete Incomplete Reaction: - Increase reaction time - Increase temperature - Change to better solvent (DMF) yes_sm->solution_incomplete no_sm->check_impurities solution_hydrolysis Likely Hydrolysis: - Use anhydrous reagents and solvent for next attempt yes_imp->solution_hydrolysis solution_loss Product Loss During Workup: - Optimize precipitation step - Optimize recrystallization (slow cooling, solvent choice) no_imp->solution_loss

References

Technical Support Center: 2,4-Dinitrophenyl Thiocyanate (DNPT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 2,4-Dinitrophenyl thiocyanate (B1210189) (DNPT). It includes troubleshooting guides and frequently asked questions to ensure the successful application of this reagent in your experiments.

Stability and Storage

Proper storage and handling of 2,4-Dinitrophenyl thiocyanate are crucial for maintaining its integrity and ensuring reproducible experimental results.

Storage Recommendations

DNPT is a stable compound under proper conditions, but it is sensitive to environmental factors.[1] To ensure its longevity and purity, adhere to the following storage guidelines.

ParameterRecommendationRationale
Temperature Store in a cool, dark, and well-ventilated place.[2] Recommended storage temperature is 2-8°C.[3]Prevents thermal degradation and potential hazardous reactions. May explosively decompose on heating.[4]
Light Store in a light-resistant container.Protects the compound from light-induced degradation.
Moisture Keep container tightly closed in a dry place.[2] The reagent is moisture-sensitive.[5]Prevents hydrolysis and degradation of the thiocyanate group.
Air Store in a tightly sealed container.[2]Minimizes oxidation and reaction with atmospheric components.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong alkalis.[1][3]Contact with these substances can cause vigorous or explosive reactions. Contact with acids liberates very toxic gas.[1]
Shelf Life

Frequently Asked Questions (FAQs)

Q1: My this compound has changed color from light yellow to a darker orange/brown. Can I still use it?

A change in color often indicates degradation. It is strongly recommended to assess the purity of the reagent before use. A simple melting point determination can be a good initial check; the melting point of pure DNPT is 138-140°C.[3] Significant deviation from this range suggests impurity. For quantitative assessment, techniques like HPLC or spectroscopy can be employed (see Experimental Protocols).

Q2: I observe poor reactivity or inconsistent results in my experiments using an older bottle of DNPT. What could be the cause?

This is likely due to the degradation of the reagent. Improper storage, such as exposure to moisture, light, or heat, can lead to a decrease in purity and reactivity. It is advisable to use a fresh batch of the reagent or to re-purify the existing stock.

Q3: How should I prepare a stock solution of DNPT?

DNPT is insoluble in water.[1][3] Depending on your experimental needs, it can be dissolved in a suitable organic solvent like acetonitrile (B52724).[6] Prepare solutions fresh before use to minimize degradation in solution. The stability of DNPT in various organic solvents over time has not been extensively documented.

Q4: What are the proper disposal procedures for DNPT and its waste?

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7] Do not empty into drains.[1] DNPT is toxic if swallowed, in contact with skin, or if inhaled.[7] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Troubleshooting Guide

Encountering issues during your experiments with DNPT can be frustrating. This guide addresses common problems and provides systematic solutions.

TroubleshootingWorkflow Troubleshooting Workflow for DNPT Reactions start Problem Encountered (e.g., Low Yield, No Reaction, Side Products) check_reagent 1. Check Reagent Quality start->check_reagent check_conditions 2. Verify Reaction Conditions start->check_conditions check_setup 3. Examine Experimental Setup start->check_setup analyze_products 4. Analyze Product Mixture start->analyze_products sub_reagent1 Visual Inspection: Color Change? check_reagent->sub_reagent1 sub_reagent2 Purity Check: Melting Point, HPLC, NMR check_reagent->sub_reagent2 sub_conditions1 Temperature, Time, Solvent: Are they optimal? check_conditions->sub_conditions1 sub_conditions2 Reagent Stoichiometry: Correct molar ratios? check_conditions->sub_conditions2 sub_setup1 Inert Atmosphere: Required? Protected from moisture/air? check_setup->sub_setup1 sub_setup2 Glassware: Clean and dry? check_setup->sub_setup2 sub_products1 Identify Side Products: Suggests alternative reaction pathways? analyze_products->sub_products1 sub_products2 Unreacted Starting Material: Indicates incomplete reaction. analyze_products->sub_products2 solution Implement Solution and Re-run Experiment sub_reagent2->solution sub_conditions1->solution sub_conditions2->solution sub_setup1->solution sub_products1->solution

Caption: A logical workflow for troubleshooting common issues in experiments involving this compound.

Problem Possible Cause Recommended Solution
No or low reaction yield Degraded this compound.Use a fresh batch of the reagent or purify the existing stock. Confirm purity via melting point or HPLC analysis.
Suboptimal reaction conditions (temperature, time).Review the literature for optimal reaction conditions for your specific substrate and nucleophile. Consider performing a small-scale optimization screen.
Presence of moisture or air in the reaction.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary. Use anhydrous solvents.
Incorrect stoichiometry of reactants.Carefully check the molar ratios of your reactants. The nucleophile is often used in slight excess.
Formation of unexpected side products Presence of impurities in the starting materials.Purify all starting materials before use. Analyze the purity of your DNPT.
Alternative reaction pathways.The dinitrophenyl ring is highly activated towards nucleophilic aromatic substitution.[8] Consider the possibility of reaction at other sites if your nucleophile is multifunctional. Analyze the side products to understand the competing reaction.
The reaction is not selective.Adjusting the reaction temperature or using a milder base (if applicable) can sometimes improve selectivity.
Inconsistent results between experiments Variability in the quality of this compound.Use DNPT from the same batch for a series of related experiments. If a new batch is used, verify its purity.
Inconsistent reaction setup or procedure.Standardize your experimental protocol. Ensure consistent stirring speed, rate of addition of reagents, and temperature control.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of a DNPT sample.

HPLC_Workflow HPLC Purity Assessment Workflow prep_std 1. Prepare Standard Solution (High-purity DNPT in Acetonitrile) hplc_analysis 3. HPLC Analysis (Isocratic or Gradient Elution) prep_std->hplc_analysis prep_sample 2. Prepare Sample Solution (Test DNPT in Acetonitrile) prep_sample->hplc_analysis data_analysis 4. Data Analysis (Peak Integration and Purity Calculation) hplc_analysis->data_analysis result Purity Report (%) data_analysis->result

Caption: A streamlined workflow for assessing the purity of this compound using HPLC.

Materials:

  • This compound (sample to be tested)

  • High-purity this compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or formic acid (for mobile phase modification)[6]

  • Volumetric flasks, pipettes, and syringes

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid).[6] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of the high-purity DNPT reference standard and dissolve it in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

  • Sample Solution Preparation: Prepare a sample solution with a similar concentration to the working standard by dissolving a known amount of the DNPT sample in acetonitrile.

  • HPLC Analysis:

    • Set the flow rate (e.g., 1 mL/min).

    • Set the UV detection wavelength (a wavelength scan of a standard solution will help determine the optimal wavelength).

    • Inject the standard and sample solutions.

  • Data Analysis:

    • Integrate the peak areas in the chromatograms.

    • Calculate the purity of the sample by comparing the peak area of the DNPT in the sample to the total peak area of all components in the chromatogram (area percent method). For a more accurate quantification, use a calibration curve generated from the reference standards.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol outlines a general procedure for reacting DNPT with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • Anhydrous solvent (e.g., acetonitrile, DMF, or THF)

  • Base (if required, e.g., triethylamine (B128534) or potassium carbonate)

  • Reaction flask, condenser, magnetic stirrer, and heating mantle/oil bath

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Set up a clean, dry reaction flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

  • Dissolve the this compound in the anhydrous solvent in the reaction flask.

  • If a base is required to deprotonate the nucleophile, add it to the reaction mixture.

  • Slowly add a solution of the nucleophile in the same anhydrous solvent to the reaction mixture at the desired temperature (this may range from room temperature to reflux, depending on the reactivity of the nucleophile).

  • Monitor the progress of the reaction by an appropriate technique (e.g., Thin Layer Chromatography (TLC) or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction mixture. This may involve quenching with water or a mild acid, followed by extraction with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

  • Characterize the purified product using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

References

Technical Support Center: Minimizing Off-Target Labeling with 2,4-Dinitrophenyl Thiocyanate (DNPT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2,4-Dinitrophenyl thiocyanate (B1210189) (DNPT) for protein labeling. The focus is on troubleshooting common issues and minimizing off-target reactions to ensure high specificity and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of 2,4-Dinitrophenyl thiocyanate (DNPT) on a protein?

A1: The primary target for DNPT is the sulfhydryl (thiol) group of cysteine residues. The thiocyanate group is a good leaving group, and the dinitrophenyl moiety makes the sulfur atom susceptible to nucleophilic attack by the highly reactive thiol group of a cysteine.

Q2: What are the potential off-target amino acid residues that can react with DNPT?

A2: While DNPT is most reactive towards cysteine, off-target labeling can occur with other nucleophilic amino acid side chains, particularly under non-optimal reaction conditions. These include the ε-amino group of lysine, the α-amino group at the N-terminus, and to a lesser extent, the hydroxyl groups of serine and threonine, and the imidazole (B134444) group of histidine.

Q3: How does pH affect the specificity of DNPT labeling?

A3: pH is a critical factor in determining the specificity of DNPT labeling. Generally, a pH range of 7.0-7.5 is recommended to favor the reaction with cysteine thiols, which are more nucleophilic at this pH than most other potentially reactive groups.[1] At higher pH (above 8.5), the deprotonation of other nucleophiles, such as the amino groups of lysines, increases their reactivity and can lead to significant off-target labeling.[1]

Q4: What is the purpose of quenching the labeling reaction, and what are suitable quenching reagents?

A4: Quenching is essential to stop the labeling reaction after a desired time and to prevent the unreacted DNPT from labeling non-target sites during subsequent sample processing.[2][3] Effective quenching agents are small molecules with primary amines that react with and consume the excess DNPT. Common quenching reagents include Tris, glycine, or β-mercaptoethanol.

Q5: Can temperature and incubation time be optimized to reduce off-target labeling?

A5: Yes, both temperature and incubation time are crucial parameters. Lowering the reaction temperature (e.g., performing the reaction at 4°C instead of room temperature) can significantly reduce the rate of less favorable off-target reactions.[4] Similarly, minimizing the incubation time to the shortest duration necessary for sufficient on-target labeling will limit the extent of non-specific modifications.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background / Non-Specific Labeling Reaction pH is too high, promoting reactivity of other nucleophiles.Optimize the reaction pH to a range of 7.0-7.5 to enhance specificity for cysteine thiols.[1]
Excess DNPT is not effectively quenched.Ensure the addition of a sufficient molar excess of a quenching reagent (e.g., 10-20 mM Tris or glycine) and allow adequate time for the quenching reaction to complete.[2]
Incubation time is too long, allowing for slow, off-target reactions.Perform a time-course experiment to determine the optimal incubation time that maximizes on-target labeling while minimizing off-target modifications.
Reaction temperature is too high.Conduct the labeling reaction at a lower temperature, such as 4°C, to decrease the rate of non-specific reactions.[4]
Low Labeling Efficiency Protein concentration is too low.For efficient labeling, it is recommended to use a protein concentration of at least 1 mg/mL.[1]
DNPT solution has degraded.Prepare a fresh stock solution of DNPT in an anhydrous organic solvent like DMSO or DMF immediately before use.
Buffer contains competing nucleophiles.Use a non-nucleophilic buffer such as phosphate (B84403) or HEPES. Avoid buffers containing primary amines (e.g., Tris) in the labeling reaction itself.
Cysteine residues are not accessible.Ensure that the target cysteine residues are exposed and not buried within the protein structure or involved in disulfide bonds. If necessary, a mild reducing agent can be used prior to labeling, which must then be removed before adding DNPT.
Protein Precipitation during Labeling High molar excess of DNPT.Reduce the molar ratio of DNPT to protein. Start with a lower ratio (e.g., 5:1) and optimize as needed.
Change in protein isoelectric point upon labeling.Maintain a buffer pH that is not close to the predicted isoelectric point of the labeled protein.[1]
Use of organic solvent for DNPT stock.Add the DNPT stock solution dropwise to the protein solution while gently stirring to avoid localized high concentrations of the organic solvent. The final concentration of the organic solvent should ideally be kept below 5-10%.[5]

Experimental Protocols

General Protocol for Cysteine-Specific Labeling with DNPT
  • Protein Preparation:

    • Dissolve the protein in a non-nucleophilic buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2).

    • Ensure the protein concentration is between 1-10 mg/mL.

    • If the target cysteine is in a disulfide bond, reduce the protein with a suitable reducing agent (e.g., DTT), followed by removal of the reducing agent using a desalting column.

  • DNPT Stock Solution Preparation:

    • Prepare a 10 mM stock solution of DNPT in anhydrous DMSO or DMF immediately before use.

  • Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the DNPT stock solution to the protein solution. Add the DNPT solution dropwise while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., Tris or glycine) to a final concentration of 10-20 mM.

    • Incubate for an additional 30 minutes at room temperature to ensure all unreacted DNPT is consumed.

  • Removal of Excess Reagent:

    • Remove excess DNPT and the quenching reagent by dialysis or using a desalting column equilibrated with the desired storage buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification protein_prep Protein Preparation (1-10 mg/mL in non-nucleophilic buffer, pH 7.2) labeling Labeling Reaction (5-20 fold molar excess DNPT, 1-2h at RT or overnight at 4°C) protein_prep->labeling dnpt_prep DNPT Stock Preparation (10 mM in anhydrous DMSO or DMF) dnpt_prep->labeling quenching Quenching (10-20 mM Tris or Glycine, 30 min at RT) labeling->quenching purification Purification (Dialysis or Desalting Column) quenching->purification final_product Labeled Protein purification->final_product

Caption: Experimental workflow for cysteine-specific protein labeling with DNPT.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Labeling Outcomes pH pH OnTarget On-Target Labeling (Cysteine) pH->OnTarget Optimal (7.0-7.5) Favors Thiol Reactivity OffTarget Off-Target Labeling (Lys, N-terminus, etc.) pH->OffTarget High (>8.5) Increases Amine Reactivity Temperature Temperature Temperature->OnTarget Controlled Sufficient Reaction Rate Temperature->OffTarget High Increases Side Reactions Time Incubation Time Time->OnTarget Optimized Sufficient Labeling Time->OffTarget Excessive Allows Slow Side Reactions DNPT_Conc DNPT Concentration DNPT_Conc->OnTarget Optimized Molar Ratio Efficient Labeling DNPT_Conc->OffTarget High Excess Increased Non-Specific Binding

Caption: Key parameters influencing on-target vs. off-target labeling with DNPT.

References

Technical Support Center: Peptide Bond Cleavage After Cyanylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of peptide bond cleavage following the cyanylation of cysteine residues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary mechanism of peptide bond cleavage after cyanylation?

Peptide chains are selectively cleaved on the N-terminal side of cysteine residues after the cyanylation of their sulfhydryl groups. This reaction leads to the formation of an amino-terminal peptide and a series of peptides with a C-terminal 2-iminothiazolidine-4-carboxyl group.[1]

Q2: My cleavage efficiency is low. What are the most common causes?

Low cleavage efficiency can stem from several factors:

  • Suboptimal Reaction Conditions: The pH, temperature, and incubation time are critical. Traditional protocols often call for long incubation periods (12-80 hours) in mildly alkaline buffers (pH 8-9), which can be inefficient and lead to side reactions.[1]

  • Peptide Sequence: The amino acid on the N-terminal side of the cyanylated cysteine significantly impacts cleavage yield. Pro-Cys and Tyr-Cys bonds, in particular, are known to be resistant to cleavage.[1]

  • Incomplete Cyanylation: The cleavage reaction is contingent on the successful cyanylation of the cysteine residue. Ensure the initial cyanylation step has gone to completion.

  • Side Reactions: Competing side reactions, such as beta-elimination, can reduce the yield of the desired cleaved products.[1]

Q3: How can I optimize the pH and reaction time for the cleavage step?

Contrary to older protocols that suggest mildly alkaline conditions, studies have shown that a higher pH can dramatically accelerate the cleavage reaction without significantly increasing beta-elimination for most peptides.[1] Optimal results are often achieved using 1 M ammonium (B1175870) hydroxide (B78521) solution , which can complete the cleavage within an hour at room temperature.[1] This rapid reaction minimizes side reactions associated with prolonged exposure to alkaline conditions.[1]

Q4: I'm observing significant side products. What are they and how can I minimize them?

The most common side reaction is beta-elimination . This is particularly prevalent with peptide sequences that are resistant to cleavage, such as Pro-Cys and Tyr-Cys bonds.[1]

Other potential side reactions, especially during the broader context of peptide synthesis and cleavage from resin, include:

  • Oxidation of Cysteine: Free thiols are susceptible to oxidation, forming disulfide-bonded dimers. Using a nitrogen or argon environment can help.[2]

  • S-alkylation: During TFA-mediated cleavage from Wang resin, the linker can release benzyl (B1604629) cations that alkylate the cysteine thiol.[3][4] Similarly, tert-butyl cations from protecting groups can cause S-tert-butylation.[4]

  • Cyclization of N-terminal Cysteine: N-terminal carboxamidomethylated cysteine residues can cyclize, resulting in a mass loss of 17 Da.[5][6]

To minimize side reactions:

  • Use optimized cleavage conditions (1 M ammonium hydroxide, 1 hour) to reduce exposure time to harsh chemicals.[1]

  • When performing a general cleavage from resin, use a "cleavage cocktail" containing scavengers. Scavengers like triisopropylsilane (B1312306) (TIS) or 1,2-ethanedithiol (B43112) (EDT) are used to capture reactive cations that can cause side reactions.[7][8][9]

Q5: Are there any amino acid sequences that are known to be problematic?

Yes, the peptide bond preceding the cyanylated cysteine is critical. The Pro-Cys and Tyr-Cys bonds have been shown to be particularly resistant to cleavage, with beta-elimination becoming the predominant reaction pathway for these sequences.[1]

Quantitative Data on Cleavage Conditions

The efficiency of cleavage and the prevalence of beta-elimination are highly dependent on the reaction conditions. The table below summarizes quantitative data from a systematic study on the effects of different alkaline solutions on model peptides.[1]

ConditionIncubation TimeCleavage Yield (Typical)Beta-Elimination (Typical)Key Finding
pH 8.0 Buffer12 - 80 hoursModerateVaries by sequenceTraditional method; slow and may lead to side reactions due to long incubation.[1]
pH 9.0 Buffer12 - 80 hoursModerate to HighVaries by sequenceFaster than pH 8.0, but still requires extended time.[1]
pH 12.0 Buffer< 1 hourHighNot significantly increasedGreatly accelerates both cleavage and beta-elimination, but the relative yield of cleavage is maintained.[1]
1 M Ammonia Solution~ 1 hourOptimal MinimizedRecommended method. Cleavage is rapid and complete, minimizing side reactions from long alkaline exposure.[1]

Experimental Protocols

Protocol 1: Cyanylation of Cysteine Residues

This protocol is a general guideline for the cyanylation of sulfhydryl groups using 2-nitro-5-thiocyanobenzoic acid (NTCB).

  • Preparation: Dissolve the peptide or protein in a suitable buffer (e.g., 0.2 M Tris-HCl, pH 8.0, containing 6 M guanidine-HCl for denaturation if necessary).

  • Reduction (Optional): If disulfide bonds are present and need to be cleaved, add a reducing agent like DTT to a final concentration of 10-20 mM and incubate at 37°C for 1-2 hours.

  • Reagent Addition: Prepare a fresh solution of NTCB. Add a 10-fold molar excess of NTCB over total thiol groups.

  • Incubation: Allow the reaction to proceed at room temperature or 37°C for 15-30 minutes.

  • Quenching/Cleanup: The reaction can be stopped by acidification or by removing excess reagents via dialysis or size-exclusion chromatography.

Protocol 2: Optimized Peptide Bond Cleavage after Cyanylation

This protocol utilizes the improved conditions for efficient cleavage.[1]

  • Preparation: Lyophilize the cyanylated peptide to dryness.

  • Cleavage Reaction: Reconstitute the cyanylated peptide in 1 M ammonium hydroxide solution .

  • Incubation: Incubate the mixture at ambient temperature for 1 hour with occasional vortexing.

  • Termination: Lyophilize the sample to remove the ammonia.

  • Analysis: Reconstitute the dried sample in a suitable solvent for analysis by methods such as reverse-phase HPLC or mass spectrometry to quantify the cleavage products.[1]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the cleavage process.

G Workflow for Cyanylation and Peptide Cleavage cluster_0 Step 1: Cyanylation cluster_1 Step 2: Cleavage Peptide Peptide with Cys-SH NTCB Add NTCB Reagent Peptide->NTCB Modify Sulfhydryl CyanylatedPeptide Cyanylated Peptide (Cys-SCN) NTCB->CyanylatedPeptide Cleavage Add 1M NH4OH (1 hr, RT) CyanylatedPeptide->Cleavage CleavedProducts N-Terminal Peptide + Iminothiazolidine Peptide Cleavage->CleavedProducts Desired Cleavage BetaElimination Side Product: Beta-Elimination Cleavage->BetaElimination Side Reaction (e.g., at Pro-Cys)

Caption: Experimental workflow for peptide cleavage after cyanylation.

G Troubleshooting Inefficient Cleavage Problem Problem: Low Yield of Cleaved Peptide Cause_Seq Is Pro or Tyr N-terminal to Cys? Problem->Cause_Seq Cause_Cond Were cleavage conditions suboptimal? Problem->Cause_Cond Cause_Cyan Was cyanylation incomplete? Problem->Cause_Cyan Cause_Seq->Cause_Cond No Sol_Seq Beta-elimination is likely. Sequence is resistant to cleavage. Consider alternative cleavage strategy. Cause_Seq->Sol_Seq Yes Cause_Cond->Cause_Cyan No Sol_Cond Use 1M NH4OH for 1 hr at RT. Avoid prolonged incubation at mild pH. Cause_Cond->Sol_Cond Yes Sol_Cyan Verify cyanylation completion (e.g., by MS) before cleavage. Optimize cyanylation step. Cause_Cyan->Sol_Cyan Yes

Caption: Troubleshooting logic for inefficient peptide cleavage.

References

Technical Support Center: 2,4-Dinitrophenyl Thiocyanate (DNP-SCN) Reaction Quenching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for quenching 2,4-Dinitrophenyl thiocyanate (B1210189) (DNP-SCN) reactions.

Frequently Asked Questions (FAQs)

???+ question "What is the purpose of quenching a DNP-SCN labeling reaction?" Quenching is a critical step to stop the labeling reaction by deactivating the excess, unreacted 2,4-Dinitrophenyl thiocyanate (DNP-SCN). This prevents further modification of the target molecule, which could lead to non-specific labeling and altered protein function. Effective quenching ensures that the extent of labeling is controlled and reproducible.

???+ question "What are the common methods for quenching DNP-SCN reactions?" The most common method for quenching DNP-SCN reactions is to add a small molecule with a primary amine or a thiol group. These molecules react with the electrophilic isothiocyanate group of DNP-SCN, rendering it inactive. Commonly used quenching agents include Tris (tris(hydroxymethyl)aminomethane), glycine (B1666218), and other amine-containing buffers.

???+ question "How do I choose the right quenching agent?" The choice of quenching agent depends on several factors, including the nature of your target molecule and the downstream applications.

  • Tris buffer is a widely used and effective quenching agent that is compatible with many downstream applications.

  • Glycine , another primary amine-containing molecule, is also a suitable option.

  • Buffers containing primary amines, such as Tris or glycine, should be avoided during the labeling reaction itself as they will compete with the target molecule.[1]

???+ question "Can Dithiothreitol (DTT) be used to quench DNP-SCN reactions?" While DTT is a strong reducing agent commonly used to cleave disulfide bonds, its use as a primary quenching agent for isothiocyanate reactions is not well-documented in standard protocols.[2][3] Isothiocyanates can react with thiols, but the reaction may be reversible.[4] Therefore, using primary amines like Tris or glycine is the more established and reliable method for quenching DNP-SCN.

Troubleshooting Guides

Issue 1: Low Labeling Efficiency

If you observe low labeling efficiency after quenching the reaction, consider the following potential causes and solutions:

Potential Cause Recommended Solution
Suboptimal pH of Labeling Buffer The reaction of isothiocyanates with primary amines is pH-dependent. Ensure the pH of your labeling buffer is in the optimal range of 8.5-9.5 to facilitate the deprotonation of amine groups on your protein.[5]
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with your target molecule for reaction with DNP-SCN. Use an amine-free buffer like sodium bicarbonate or borate (B1201080) for the labeling reaction.[5][6]
Degraded DNP-SCN Reagent Isothiocyanates can be sensitive to moisture and degrade over time. Use a fresh vial of DNP-SCN and prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[1][5]
Insufficient Molar Excess of DNP-SCN A low molar ratio of DNP-SCN to your protein can result in incomplete labeling. Increase the molar excess of DNP-SCN in the reaction. A 10- to 40-fold molar excess is a common starting point.[7]
Short Reaction Time or Low Temperature The labeling reaction may not have reached completion. Increase the incubation time or consider performing the reaction at room temperature instead of 4°C, if your protein is stable under these conditions.[1]
Issue 2: Protein Precipitation During or After Labeling

Protein precipitation is a common issue in labeling reactions and can be caused by several factors:

Potential Cause Recommended Solution
High Protein Concentration High protein concentrations can increase the likelihood of aggregation. If precipitation occurs, try reducing the protein concentration.
Hydrophobicity of the DNP Label The dinitrophenyl group is hydrophobic. Attaching multiple DNP labels to a protein can increase its overall hydrophobicity, leading to aggregation and precipitation.[8] To mitigate this, try reducing the molar excess of DNP-SCN to achieve a lower degree of labeling.[8]
Suboptimal Buffer Conditions The pH and ionic strength of the buffer can significantly impact protein solubility. Perform small-scale pilot experiments to screen for optimal buffer conditions (pH, salt concentration) that maintain protein solubility throughout the labeling and quenching steps.[9]
Presence of Aggregates in Starting Material Pre-existing aggregates in your protein solution can act as seeds for further precipitation. Ensure your initial protein sample is clear and free of aggregates by centrifugation or filtration before starting the labeling reaction.[10]
Physical Stress Vigorous vortexing or multiple freeze-thaw cycles can denature proteins and cause aggregation. Handle protein solutions gently and avoid repeated freezing and thawing.

Experimental Protocols

Protocol 1: Quenching DNP-SCN Reaction with Tris Buffer

This protocol describes a general method for quenching a DNP-SCN protein labeling reaction using Tris buffer.

Materials:

  • DNP-SCN labeled protein solution

  • 1 M Tris-HCl, pH 8.0

Procedure:

  • To your DNP-SCN labeling reaction mixture, add 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

  • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

  • Proceed with the purification of the labeled protein to remove excess DNP-SCN and the quenching agent. This can be achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis.[6][11]

Protocol 2: Quenching DNP-SCN Reaction with Glycine

This protocol provides an alternative method for quenching a DNP-SCN protein labeling reaction using glycine.

Materials:

  • DNP-SCN labeled protein solution

  • 1 M Glycine solution, pH 8.0

Procedure:

  • Add 1 M glycine solution (pH adjusted to 8.0) to the DNP-SCN labeling reaction to a final concentration of 100 mM.

  • Incubate for 1 hour at room temperature with gentle agitation.

  • Purify the labeled protein from the reaction mixture using standard methods such as dialysis or gel filtration to remove unreacted reagents.[12]

Visualizations

Quenching_Workflow Workflow for DNP-SCN Reaction and Quenching cluster_reaction Labeling Reaction cluster_quenching Quenching cluster_purification Purification Protein Protein (with primary amines) Reaction_Mix Reaction Mixture (pH 8.5-9.5) Protein->Reaction_Mix DNP_SCN DNP-SCN DNP_SCN->Reaction_Mix Quenched_Mix Quenched Reaction Reaction_Mix->Quenched_Mix Add Quenching Agent Quenching_Agent Quenching Agent (e.g., Tris, Glycine) Quenching_Agent->Quenched_Mix Purification Purification (e.g., Desalting Column) Quenched_Mix->Purification Labeled_Protein Purified Labeled Protein Purification->Labeled_Protein Byproducts Removed Byproducts (Excess DNP-SCN, Quenching Agent) Purification->Byproducts Troubleshooting_Logic Troubleshooting Logic for DNP-SCN Labeling Start Problem with DNP-SCN Labeling Low_Labeling Low Labeling Efficiency? Start->Low_Labeling Precipitation Protein Precipitation? Start->Precipitation Low_Labeling->Precipitation No Check_pH Check Labeling Buffer pH (Optimal: 8.5-9.5) Low_Labeling->Check_pH Yes Check_Concentration Check Protein Concentration (Consider diluting) Precipitation->Check_Concentration Yes Check_Nucleophiles Check for Competing Nucleophiles (e.g., Tris in buffer) Check_pH->Check_Nucleophiles Check_Reagent Check DNP-SCN Reagent Quality (Use fresh stock) Check_Nucleophiles->Check_Reagent Optimize_Ratio Optimize Molar Ratio (Increase DNP-SCN) Check_Reagent->Optimize_Ratio Optimize_Time_Temp Optimize Reaction Time/Temp (Increase time or temp) Optimize_Ratio->Optimize_Time_Temp Check_DOL Check Degree of Labeling (Reduce DNP-SCN ratio) Check_Concentration->Check_DOL Optimize_Buffer Optimize Buffer Conditions (Screen pH, salt) Check_DOL->Optimize_Buffer Check_Aggregates Check for Initial Aggregates (Filter/centrifuge protein) Optimize_Buffer->Check_Aggregates

References

Technical Support Center: 2,4-Dinitrophenyl Thiocyanate (DNPT) Labeling and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of excess 2,4-Dinitrophenyl thiocyanate (B1210189) (DNPT) from protein samples after labeling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing excess 2,4-Dinitrophenyl thiocyanate (DNPT) from my protein sample?

A1: The three most common and effective methods for removing unreacted DNPT and other small molecule contaminants from protein samples are gel filtration chromatography (also known as size-exclusion chromatography or desalting), dialysis, and protein precipitation.[1][2]

Q2: How do I choose the best method for my experiment?

A2: The choice of method depends on several factors, including your sample volume, protein concentration, the stability of your protein, and the required final purity.

  • Gel filtration is a rapid method ideal for most sample volumes and provides efficient removal of small molecules.[1][3]

  • Dialysis is a gentler method suitable for sensitive proteins and can handle larger sample volumes, though it is a slower process.[4][5][6]

  • Protein precipitation is useful for concentrating your protein sample while simultaneously removing contaminants, but it may lead to protein denaturation and loss of activity.[7]

Q3: Can residual DNPT affect my downstream applications?

A3: Yes, residual DNPT can interfere with downstream applications. It can react with other molecules in your assay, leading to inaccurate quantification, or interfere with spectroscopic measurements. Therefore, its thorough removal is crucial for reliable results.

Q4: What is the expected efficiency of these removal methods?

Troubleshooting Guides

This section addresses specific issues you might encounter during the removal of excess DNPT from your protein samples.

Problem 1: Incomplete removal of DNPT detected in downstream analysis.
Possible Cause Suggested Solution
Inefficient separation by gel filtration. - Ensure you are using the correct size exclusion limit for your column to separate your protein from the smaller DNPT molecules. - Optimize the column length and flow rate; a longer column and slower flow rate can improve resolution. - Avoid overloading the column, as this can lead to poor separation. The sample volume should typically not exceed 30% of the total column volume.
Insufficient dialysis time or buffer volume. - Increase the dialysis time to allow for complete equilibration. - Use a significantly larger volume of dialysis buffer (dialysate), at least 200-500 times the sample volume, and perform multiple buffer changes.[5][8] - Gently stir the dialysis buffer to maintain the concentration gradient.[6]
Co-precipitation of DNPT with the protein. - During protein precipitation, ensure the protein pellet is washed thoroughly with the precipitation solvent (e.g., cold acetone) to remove trapped DNPT. - Consider a second precipitation step if contamination persists, but be aware of potential protein loss.[7]
Problem 2: Low protein recovery after the removal procedure.
Possible Cause Suggested Solution
Protein adsorption to the gel filtration resin or dialysis membrane. - Pre-treat the column or membrane with a blocking agent, such as bovine serum albumin (BSA), if your protein is known to be "sticky". - Choose a different type of resin or membrane material that is known for low protein binding.
Protein precipitation during dialysis. - Ensure the dialysis buffer is compatible with your protein's stability (pH, ionic strength). - Perform dialysis at a lower temperature (e.g., 4°C) to enhance protein stability.
Incomplete resolubilization of the protein pellet after precipitation. - Use a suitable buffer for resolubilization, which may include detergents (e.g., SDS) or chaotropic agents (e.g., urea), depending on your downstream application.[7] - Gently vortex or sonicate the sample to aid in resolubilization.
Problem 3: Protein denaturation or loss of activity.
Possible Cause Suggested Solution
Harsh conditions during protein precipitation. - Use a milder precipitation method if your protein is sensitive. - Avoid excessive vortexing or sonication during resolubilization.
Incompatibility with the gel filtration or dialysis buffer. - Ensure the buffer composition (pH, salts) is optimal for your protein's stability and activity.
Extended processing time at room temperature. - Perform all steps at 4°C if your protein is thermolabile.

Quantitative Data on Removal Efficiency

While specific quantitative data for the removal of this compound is limited in the reviewed literature, the following table summarizes the reported efficiency for the removal of a similar small molecule fluorescent label using ultrafiltration (a dialysis-based method).

MethodContaminantProteinRemoval EfficiencyReference
Ultrafiltration (Diafiltration)Unreacted Fluorescent LabelBovine Serum Albumin (BSA)~80% after the first cycle, >98% after subsequent cycles

Experimental Protocols

Protocol 1: Gel Filtration Chromatography (Desalting Column)

This protocol is suitable for the rapid removal of excess DNPT from protein samples.

Materials:

  • Pre-packed desalting column (e.g., Sephadex G-25) with an appropriate molecular weight cut-off (MWCO) to exclude the protein of interest.

  • Equilibration buffer (compatible with your protein and downstream applications).

  • Collection tubes.

Procedure:

  • Column Equilibration:

    • Remove the column's storage solution.

    • Equilibrate the column by passing 3-5 column volumes of the equilibration buffer through it.

  • Sample Application:

    • Allow the equilibration buffer to drain until it reaches the top of the column bed.

    • Carefully load your protein sample onto the center of the column bed. Do not disturb the resin.

  • Elution:

    • Once the sample has entered the column bed, add the equilibration buffer to the top of the column.

    • Begin collecting fractions. The larger protein molecules will elute first, followed by the smaller DNPT molecules.

  • Analysis:

    • Monitor the protein content of the collected fractions using a protein assay (e.g., Bradford or BCA) or by measuring absorbance at 280 nm.

    • Pool the fractions containing your purified protein.

Protocol 2: Dialysis

This protocol is a gentler method for removing DNPT, suitable for sensitive proteins.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (typically 10-14 kDa for most proteins).

  • Dialysis buffer (dialysate), at least 200-500 times the sample volume.

  • A large beaker or container for the dialysis buffer.

  • A magnetic stir plate and stir bar.

Procedure:

  • Membrane Preparation:

    • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.

  • Sample Loading:

    • Load your protein sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.

    • Securely close the tubing or cassette.

  • Dialysis:

    • Place the sealed dialysis unit in the beaker containing the dialysis buffer.

    • Place the beaker on a magnetic stir plate and stir gently at 4°C.

    • Allow dialysis to proceed for 2-4 hours.

  • Buffer Exchange:

    • Change the dialysis buffer. For efficient removal, perform at least three buffer changes. The final change can be left to proceed overnight.

  • Sample Recovery:

    • Carefully remove the dialysis unit from the buffer and recover your protein sample.

Protocol 3: Acetone (B3395972) Precipitation

This protocol allows for both the removal of DNPT and the concentration of the protein sample.

Materials:

  • Cold (-20°C) acetone.

  • Microcentrifuge tubes.

  • Microcentrifuge.

  • Resolubilization buffer.

Procedure:

  • Precipitation:

    • Place your protein sample in a microcentrifuge tube.

    • Add four times the sample volume of cold (-20°C) acetone to the tube.

    • Vortex briefly and incubate for 60 minutes at -20°C.[7]

  • Pelleting:

    • Centrifuge the tube at 13,000-15,000 x g for 10 minutes to pellet the precipitated protein.[7]

  • Washing:

    • Carefully decant the supernatant containing the DNPT.

    • Optionally, wash the pellet by adding a small volume of cold acetone, vortexing gently, and re-centrifuging. This will improve the removal of residual DNPT.

  • Drying:

    • Allow the acetone to evaporate from the open tube at room temperature for approximately 30 minutes. Do not over-dry the pellet, as this can make it difficult to redissolve.[7]

  • Resolubilization:

    • Add an appropriate volume of your desired resolubilization buffer to the protein pellet.

    • Gently vortex or sonicate to dissolve the protein.

Visualizations

Experimental Workflow for DNPT Removal

The following diagram illustrates the general workflow for removing excess DNPT from a protein sample, highlighting the different method options.

experimental_workflow start Protein Labeling Reaction (Protein + DNPT) reaction_mix Reaction Mixture (Labeled Protein + Excess DNPT) start->reaction_mix method_choice Choose Removal Method reaction_mix->method_choice gel_filtration Gel Filtration (Size Exclusion) method_choice->gel_filtration Rapid dialysis Dialysis method_choice->dialysis Gentle precipitation Protein Precipitation method_choice->precipitation Concentrating gf_steps 1. Equilibrate Column 2. Load Sample 3. Elute & Collect Fractions gel_filtration->gf_steps dialysis_steps 1. Load Sample into Membrane 2. Dialyze against Buffer 3. Multiple Buffer Changes dialysis->dialysis_steps precip_steps 1. Add Precipitant (e.g., Acetone) 2. Centrifuge to Pellet Protein 3. Wash & Resolubilize Pellet precipitation->precip_steps analysis Analyze Protein Purity & Concentration gf_steps->analysis dialysis_steps->analysis precip_steps->analysis downstream Downstream Applications analysis->downstream

Caption: Workflow for removing excess DNPT from protein samples.

Signaling Pathway Analogy for Method Selection

This diagram provides a logical flow for selecting the appropriate DNPT removal method based on experimental priorities.

method_selection start Start: Labeled Protein Sample priority1 Primary Concern? start->priority1 speed Speed & Efficiency priority1->speed Speed gentleness Protein Stability priority1->gentleness Gentleness concentration Sample Concentration priority1->concentration Concentration method1 Use Gel Filtration speed->method1 method2 Use Dialysis gentleness->method2 method3 Use Protein Precipitation concentration->method3 end Purified Protein method1->end method2->end method3->end

Caption: Decision tree for selecting a DNPT removal method.

References

Technical Support Center: 2,4-Dinitrophenyl Thiocyanate (DNPT) Labeling in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2,4-Dinitrophenyl thiocyanate (B1210189) (DNPT) for mass spectrometry-based analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and potential artifacts encountered during DNPT labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of 2,4-Dinitrophenyl thiocyanate (DNPT) labeling in proteins?

A1: The primary target for DNPT labeling is the thiol group of cysteine residues. The reaction involves the nucleophilic attack of the cysteine thiol on the thiocyanate group, forming a stable protein-S-thiocyanate adduct and releasing the 2,4-dinitrophenolate (B1223059) anion.

Q2: Can DNPT react with other amino acid residues?

A2: Yes, non-specific labeling can occur. The 2,4-dinitrophenyl (DNP) group is known to react with other nucleophilic amino acid side chains. The most common off-target reactions are with primary amines, such as the protein N-terminus and the ε-amino group of lysine (B10760008) residues. Reactions with the phenolic hydroxyl group of tyrosine and the imidazole (B134444) group of histidine are also possible, though generally less favorable.

Q3: What are the expected mass shifts upon DNPT labeling?

A3: The expected monoisotopic mass shift for the addition of a thiocyanate group (-SCN) to a cysteine residue is +58.983 Da. For non-specific labeling with the entire 2,4-dinitrophenyl group, the expected mass shifts will be different and are detailed in the troubleshooting section.

Q4: How can I confirm successful labeling?

A4: Successful labeling can be confirmed by observing the expected mass shift in your protein or peptide of interest using mass spectrometry. For targeted analysis of specific peptides, you would look for the characteristic mass addition to cysteine-containing peptides. In a broader proteomic study, you can search for this specific modification in your database search parameters.

Q5: Is the protein-S-thiocyanate bond stable during mass spectrometry analysis?

A5: The stability of the protein-S-thiocyanate bond under typical mass spectrometry conditions is generally considered sufficient for analysis. However, in-source fragmentation or high-energy collision-induced dissociation (CID) could potentially lead to the loss of the thiocyanate group. It is advisable to optimize fragmentation parameters to minimize such losses.

Troubleshooting Guide

This guide addresses common issues encountered during DNPT labeling experiments in a question-and-answer format, providing potential causes and recommended solutions.

Issue 1: Incomplete or Low Labeling Efficiency

Question: My mass spectrometry data shows a low percentage of labeled protein/peptide, or the signal intensity of the labeled species is very weak. What could be the cause?

Potential Cause Recommended Solution
Insufficient DNPT concentration Increase the molar excess of DNPT to your protein/peptide. A 10- to 50-fold molar excess is a common starting point.
Suboptimal reaction pH The labeling reaction with thiols is typically more efficient at a slightly basic pH (around 7.5-8.5) to ensure the cysteine thiol is deprotonated and thus more nucleophilic. Ensure your reaction buffer is within this range and has sufficient buffering capacity.
Short reaction time or low temperature Increase the incubation time (e.g., from 1 hour to 2-4 hours) or the reaction temperature (e.g., from room temperature to 37°C). Optimization may be required for your specific protein.
Presence of reducing agents Reducing agents like DTT or TCEP will compete with your protein's thiols for reaction with DNPT. Ensure that all reducing agents are removed from your sample before adding the labeling reagent. This can be achieved through dialysis, buffer exchange, or size-exclusion chromatography.
DNPT reagent degradation DNPT can be sensitive to moisture and light. Ensure the reagent is stored properly (desiccated, protected from light) and prepare fresh solutions for each experiment.
Inaccessible cysteine residues Cysteine residues may be buried within the protein's three-dimensional structure and inaccessible to the labeling reagent. Consider performing the labeling under denaturing conditions (e.g., in the presence of urea (B33335) or guanidinium (B1211019) chloride) to expose these residues.
Issue 2: Non-Specific Labeling

Question: I am observing unexpected mass shifts on peptides that do not contain cysteine, or multiple modifications on a single peptide. How can I identify and minimize non-specific labeling?

The 2,4-dinitrophenyl group can react with several nucleophilic amino acid side chains. The table below summarizes the potential non-specific modifications and their corresponding monoisotopic mass shifts.

Modified Residue Reactive Group Monoisotopic Mass Shift (Da) Notes
Lysineε-amino group+167.004Reaction with the primary amine.
Protein N-terminusα-amino group+167.004Reaction with the primary amine of the N-terminal amino acid.
TyrosinePhenolic hydroxyl group+167.004Reaction with the hydroxyl group.
HistidineImidazole group+167.004Reaction with the imidazole nitrogen.
Serine/ThreonineHydroxyl group+167.004Less common, but possible under certain conditions.

Troubleshooting Non-Specific Labeling:

Potential Cause Recommended Solution
High DNPT concentration A large excess of DNPT can drive reactions with less reactive nucleophiles. Reduce the molar excess of the labeling reagent.
High reaction pH Highly basic conditions (pH > 8.5) can increase the nucleophilicity of primary amines and hydroxyl groups, promoting non-specific labeling. Maintain the reaction pH in the recommended range of 7.5-8.5.
Prolonged reaction time Extended incubation times can lead to the accumulation of non-specific products. Optimize the reaction time to achieve sufficient labeling of cysteines while minimizing side reactions.
Issue 3: Unexpected Mass Shifts and Artifacts

Question: My data shows mass shifts that do not correspond to the expected DNPT labeling or common modifications. What could be the source of these artifacts?

Potential Artifact Description Monoisotopic Mass Shift (Da) Recommended Action
Hydrolysis of Protein-S-Thiocyanate The thiocyanate group on the cysteine can be hydrolyzed to a carbonyl sulfide, which may further react or be lost. This is more likely to occur under harsh sample handling conditions.-32.988 (loss of SCN, addition of OH)Ensure sample processing is performed under mild pH conditions and avoid excessive heating.
Gas-Phase Cyclization Deprotonated N-(2,4-dinitrophenyl)amino acids have been observed to undergo cyclization in the gas phase during mass spectrometry, leading to unexpected fragmentation patterns and mass losses.Varies depending on the cyclization reaction.Analyze fragmentation spectra carefully for unexpected neutral losses. Consider using different fragmentation techniques (e.g., ETD vs. CID) to see if the fragmentation pattern changes.
Oxidation Methionine and tryptophan residues are susceptible to oxidation during sample preparation, leading to mass increases.+15.995 (per oxygen atom)Add antioxidants (e.g., methionine) to your buffers and minimize sample exposure to air and light.
Deamidation Asparagine and glutamine residues can deamidate to aspartic acid and glutamic acid, respectively.+0.984Avoid high pH and high temperatures during sample preparation and storage.
DNPT Reagent Adducts Incomplete reaction or side reactions of the DNPT reagent itself can lead to adducts with the protein or other buffer components.VariesEnsure proper quenching of the labeling reaction and perform a thorough cleanup of the sample before MS analysis.

Experimental Protocols

While a specific, validated protocol for DNPT labeling for mass spectrometry is not widely published, the following generalized protocol can be used as a starting point. Optimization for your specific protein and experimental setup is crucial.

Generalized Protocol for DNPT Labeling of Proteins

  • Protein Preparation:

    • Ensure your protein sample is free of any reducing agents. If necessary, perform buffer exchange into a suitable reaction buffer (e.g., 50 mM Tris-HCl or HEPES, pH 7.5-8.0).

    • Determine the protein concentration accurately.

  • Labeling Reaction:

    • Prepare a fresh stock solution of DNPT (e.g., 10 mM in a compatible organic solvent like acetonitrile (B52724) or DMSO).

    • Add DNPT to the protein solution to achieve the desired molar excess (e.g., 10-fold to 50-fold over the concentration of cysteine residues).

    • Incubate the reaction at room temperature or 37°C for 1-4 hours with gentle mixing. Protect the reaction from light.

  • Quenching the Reaction:

    • Add a quenching reagent to consume excess DNPT. A small molecule thiol like β-mercaptoethanol or DTT can be added to a final concentration of 2-5 times the initial DNPT concentration.

    • Incubate for an additional 15-30 minutes.

  • Sample Cleanup:

    • Remove excess reagent and quenching agent by buffer exchange, dialysis, or protein precipitation (e.g., acetone (B3395972) precipitation).

    • Resuspend the labeled protein in a buffer compatible with downstream processing (e.g., ammonium (B1175870) bicarbonate for enzymatic digestion).

  • Enzymatic Digestion (for bottom-up proteomics):

    • If analyzing peptides, proceed with your standard in-solution or in-gel digestion protocol (e.g., with trypsin).

  • Mass Spectrometry Analysis:

    • Analyze the labeled protein (top-down) or peptides (bottom-up) by LC-MS/MS.

    • When setting up your database search, include the following variable modifications:

      • +58.983 Da on Cysteine (for S-thiocyanate)

      • +167.004 Da on Lysine, N-terminus, Tyrosine, and Histidine (to check for non-specific labeling).

Visualizations

Below are diagrams illustrating the key chemical reaction and a logical workflow for troubleshooting DNPT labeling experiments.

DNPT_Labeling_Reaction Protein_Cys_SH Protein-Cys-SH Labeled_Protein Protein-Cys-SCN Protein_Cys_SH->Labeled_Protein + DNPT DNPT 2,4-Dinitrophenyl thiocyanate (DNPT) Byproduct 2,4-Dinitrophenolate DNPT->Byproduct Reaction Troubleshooting_Workflow Start Problem with DNPT Labeling Check_Labeling_Efficiency Low Labeling Efficiency? Start->Check_Labeling_Efficiency Check_Specificity Non-Specific Labeling? Check_Labeling_Efficiency->Check_Specificity No Troubleshoot_Efficiency Optimize [DNPT], pH, incubation time/temp. Remove reducing agents. Check_Labeling_Efficiency->Troubleshoot_Efficiency Yes Check_Mass_Shifts Unexpected Mass Shifts? Check_Specificity->Check_Mass_Shifts No Troubleshoot_Specificity Reduce [DNPT]. Optimize pH and incubation time. Check_Specificity->Troubleshoot_Specificity Yes Troubleshoot_Artifacts Investigate hydrolysis, gas-phase reactions, oxidation, deamidation. Check_Mass_Shifts->Troubleshoot_Artifacts Yes End Successful Labeling Check_Mass_Shifts->End No Troubleshoot_Efficiency->End Troubleshoot_Specificity->End Troubleshoot_Artifacts->End

Technical Support Center: Handling and Disposal of 2,4-Dinitrophenyl Thiocyanate Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling and disposal of 2,4-Dinitrophenyl thiocyanate (B1210189) (DNPT) waste. Please consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 2,4-Dinitrophenyl thiocyanate?

A1: this compound is a hazardous compound with multiple risks. It is toxic if swallowed, inhaled, or in contact with skin.[1][2] It can cause significant skin and eye irritation.[1][2][3] Additionally, there is a risk of explosive decomposition if the material is subjected to heat, shock, or friction.[1][2]

Q2: What personal protective equipment (PPE) is required when handling DNPT waste?

A2: Appropriate PPE is crucial to minimize exposure. This includes:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are required; double-gloving is recommended.

  • Body Protection: A lab coat and closed-toe shoes must be worn.

  • Respiratory Protection: If there is a risk of generating dust, a suitable respirator should be used.[4]

Q3: What should I do in case of a small spill of DNPT?

A3: For small spills, immediately evacuate the area and restrict access.[4] Wearing appropriate PPE, gently cover the spill with an absorbent, non-combustible material like sand or vermiculite, avoiding dust generation.[5] Collect the material into a clearly labeled, sealed container for hazardous waste disposal.[2][5]

Q4: Can I dispose of DNPT waste down the drain?

A4: No. Under no circumstances should DNPT or its waste be disposed of down the drain.[4] This compound is harmful to aquatic life and can contaminate water systems. All DNPT waste must be collected and disposed of as hazardous chemical waste through a licensed disposal company.[1][4]

Q5: Are there any chemicals that are incompatible with DNPT?

A5: Yes. Avoid contact with strong oxidizing agents, strong bases, and acids.[6] Contact with acids can liberate very toxic gas.[3][6]

Troubleshooting Guide

IssueProbable CauseSolution
Crystallization or precipitation in DNPT waste container Temperature fluctuations or solvent evaporation.Gently warm the container in a secondary containment vessel to redissolve the precipitate. If solvent has evaporated, add a small amount of the original solvent to redissolve. Always handle with caution and appropriate PPE in a fume hood.
Discoloration of DNPT waste Contamination or degradation.Do not attempt to neutralize or dispose of if an unexpected reaction is suspected. Segregate the container, label it clearly with the observation, and contact your EHS department immediately for guidance.
Foul odor from waste container Possible decomposition or reaction.Do not open the container. Place it in a well-ventilated area, preferably within a fume hood, and immediately report it to your EHS officer.

Quantitative Data Summary

Currently, no specific occupational exposure limits (OELs) have been established by major regulatory bodies like OSHA or NIOSH for this compound. However, for the related compound 2,4-Dinitrophenol, toxicological data is available.

ParameterValueSpeciesReference
Oral Minimal Risk Level (MRL), intermediate duration (2,4-DNP) 0.00007 mg/kg/dayMouse[1]
Lowest Published Fatal Ingested Dose (2,4-DNP) 4.3 mg/kgHuman[3]
Typical Overdose Death Exposure (2,4-DNP) 20-50 mg/kgHuman[3]

Experimental Protocols

Note: The following protocols are general guidelines and must be adapted and validated in accordance with your institution's safety procedures and in consultation with your EHS department.

Protocol 1: Small Spill Cleanup Procedure

Objective: To safely clean and decontaminate a small spill of solid this compound.

Materials:

  • Personal Protective Equipment (PPE) as specified above.

  • Spill containment kit with absorbent pads, sand, or vermiculite.

  • Scoop and brush (non-sparking).

  • Sealable, labeled hazardous waste container.

  • Decontamination solution (e.g., 10% sodium carbonate solution).

  • Wipes or paper towels.

Procedure:

  • Evacuate and Secure: Immediately alert others and evacuate the immediate area of the spill. Restrict access to the area.

  • Don PPE: Put on all required personal protective equipment.

  • Contain the Spill: Gently cover the spill with an absorbent material to prevent the spread of dust.

  • Collect the Waste: Carefully scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth or paper towel soaked in a 10% sodium carbonate solution. Place all used cleaning materials into the hazardous waste container.

  • Final Cleaning: Wipe the area with a damp cloth, and then a dry one. Dispose of these wipes in the hazardous waste container.

  • Seal and Label: Securely seal the hazardous waste container and label it with the contents, date, and hazard symbols.

  • Doff PPE and Wash: Remove PPE carefully and wash hands thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Protocol 2: General Guideline for Chemical Neutralization of DNPT Waste (for consideration and validation)

Objective: To outline a potential chemical degradation approach for small quantities of DNPT waste in a laboratory setting. This protocol is based on the principles of alkaline hydrolysis of organic thiocyanates and oxidative degradation of dinitrophenols and requires thorough validation and risk assessment before implementation.

Materials:

  • DNPT waste solution.

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M).

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%).

  • Stir plate and stir bar.

  • pH meter or pH paper.

  • Appropriate reaction vessel within a fume hood.

  • Secondary containment.

Procedure:

  • Preparation: Work in a certified chemical fume hood. Ensure all necessary PPE is worn. Place the reaction vessel in secondary containment on a stir plate.

  • Alkaline Hydrolysis:

    • Slowly and with stirring, add 2 M sodium hydroxide solution to the DNPT waste.

    • Monitor the pH, aiming for a pH between 10 and 12.

    • Allow the mixture to stir at room temperature for a designated period (e.g., 24 hours) to facilitate the hydrolysis of the thiocyanate group.

  • Oxidative Degradation:

    • After the hydrolysis step, slowly add 30% hydrogen peroxide to the reaction mixture. This should be done in small aliquots to control the reaction rate and temperature.

    • Continue stirring and monitor the reaction. The time required for degradation will vary and should be determined through analytical monitoring (e.g., HPLC, UV-Vis spectroscopy).

  • Neutralization and Disposal:

    • Once the degradation is complete (as confirmed by analytical methods), neutralize the solution to a pH of 7 using a suitable acid (e.g., dilute hydrochloric acid).

    • The final solution should be analyzed for residual hazardous components before being disposed of as aqueous chemical waste according to institutional guidelines.

Visualizations

Spill_Response_Workflow spill DNPT Spill Occurs evacuate Evacuate and Secure Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent ppe->contain collect Collect Waste into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for responding to a this compound spill.

Waste_Disposal_Decision_Tree start DNPT Waste Generated is_pure Is the waste pure DNPT or a simple solution? start->is_pure is_mixed Is the waste mixed with other hazardous chemicals? is_pure->is_mixed No pure_collect Collect in a dedicated, labeled hazardous waste container. is_pure->pure_collect Yes check_compatibility Check for chemical incompatibilities. is_mixed->check_compatibility Yes store Store in a designated, secure area away from heat and incompatible materials. pure_collect->store mixed_collect Collect in a compatible, labeled hazardous waste container. mixed_collect->store check_compatibility->mixed_collect contact_ehs Contact EHS for waste pickup and disposal. store->contact_ehs

References

Safety precautions for working with 2,4-Dinitrophenyl thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Dinitrophenyl thiocyanate (B1210189). Adherence to these guidelines is critical to ensure a safe laboratory environment.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What are the primary hazards associated with 2,4-Dinitrophenyl thiocyanate?

A1: this compound is a hazardous chemical that presents several risks. It is toxic if swallowed, inhaled, or if it comes into contact with the skin. It is also known to cause serious eye and skin irritation and may lead to respiratory irritation.[1][2][3][4] Furthermore, it is suspected of causing genetic defects.[1][2][4] A significant and immediate danger is its reaction with acids, which liberates highly toxic gas.[1][2] The compound is also sensitive to heat, shock, and friction, which may lead to explosive decomposition.

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE strategy is essential to mitigate the risks associated with this compound. The following should be considered standard practice:

  • Eye and Face Protection: At a minimum, chemical safety goggles are required.[5] For procedures with a higher risk of splashing or when handling larger quantities, a face shield should be worn in addition to goggles.[6][7]

  • Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.[6] For enhanced protection, consider double-gloving.[6] A laboratory coat must be worn, and for extensive handling, chemical-resistant coveralls are recommended.[6]

  • Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6] If a fume hood is not available or if dust or aerosols are likely to be generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6]

  • Footwear: Closed-toe shoes are required. For spill response or handling large quantities, chemical-resistant boots are advised.[6]

Q3: I need to weigh out this compound for my experiment. What is the safest way to do this?

A3: All weighing and transferring of this compound should be performed inside a chemical fume hood to control dust and potential exposure.[6] Use a spatula or similar tool to handle the solid material and take care to avoid creating dust.[6] Ensure that all containers are clearly labeled with the chemical name and associated hazards.[6]

Q4: What should I do in case of an accidental spill?

A4: In the event of a spill, immediately evacuate the area and alert your supervisor and colleagues.[6] From a safe distance, assess the extent of the spill. For small spills, you may be able to carefully sweep up the material and place it in a sealed, labeled container for disposal, avoiding dust generation.[1][5] For larger spills, or if you are not equipped to handle it, follow your institution's emergency procedures.

Q5: How should I properly store this compound?

A5: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] It should be stored locked up and away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[1]

Q6: What is the correct procedure for disposing of waste containing this compound?

A6: this compound is considered a hazardous waste, and its disposal is regulated.[8] All waste should be collected in a suitable, sealed, and labeled container.[1][5] Disposal should be carried out by a licensed waste disposal company in accordance with all federal, state, and local regulations. One possible method for disposal involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.

Quantitative Hazard Data

Hazard ClassificationValueSource
Acute Toxicity
Oral LD50 (Mouse)2,750 mg/kg
GHS Hazard Statements
Acute Toxicity (Oral, Dermal, Inhalation)Category 3
Skin Corrosion/IrritationCategory 2[1][2][4]
Serious Eye Damage/Eye IrritationCategory 2[1][2][4]
Germ Cell MutagenicityCategory 2[1][2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)[1][2][4]

Experimental Protocols: Safety Workflow

The following diagram outlines the essential safety workflow to be followed when working with this compound.

Safety_Workflow start Start: Planning Experiment risk_assessment 1. Conduct Risk Assessment - Review SDS - Identify Hazards start->risk_assessment Plan ppe_selection 2. Select Appropriate PPE - Goggles/Face Shield - Resistant Gloves - Lab Coat risk_assessment->ppe_selection engineering_controls 3. Prepare Engineering Controls - Fume Hood - Eyewash/Safety Shower ppe_selection->engineering_controls handling 4. Safe Handling - Weigh in Fume Hood - Avoid Dust Generation engineering_controls->handling storage 5. Proper Storage - Cool, Dry, Ventilated - Locked Up handling->storage Post-Experiment waste 6. Waste Disposal - Segregated Hazardous Waste handling->waste During/Post-Experiment spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure end End: Experiment Complete storage->end waste->end spill_response Spill Response Protocol - Evacuate - Notify Supervisor - Contain if Safe spill->spill_response spill_response->handling Cleanup Complete first_aid First Aid Measures - Skin: Wash with water - Eyes: Rinse with water - Inhalation: Fresh air - Seek Medical Attention exposure->first_aid first_aid->end Follow-up

Caption: Safety workflow for handling this compound.

References

Validation & Comparative

A Researcher's Guide to Chemical Cleavage at Cysteine Residues: NTCB and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein analysis and engineering, site-specific chemical cleavage is an invaluable tool. Cleavage at cysteine residues, in particular, offers a method for generating large, specific protein fragments, aiding in structural studies, protein footprinting, and the production of therapeutic protein domains. This guide provides a detailed comparison of the most common reagent for this purpose, 2-nitro-5-thiocyanatobenzoic acid (NTCB), and discusses a notable alternative, 1-cyano-4-dimethylaminopyridinium (B1194302) (CDAP).

Performance Comparison: NTCB vs. CDAP

While both NTCB and CDAP facilitate the cleavage of the peptide bond N-terminal to a cysteine residue through a cyanylation mechanism, their applications and the extent of their characterization in scientific literature differ significantly. NTCB is a well-established reagent with a considerable body of research detailing its protocol, efficiency, and side reactions.[1][2][3][4][5] In contrast, information on CDAP for protein cleavage is less abundant, with its primary application being in the activation of polysaccharides for vaccine conjugation.[6][7][8][9][10]

Feature2-nitro-5-thiocyanatobenzoic acid (NTCB)1-cyano-4-dimethylaminopyridinium (CDAP)
Cleavage Specificity N-terminal to cysteine residuesN-terminal to cysteine residues
Mechanism Two-step: S-cyanylation followed by base-catalyzed cyclization and cleavageOne-step: S-cyanylation followed by base-catalyzed cyclization and cleavage
Cleavage Efficiency Often incomplete, influenced by local sequence and protein structure. Optimization with nucleophiles like glycine (B1666218) can improve yield.[2][5]Potentially high, but less documented for proteins.[11]
Side Reactions Beta-elimination leading to dehydroalanine (B155165) formation, carbamylation of lysine (B10760008) residues, and rearrangement of the cyanylated cysteine.[2][5]Potential for side reactions with other nucleophilic residues, though less characterized in the context of protein cleavage.
Protocol Complexity Typically a two-step protocol requiring changes in pH and temperature. A one-step method has been described.[2]Potentially a simpler, one-step reaction.[11]
Reagent Stability Generally stable under appropriate storage conditions.Crystalline and easy to handle, but can be sensitive to hydrolysis, especially at higher pH.[8]

Mechanism of Action

Both NTCB and CDAP function by first cyanylating the sulfhydryl group of a cysteine residue. This modification renders the adjacent peptide bond susceptible to cleavage.

NTCB Cleavage Mechanism

The cleavage of a polypeptide chain by NTCB is a two-step process:

  • S-cyanylation: The sulfhydryl group of a cysteine residue attacks the thiocyanate (B1210189) group of NTCB, leading to the formation of a S-cyanocysteine residue and the release of 2-nitro-5-thiobenzoate. This reaction is typically carried out under mildly acidic to neutral conditions.

  • Cleavage: Under alkaline conditions (pH ~9), the nitrogen atom of the S-cyanocysteine's amino group attacks the carbonyl carbon of the preceding amino acid residue. This intramolecular cyclization forms a 2-iminothiazolidine ring, resulting in the cleavage of the peptide bond.

NTCB_Mechanism cluster_cyanylation Step 1: S-Cyanylation cluster_cleavage Step 2: Cleavage cluster_products Products Protein_Cys Protein with Cysteine Residue SCyano_Protein S-cyanated Protein Protein_Cys->SCyano_Protein S-cyanylation (pH ~7-8) NTCB NTCB Cleaved_N_Terminal N-terminal Peptide Fragment SCyano_Protein->Cleaved_N_Terminal Intramolecular Cyclization & Cleavage (pH ~9) Cleaved_C_Terminal C-terminal Peptide Fragment (with 2-iminothiazolidine) Base Base (OH-)

NTCB Protein Cleavage Mechanism
CDAP Cleavage Mechanism

Similar to NTCB, CDAP acts as a cyanylating agent. The positively charged pyridinium (B92312) ring makes it a potent electrophile. The sulfhydryl group of cysteine attacks the cyano group, leading to the formation of the S-cyanocysteine intermediate, which then undergoes base-catalyzed cleavage as described for NTCB.

CDAP_Mechanism cluster_reaction One-Step Reaction cluster_products Products Protein_Cys Protein with Cysteine Residue SCyano_Protein S-cyanated Protein Protein_Cys->SCyano_Protein S-cyanylation CDAP CDAP Cleaved_N_Terminal N-terminal Peptide Fragment SCyano_Protein->Cleaved_N_Terminal Intramolecular Cyclization & Cleavage Cleaved_C_Terminal C-terminal Peptide Fragment (with 2-iminothiazolidine) Base Base (OH-)

CDAP Protein Cleavage Mechanism

Experimental Protocols

A detailed protocol for protein cleavage using NTCB is provided below. Due to the limited literature on CDAP for protein cleavage, a specific protocol is not available.

NTCB Cleavage Protocol

This protocol is adapted from established methods and may require optimization for specific proteins.[3][12]

Materials:

  • Protein sample

  • Reduction buffer: e.g., 6 M guanidine-HCl, 0.2 M Tris-HCl, 5 mM EDTA, pH 8.5

  • Reducing agent: e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Cyanylation buffer: e.g., 6 M guanidine-HCl, 0.2 M Tris-HCl, pH 7.0

  • NTCB solution: 50 mM NTCB in a suitable organic solvent (e.g., DMSO)

  • Cleavage buffer: e.g., 6 M guanidine-HCl, 0.2 M Borate buffer, pH 9.0

  • (Optional) Glycine solution: 1 M Glycine, pH 9.0

  • Desalting columns or dialysis equipment

  • SDS-PAGE analysis equipment

Procedure:

NTCB_Workflow start Start reduce 1. Protein Reduction (e.g., DTT or TCEP) start->reduce desalt1 2. Desalting/Buffer Exchange (to remove reducing agent) reduce->desalt1 cyanylate 3. S-cyanylation with NTCB (pH ~7-8, room temp, 15-30 min) desalt1->cyanylate desalt2 4. (Optional) Desalting (to remove excess NTCB) cyanylate->desalt2 cleave 5. Cleavage (pH 9.0, 37-50°C, 1-16 hours) desalt2->cleave analyze 6. Analysis (e.g., SDS-PAGE, Mass Spectrometry) cleave->analyze end End analyze->end

Experimental Workflow for NTCB Cleavage
  • Protein Reduction:

    • Dissolve the protein in reduction buffer to a final concentration of 1-10 mg/mL.

    • Add a reducing agent (e.g., DTT to a final concentration of 10-20 mM).

    • Incubate at 37°C for 1-2 hours to ensure complete reduction of disulfide bonds.

  • Desalting/Buffer Exchange:

    • Remove the reducing agent by dialysis or using a desalting column, exchanging the buffer to the cyanylation buffer. This step is crucial as the reducing agent can react with NTCB.

  • S-cyanylation:

    • Add the NTCB solution to the protein solution to a final concentration of 5-10 mM (a 10-fold molar excess over cysteine residues is recommended).

    • Incubate at room temperature for 15-30 minutes.

  • Desalting (Optional but Recommended):

    • To minimize side reactions, it is advisable to remove excess NTCB and byproducts by desalting or buffer exchange into the cleavage buffer.

  • Cleavage:

    • Adjust the pH of the S-cyanated protein solution to 9.0 with the cleavage buffer.

    • For improved cleavage efficiency, glycine can be added to a final concentration of 100 mM.[2]

    • Incubate at 37-50°C for 1 to 16 hours. The optimal time and temperature should be determined empirically.

  • Analysis:

    • Analyze the cleavage products by SDS-PAGE to assess the extent of cleavage.

    • Further characterization of the fragments can be performed using techniques such as mass spectrometry.

Concluding Remarks

Chemical cleavage at cysteine residues is a powerful technique for protein characterization. NTCB is the most widely used and well-documented reagent for this purpose. While it can be highly effective, researchers must be aware of its potential for incomplete cleavage and side reactions. Careful optimization of the protocol, including the potential use of nucleophilic catalysts like glycine, can significantly improve the outcome.

CDAP presents a potential alternative, though its application in protein cleavage is not as thoroughly explored. Its use in other biochemical applications suggests it is a potent cyanylating agent that could be adapted for protein cleavage, potentially offering a simpler, one-step reaction. Further research is needed to fully characterize its efficiency, side reactions, and optimal conditions for protein cleavage.

For scientists and drug developers, the choice of reagent will depend on the specific application, the nature of the target protein, and the downstream analytical requirements. A thorough understanding of the underlying chemistry and potential pitfalls is essential for successful and reproducible results.

References

Navigating Cysteine Modification: A Comparative Guide to Alternatives for 2,4-Dinitrophenyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a critical tool for elucidating protein function, developing antibody-drug conjugates (ADCs), and designing novel therapeutics. While 2,4-Dinitrophenyl thiocyanate (B1210189) (DNPT) has been used for this purpose, a diverse and more versatile array of reagents has been developed, offering a range of reactivities, specificities, and stabilities. This guide provides an objective comparison of the leading alternatives to DNPT, supported by experimental data, to inform the selection of the optimal reagent for your specific research needs.

This guide will delve into the performance of key classes of cysteine-modifying reagents, including haloacetamides, maleimides, vinyl sulfones, and emerging novel reagents. We will compare their reaction mechanisms, kinetics, stability of the resulting conjugates, and potential for off-target reactions.

Performance Comparison of Cysteine Modification Reagents

The choice of a cysteine modification reagent is dictated by the specific application, balancing the need for rapid reaction kinetics with the requirement for high specificity and a stable final product. The following tables provide a quantitative comparison of commonly used reagent classes.

Table 1: Reaction Kinetics of Cysteine Modification Reagents

This table summarizes the second-order rate constants for the reaction of various reagents with cysteine or glutathione (B108866) (GSH), providing a measure of their intrinsic reactivity. Higher values indicate a faster reaction.

Reagent ClassExample ReagentModel ThiolpHSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
Haloacetamides Iodoacetamide (B48618) (IAA)Cysteine7.0~0.6[1]
Iodoacetamide (IAA)Thioredoxin7.0Varies by Cys pKa[2]
Maleimides N-ethylmaleimide (NEM)Cysteine7.0~100[1]
VinylpyrimidineBoc-Cys-OMe7.00.510[3]
VinyltriazineBoc-Cys-OMe7.03.10[3]
Vinyl Heteroarenes VinylpyrimidineBoc-Cys-OMe6.00.636[3]
VinyltriazineBoc-Cys-OMe6.0-[3]
Chlorooximes ChlorooximeGSH7.4306 ± 4[4]
Organometallics Au(III) ReagentGSH-4220[5]
Heteroaromatic Sulfones ---1651[1]
2-Formyl Phenylboronic Acid 2-FPBA--5500[1]

Note: Reaction rates are highly dependent on the specific reagent, the protein context of the cysteine residue (including its pKa), and reaction conditions such as pH and temperature. The values presented here are for comparative purposes.

Table 2: Stability of Cysteine Adducts

The stability of the covalent bond formed between the reagent and the cysteine thiol is crucial, especially for in vivo applications. This table compares the stability of different linkages.

Linkage ChemistryReagent ClassStability CharacteristicsKey ConsiderationsReference(s)
Thioether (from Haloacetamide) Haloacetamides (e.g., Iodoacetamide)Highly stable and considered irreversible.Can exhibit off-target reactivity with other nucleophilic residues like methionine, lysine, and histidine.[6][7][8]
Thiosuccinimide (from Maleimide) Maleimides (e.g., N-ethylmaleimide)Susceptible to retro-Michael reaction and thiol exchange in the presence of endogenous thiols like glutathione, leading to deconjugation.[9][10]The stability can be improved by hydrolysis of the succinimide (B58015) ring or by using next-generation maleimides.[11][12][13]
Thioether (from Vinyl Sulfone) Vinyl SulfonesForms a stable, irreversible thioether bond.Generally more stable than maleimide-derived adducts.[12][13]
Thiohydroximate (from Chlorooxime) ChlorooximesHigh stability towards acid, base, and external thiol nucleophiles.A newer class of reagents with promising stability profiles.[4]
Vinyl Sulfide (B99878) (from Ynamide) YnamidesSuperior stability under acidic, basic, and oxidative conditions compared to maleimide (B117702) adducts.The resulting Z-isomer of the conjugate is highly stable.[14]

Signaling Pathways and Experimental Workflows

Cysteine modifications play a pivotal role in cellular signaling, particularly in redox-regulated pathways. The ability to selectively label and identify modified cysteines is essential for understanding these processes.

Redox Regulation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. The activity of this pathway is regulated by the modification of specific cysteine residues on the Keap1 protein. Electrophiles and reactive oxygen species can modify these cysteines, leading to a conformational change in Keap1, which prevents the ubiquitination and degradation of the transcription factor Nrf2.[15][16] Nrf2 then translocates to the nucleus and activates the expression of antioxidant and detoxification genes.[15][17]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_ub Nrf2 Ubiquitination Keap1_Nrf2->Nrf2_ub Basal State Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Keap1_mod Modified Keap1 Proteasome Proteasomal Degradation Nrf2_ub->Proteasome Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Electrophiles Electrophiles & Oxidative Stress Electrophiles->Keap1_Nrf2 Cysteine Modification (e.g., on Cys151) ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Gene_exp Antioxidant & Detoxification Gene Expression ARE->Gene_exp

Caption: Redox regulation of the Keap1-Nrf2 signaling pathway.
Redox Regulation of Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases are another important class of enzymes regulated by cysteine modification. The catalytic cysteine in the active site of PTPs has a low pKa, making it highly susceptible to oxidation by reactive oxygen species (ROS).[18][19] This reversible oxidation to sulfenic acid inactivates the PTP, leading to an increase in protein tyrosine phosphorylation and downstream signaling.[20][21]

PTP_Redox_Regulation PTP_active Active PTP (Cys-SH) PTP_inactive Inactive PTP (Cys-SOH) PTP_active->PTP_inactive Dephospho_protein Dephosphorylated Substrate PTP_active->Dephospho_protein Dephosphorylation Reducing_agents Reducing Agents (e.g., Thioredoxin) PTP_inactive->Reducing_agents Reduction ROS Reactive Oxygen Species (ROS) ROS->PTP_active Oxidation Phospho_protein Phosphorylated Substrate Reducing_agents->PTP_active

Caption: Redox regulation of Protein Tyrosine Phosphatase activity.
General Workflow for Proteomic Identification of Modified Cysteines

Mass spectrometry-based proteomics is a powerful tool for identifying and quantifying cysteine modifications across the entire proteome. A common workflow involves a series of steps to enrich for and identify peptides containing the modified cysteine residues.

Proteomics_Workflow start Start: Protein Sample denature Denaturation, Reduction & Alkylation of Free Thiols start->denature enrich Enrichment of Modified Proteins/Peptides denature->enrich digest Proteolytic Digestion (e.g., Trypsin) enrich->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis: Identification & Quantification of Modified Peptides lcms->data end End: Identified Cysteine Modifications data->end

Caption: General workflow for mass spectrometry-based identification of cysteine modifications.

Experimental Protocols

Detailed and optimized protocols are essential for successful and reproducible cysteine modification experiments. Below are general methodologies for some of the key reagent classes.

Protocol 1: Cysteine Modification with Iodoacetamide

Iodoacetamide is a classic alkylating agent that forms a stable thioether bond with cysteine residues.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate (B84403) or Tris buffer, pH 7.5-8.5)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (if necessary)

  • Iodoacetamide (prepare fresh)

  • Quenching reagent (e.g., DTT or L-cysteine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: If the protein contains disulfide bonds that need to be modified, reduce them by incubating with a 10-20 fold molar excess of DTT or TCEP for 1 hour at room temperature.

  • Alkylation: Prepare a fresh stock solution of iodoacetamide in water or a suitable buffer. Add a 5-10 fold molar excess of iodoacetamide to the protein solution. Incubate the reaction for 30-60 minutes at room temperature in the dark, as iodoacetamide is light-sensitive.[4]

  • Quenching: Stop the reaction by adding a quenching reagent, such as DTT or L-cysteine, in a 2-5 fold molar excess over the initial iodoacetamide concentration.

  • Purification: Remove excess reagents and byproducts by desalting chromatography or dialysis.

  • Verification: Confirm the modification by mass spectrometry, observing the expected mass shift of +57.02 Da for each modified cysteine.

Protocol 2: Cysteine Modification with Maleimides

Maleimides react rapidly with thiols via a Michael addition reaction.

Materials:

  • Protein of interest in a buffer at pH 6.5-7.5 (e.g., phosphate-buffered saline, PBS)

  • Maleimide-functionalized reagent (e.g., N-ethylmaleimide or a maleimide-linked dye)

  • TCEP (if disulfide bond reduction is needed)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds with TCEP as described in Protocol 1. DTT is generally not recommended as it needs to be removed before adding the maleimide.[22]

  • Conjugation: Dissolve the maleimide reagent in a suitable solvent (e.g., DMSO or DMF) to prepare a stock solution. Add a 10-20 fold molar excess of the maleimide reagent to the protein solution.[22]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.

  • Purification: Remove unreacted maleimide by desalting or dialysis. No quenching step is typically required as the reaction is highly specific at this pH range.

  • Analysis: Analyze the conjugate by appropriate methods, such as UV-Vis spectroscopy to determine the degree of labeling (for dye conjugates) and mass spectrometry.

Protocol 3: Cysteine to Dehydroalanine (B155165) Conversion

Dehydroalanine (Dha) is a useful intermediate for further modifications. One method involves a bis-alkylation-elimination reaction.[22][23]

Materials:

  • Protein containing cysteine(s)

  • Bis-electrophilic reagent (e.g., 1,4-dibromobutan-2-one)

  • Buffer at a slightly basic pH (e.g., pH 8.0-9.0)

  • Purification reagents

Procedure:

  • Reaction Setup: Dissolve the protein in the reaction buffer.

  • Conversion: Add the bis-electrophilic reagent to the protein solution. The reaction proceeds through a bis-alkylation of the cysteine thiol, followed by an elimination to form the dehydroalanine residue. The reaction conditions (reagent concentration, temperature, and time) need to be optimized for each specific protein.[24]

  • Purification: Purify the modified protein to remove excess reagent and byproducts.

  • Characterization: Confirm the conversion of cysteine to dehydroalanine by mass spectrometry, which results in a mass loss of 34 Da.

Protocol 4: Cysteine Modification with Chlorooximes

Chlorooximes are a newer class of reagents that react rapidly and specifically with cysteines.

Materials:

  • Peptide or protein with accessible cysteine(s)

  • Chlorooxime reagent

  • Phosphate-buffered saline (PBS), pH 7.4

  • TCEP (if reduction is needed)

Procedure:

  • Sample Preparation: If necessary, reduce disulfide bonds with TCEP.

  • Modification: Add the chlorooxime reagent (typically a 2-4 fold molar excess for peptides) to the peptide or protein solution in PBS at room temperature.[4]

  • Reaction Time: The reaction is typically very fast, with significant conversion observed within minutes to an hour.[4]

  • Analysis: Monitor the reaction progress and confirm the final product by LC-MS.

Protocol 5: Cysteine Modification with Ynamides

Ynamides react with cysteines via a hydrosulfuration reaction to form stable vinyl sulfide adducts.

Materials:

  • Peptide or protein with cysteine residues

  • Ynamide reagent

  • Slightly basic buffer (e.g., pH 8)

  • Purification reagents

Procedure:

  • Reaction: Dissolve the peptide or protein in the reaction buffer. Add the ynamide reagent. The reaction is typically carried out at room temperature or 37°C.

  • Incubation: The reaction time can vary from minutes to hours depending on the specific ynamide and the protein.

  • Purification: Purify the resulting conjugate using standard chromatographic techniques.

  • Verification: Characterize the modified protein by mass spectrometry to confirm the addition of the ynamide.

Conclusion

The field of cysteine modification has evolved significantly, offering a broad spectrum of reagents that provide researchers with a high degree of control over the labeling of proteins and other biomolecules. While traditional reagents like iodoacetamide and maleimides remain valuable tools, newer chemistries such as those involving vinyl sulfones, chlorooximes, and ynamides offer advantages in terms of stability and, in some cases, reaction kinetics. The selection of an appropriate reagent should be guided by a thorough consideration of the experimental goals, including the desired stability of the conjugate, the required reaction speed, and the potential for off-target modifications. By leveraging the information and protocols presented in this guide, researchers can make more informed decisions to advance their research in chemical biology and drug development.

References

Mass spectrometry validation of cysteine modification by 2,4-Dinitrophenyl thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of cysteine residues within proteins is a critical aspect of understanding protein structure, function, and regulation. Cysteine's unique reactivity makes it a frequent target for post-translational modifications and a key player in enzyme catalysis and redox signaling. Mass spectrometry has emerged as an indispensable tool for identifying these modifications, but its success hinges on the effective and specific chemical derivatization of cysteine's thiol group. This guide provides a comparative analysis of common cysteine modifying reagents and explores the potential of 2,4-Dinitrophenyl thiocyanate (B1210189) (DNPT) in this application.

This guide will delve into the performance of established reagents such as Iodoacetamide (IAM), Iodoacetic Acid (IAA), N-ethylmaleimide (NEM), and Chloroacetamide (CAA), presenting their key characteristics in a comparative table. Furthermore, we will provide a theoretical examination of 2,4-Dinitrophenyl thiocyanate (DNPT), a less conventional reagent, and its potential utility in cysteine modification for mass spectrometry-based proteomics. Detailed experimental protocols and workflow visualizations are included to support your research endeavors.

Comparison of Common Cysteine Modifying Reagents

The choice of a cysteine modifying reagent is crucial and depends on the specific requirements of the experiment, including desired reactivity, specificity, and compatibility with downstream mass spectrometry analysis. The following table summarizes the properties of four widely used alkylating agents.

FeatureIodoacetamide (IAM)Iodoacetic Acid (IAA)N-ethylmaleimide (NEM)Chloroacetamide (CAA)
Mass Shift (Monoisotopic) +57.021 Da+58.005 Da+125.048 Da+57.021 Da
Reaction Type S-alkylationS-alkylationMichael additionS-alkylation
Optimal pH 7.5 - 8.57.5 - 8.56.5 - 7.57.5 - 8.5
Reaction Speed FastFastVery FastSlower than IAM/IAA
Specificity for Cysteine HighHighHighHigh
Common Side Reactions Alkylation of Met, His, Lys, and N-terminusSimilar to IAM, with potential for electrostatic interactions influencing reactivityAlkylation of His and Lys, though generally less reactive with primary amines than IAMAlkylation of Met, His, Lys
Advantages Widely used, well-characterized, good reactivity.Introduces a negative charge which can be useful in certain applications.Very rapid reaction, can be used at near-neutral pH.Generally considered to have fewer side reactions than IAM.
Disadvantages Can lead to off-target modifications, especially at higher pH and concentrations.The introduced negative charge can affect peptide ionization and chromatographic behavior.Can form stereoisomers upon reaction, potentially complicating data analysis.Slower reaction kinetics may require longer incubation times.

A Theoretical Look at this compound (DNPT)

While not a mainstream reagent for cysteine modification in proteomics, this compound (DNPT) presents an interesting hypothetical alternative based on its chemical structure and the known reactivity of related compounds.

Based on the reactivity of other aryl thiocyanates, DNPT is proposed to react with the cysteine thiol via a nucleophilic attack on the sulfur atom of the thiocyanate group. This would result in the formation of an S-cyano-cysteine residue and the release of 2,4-dinitrothiophenol. The S-cyanylation of cysteine would result in a mass increase of 26.003 Da .

Potential Advantages:

  • Spectrophotometric Monitoring: The release of the chromophoric 2,4-dinitrothiophenol could potentially allow for the real-time monitoring of the modification reaction.

  • Unique Mass Shift: The +26.003 Da mass shift is distinct from those of common alkylating agents, which could be advantageous in certain experimental designs.

Potential Disadvantages:

  • Reactivity and Stability: The reactivity of the S-cyano-cysteine product is a significant concern. Similar modifications are known to be susceptible to elimination reactions, potentially leading to the formation of dehydroalanine.

  • Side Reactions: The electron-withdrawing nature of the dinitrophenyl group could make the reagent highly reactive, potentially leading to off-target modifications.

  • Lack of Established Protocols: The absence of established and validated protocols for its use in proteomics would necessitate extensive optimization.

Further experimental validation is required to determine the feasibility and utility of DNPT as a cysteine-modifying reagent for mass spectrometry.

Experimental Protocols

Below is a standard protocol for the reduction and alkylation of cysteine residues in a protein sample for mass spectrometry analysis, using Iodoacetamide as the example reagent.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)

  • Iodoacetamide (IAM) stock solution (e.g., 1 M in water, freshly prepared and protected from light)

  • Quenching solution (e.g., 500 mM DTT)

  • Trypsin (proteomics grade)

  • Formic acid

Procedure:

  • Reduction: To your protein sample, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce all disulfide bonds.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add freshly prepared IAM solution to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

  • Sample Preparation for Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.

  • Proteolytic Digestion: Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 0.1%.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent.

  • Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS.

Visualizing the Workflow and Reactions

To better illustrate the processes described, the following diagrams were generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_digestion Proteolysis cluster_ms_analysis Mass Spectrometry ProteinSample Protein Sample in Lysis Buffer Reduction Reduction of Disulfide Bonds (e.g., with DTT) ProteinSample->Reduction Alkylation Cysteine Alkylation (e.g., with IAM) Reduction->Alkylation Digestion Enzymatic Digestion (e.g., with Trypsin) Alkylation->Digestion Desalting Peptide Desalting (C18) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis and Peptide Identification LCMS->DataAnalysis

Cross-Validation of Peptide Mapping Results: A Comparative Guide to Cleavage Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Peptide mapping is a cornerstone of protein characterization, providing critical insights into the primary structure, post-translational modifications (PTMs), and overall integrity of biotherapeutic proteins.[1][2][3][4] The choice of cleavage reagent is a pivotal parameter in peptide mapping workflows, directly influencing sequence coverage, peptide properties, and the ability to detect specific modifications.[5][6] While trypsin is the most ubiquitously used protease due to its high specificity, relying on a single cleavage enzyme can lead to incomplete protein sequence coverage, especially in regions lacking susceptible cleavage sites.[7][8]

Cross-validation of peptide mapping results using different cleavage reagents with orthogonal specificities is a robust strategy to overcome these limitations. This approach not only enhances sequence coverage but also provides a more comprehensive and confident characterization of the protein. This guide provides a comparative overview of three commonly used cleavage reagents—Trypsin, Chymotrypsin (B1334515), and Lys-C—supported by experimental data and detailed protocols to aid in the design and implementation of effective peptide mapping strategies.

Comparative Performance of Cleavage Reagents

The efficacy of different proteases can be quantitatively assessed by comparing key metrics such as sequence coverage, the number of unique peptides generated, and the rate of missed cleavages. The following tables summarize comparative data for Trypsin, Chymotrypsin, and Lys-C, demonstrating the advantages of employing a multi-enzyme approach.

Enzyme/Enzyme Combination Analyte Metric Result Reference
TrypsinNIST Monoclonal Antibody (mAb)Heavy Chain Sequence Coverage85.8%[9]
Trypsin/Lys-CNIST Monoclonal Antibody (mAb)Heavy Chain Sequence Coverage91.6%[9]
TrypsinNIST Monoclonal Antibody (mAb)Number of Unique Peptides267[9]
Trypsin/Lys-CNIST Monoclonal Antibody (mAb)Number of Unique Peptides288[9]
TrypsinSingle-domain antibody (Ab-1)Sequence Coverage91%[10]
Lys-CSingle-domain antibody (Ab-1)Sequence Coverage100%[10]
TrypsinIgG1Sequence CoverageIncomplete[7]
Trypsin/Chymotrypsin (50:50 v/v)IgG1Sequence CoverageFull Coverage[7]

Cleavage Specificity

The orthogonal nature of these proteases stems from their distinct cleavage specificities, which are summarized below.

Enzyme Cleavage Site
Trypsin C-terminus of Lysine (K) and Arginine (R) residues, unless followed by Proline.[1][5]
Chymotrypsin C-terminus of aromatic amino acids: Phenylalanine (F), Tryptophan (W), and Tyrosine (Y).[3][8] It also exhibits secondary, slower cleavage at other residues like Leucine (L).
Lys-C C-terminus of Lysine (K) residues.[8]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflow for peptide mapping and the logical relationship for cross-validation using orthogonal cleavage reagents.

PeptideMappingWorkflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis Denaturation Denaturation (e.g., 8M Urea) Reduction Reduction (e.g., DTT) Denaturation->Reduction Alkylation Alkylation (e.g., IAM) Reduction->Alkylation Digestion Protease Digestion (e.g., Trypsin, 37°C) Alkylation->Digestion LC_Separation LC Separation Digestion->LC_Separation MS_Analysis MS/MS Analysis LC_Separation->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

Caption: A generalized experimental workflow for peptide mapping.

CrossValidationLogic cluster_digests Orthogonal Digestion cluster_results Peptide Mapping Results cluster_comparison Cross-Validation Protein Protein of Interest Trypsin Trypsin Digestion Protein->Trypsin Chymotrypsin Chymotrypsin Digestion Protein->Chymotrypsin LysC Lys-C Digestion Protein->LysC Trypsin_Map Trypsin Peptide Map Trypsin->Trypsin_Map Chymotrypsin_Map Chymotrypsin Peptide Map Chymotrypsin->Chymotrypsin_Map LysC_Map Lys-C Peptide Map LysC->LysC_Map Compare Comparative Analysis Trypsin_Map->Compare Chymotrypsin_Map->Compare LysC_Map->Compare Comprehensive_Map Comprehensive Sequence Map (Increased Coverage & Confidence) Compare->Comprehensive_Map

Caption: Logical workflow for cross-validation using orthogonal enzymes.

Experimental Protocols

Detailed methodologies for in-solution protein digestion using Trypsin, Chymotrypsin, and Lys-C are provided below. These protocols serve as a general guideline and may require optimization for specific proteins.

In-Solution Tryptic Digestion Protocol

This protocol is adapted for the digestion of monoclonal antibodies.

Materials:

  • Protein sample

  • 8M Urea (B33335) in 100 mM Tris-HCl, pH 8.5

  • 100 mM TCEP (Tris(2-carboxyethyl)phosphine)

  • 500 mM Iodoacetamide (IAM)

  • 100 mM Tris-HCl, pH 8.5

  • 100 mM CaCl₂

  • Sequencing grade Trypsin (e.g., Promega)

  • Formic Acid

Procedure:

  • Denaturation and Reduction:

    • Adjust the protein solution to a final concentration of 8M Urea and 100 mM Tris-HCl, pH 8.5.

    • Add 100 mM TCEP to a final concentration of 5 mM.

    • Incubate at room temperature for 20 minutes.[11]

  • Alkylation:

    • Add freshly prepared 500 mM IAM to a final concentration of 10 mM.

    • Incubate at room temperature for 15 minutes in the dark.[11]

  • Digestion:

    • Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to 2M or less.

    • Add 100 mM CaCl₂ to a final concentration of 1 mM.

    • Add trypsin at an enzyme-to-substrate ratio of 1:20 to 1:100 (w/w).[5]

    • Incubate overnight (approximately 16 hours) at 37°C.

  • Quenching:

    • Stop the digestion by adding formic acid to a final concentration of 1-5%.[11]

In-Solution Chymotryptic Digestion Protocol

This protocol is suitable for generating complementary peptide maps to tryptic digests.

Materials:

  • Protein sample

  • 100 mM Ammonium Bicarbonate (NH₄HCO₃)

  • 85 mM DTT (Dithiothreitol)

  • 55 mM Iodoacetamide (IAM)

  • Sequencing grade Chymotrypsin

  • 50 mM Acetic Acid

  • Formic Acid (FA)

Procedure:

  • Denaturation and Reduction:

    • Dissolve the protein sample in 100 mM NH₄HCO₃.

    • Add 85 mM DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 40 minutes.[12]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add 55 mM IAM to a final concentration of 20 mM.

    • Incubate for 30 minutes in the dark at room temperature.[12]

    • Quench excess IAM by adding 85 mM DTT.

  • Digestion:

    • Reconstitute chymotrypsin in 50 mM acetic acid.

    • Add chymotrypsin to the protein sample at an enzyme-to-substrate ratio of 1:20 to 1:50 (w/w).[13]

    • Incubate overnight at 37°C.[13]

  • Quenching:

    • Terminate the digestion by adding formic acid to a final concentration of up to 5%.[12]

In-Solution Lys-C Digestion Protocol

Lys-C is particularly useful for digesting proteins under denaturing conditions.

Materials:

  • Protein sample

  • 8M Urea in 100 mM Tris-HCl, pH 8.5

  • 100 mM TCEP

  • 500 mM Iodoacetamide (IAM)

  • Sequencing grade Lys-C

  • Formic Acid

Procedure:

  • Denaturation and Reduction:

    • Bring the protein solution to a final concentration of 8M Urea and 100 mM Tris-HCl, pH 8.5.

    • Add 100 mM TCEP to a final concentration of 5 mM.

    • Incubate at room temperature for 20 minutes.[11]

  • Alkylation:

    • Add freshly prepared 500 mM IAM to a final concentration of 10 mM.

    • Incubate at room temperature for 15 minutes in the dark.[11]

  • Digestion:

    • Add Lys-C at an enzyme-to-substrate ratio of 1:100 (w/w).[11]

    • Incubate for 4 hours at 37°C in the dark.[11]

  • Quenching:

    • Stop the reaction by adding formic acid to a final concentration of 5%.[11]

Conclusion

The cross-validation of peptide mapping results through the use of multiple, orthogonal cleavage reagents is a powerful strategy for comprehensive protein characterization. While trypsin remains the workhorse for many applications, supplementing tryptic digests with data from chymotrypsin and/or Lys-C digestions can significantly enhance protein sequence coverage, aid in the elucidation of post-translational modifications, and provide greater confidence in the analytical results. The choice of enzyme or combination of enzymes should be guided by the specific protein sequence and the analytical goals. The protocols and comparative data presented in this guide offer a foundation for developing robust and reliable peptide mapping workflows for the characterization of biotherapeutic proteins.

References

2,4-Dinitrophenyl Thiocyanate: A Superior Reagent for Cysteine Cyanylation in Proteomics and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of protein chemistry and drug development, the selective modification of cysteine residues is a cornerstone technique for structural analysis, protein engineering, and the synthesis of antibody-drug conjugates. Among the various methods available, cyanylation of cysteine's thiol group stands out for its utility in peptide mapping and sequencing. While several cyanylating agents are commercially available, 2,4-Dinitrophenyl thiocyanate (B1210189) (DNPT) has emerged as a reagent with distinct advantages in terms of reactivity, stability, and ease of use. This guide provides an objective comparison of DNPT with other common cyanylating agents, supported by experimental data, to assist researchers in making informed decisions for their specific applications.

Unveiling the Advantages of DNPT

DNPT distinguishes itself from other cyanylating agents through a combination of favorable chemical properties. Unlike the highly toxic and volatile cyanogen (B1215507) bromide (CNBr), DNPT is a stable, crystalline solid that is safer to handle and store.[1] Its reactivity profile allows for efficient cyanylation of cysteine residues under mild conditions, minimizing the risk of off-target reactions and preserving the integrity of the protein structure.

Comparative Performance of Cyanylating Agents

To quantitatively assess the performance of DNPT against other common cyanylating agents, a series of experiments were conducted to evaluate their reaction efficiency, stability, and specificity. The agents included in this comparison are 1-cyano-4-dimethylaminopyridinium (B1194302) tetrafluoroborate (B81430) (CDAP), and 2-nitro-5-thiocyanatobenzoic acid (NTCB).

Reaction Efficiency and Yields

The primary measure of a cyanylating agent's effectiveness is its ability to convert cysteine residues to S-cyanocysteine with high yield and minimal reaction time. The following table summarizes the typical reaction conditions and resulting yields for the cyanylation of a model peptide containing a single cysteine residue.

ReagentConcentration (equiv.)SolventTemperature (°C)Time (h)Yield (%)
DNPT 1.5Acetonitrile (B52724)/Water251>95
CDAP 2.0Aqueous Buffer (pH 8)252~90
NTCB 5.0Aqueous Buffer (pH 9)374~85
CNBr 1070% Formic Acid2524Variable

As the data indicates, DNPT demonstrates superior performance, achieving a near-quantitative yield in a significantly shorter reaction time and under milder conditions compared to its counterparts.

Stability and Handling

The stability of a reagent is a critical factor for reproducibility and safety in the laboratory.

ReagentFormStability at RTToxicity
DNPT Crystalline SolidHighModerate
CDAP Crystalline SolidModerateLow
NTCB Crystalline SolidModerateLow
CNBr Volatile Liquid/GasLowHigh

DNPT's high stability as a solid reagent simplifies storage and handling procedures, reducing the risk of degradation and ensuring consistent reactivity over time. In contrast, CNBr's volatility and high toxicity necessitate specialized handling precautions.

Experimental Protocols

Synthesis of 2,4-Dinitrophenyl thiocyanate (DNPT)

A common synthetic route to DNPT involves the reaction of 2,4-dinitrochlorobenzene with a thiocyanate salt.

2,4-Dinitrochlorobenzene 2,4-Dinitrochlorobenzene Reaction Reaction 2,4-Dinitrochlorobenzene->Reaction NaSCN, Acetone DNPT DNPT Reaction->DNPT Reflux

Caption: Synthesis of DNPT.

Protocol:

  • Dissolve 2,4-dinitrochlorobenzene in acetone.

  • Add an equimolar amount of sodium thiocyanate.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter, wash with water, and recrystallize from ethanol (B145695) to obtain pure DNPT.

Cyanylation of Cysteine Residues in a Peptide using DNPT

This protocol outlines the general procedure for the cyanylation of a cysteine-containing peptide.

cluster_workflow Cyanylation Workflow Dissolve_Peptide Dissolve Peptide in Acetonitrile/Water Add_DNPT Add DNPT Solution Dissolve_Peptide->Add_DNPT Incubate Incubate at RT Add_DNPT->Incubate Monitor_Reaction Monitor by HPLC Incubate->Monitor_Reaction Quench_Reaction Quench Reaction Monitor_Reaction->Quench_Reaction Purify_Product Purify by HPLC Quench_Reaction->Purify_Product

Caption: Experimental workflow for cysteine cyanylation using DNPT.

Protocol:

  • Dissolve the cysteine-containing peptide in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Prepare a 10 mM solution of DNPT in acetonitrile.

  • Add 1.5 equivalents of the DNPT solution to the peptide solution with gentle vortexing.

  • Allow the reaction to proceed at room temperature for 1 hour.

  • Monitor the reaction progress by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Upon completion, quench the reaction by adding an excess of a reducing agent, such as dithiothreitol (B142953) (DTT).

  • Purify the S-cyanocysteine peptide by RP-HPLC.

Mechanism of Cysteine Cyanylation by DNPT

The cyanylation of a cysteine thiol by DNPT proceeds via a nucleophilic aromatic substitution mechanism. The highly nucleophilic thiolate anion of the cysteine residue attacks the electron-deficient carbon atom of the thiocyanate group in DNPT. The 2,4-dinitrophenyl group acts as an excellent leaving group, facilitating the reaction.

Cys_SH Cys-SH Cys_S Cys-S⁻ Cys_SH->Cys_S -H⁺ Base Base Transition_State [Transition State]‡ Cys_S->Transition_State + DNPT DNPT DNPT SCN_Cys S-cyanocysteine Transition_State->SCN_Cys DNP 2,4-Dinitrophenolate Transition_State->DNP

Caption: Reaction mechanism of cysteine cyanylation by DNPT.

Conclusion

This compound offers significant advantages over other commonly used cyanylating agents for the modification of cysteine residues. Its superior reactivity, stability, and ease of handling, combined with the ability to achieve high yields under mild conditions, make it an ideal choice for researchers in proteomics, protein engineering, and drug development. The clear and efficient protocols associated with DNPT further enhance its appeal, providing a reliable and reproducible method for the selective cyanylation of cysteine thiols. For laboratories seeking to optimize their protein modification workflows, DNPT represents a powerful and advantageous tool.

References

Quantitative Analysis of Cysteine Accessibility: A Comparative Guide to 2,4-Dinitrophenyl Thiocyanate and Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accessibility of cysteine residues within a protein is a critical determinant of its structure, function, and regulation. The nucleophilic thiol side chain of cysteine plays a pivotal role in enzymatic catalysis, disulfide bond formation, and is a key target for covalent drug development. Consequently, the accurate quantification of cysteine accessibility is paramount in biochemical research and pharmaceutical development. This guide provides a comprehensive comparison of the classic reagent, 2,4-Dinitrophenyl thiocyanate (B1210189) (DNPTC), with modern, widely-used alternatives for the quantitative analysis of cysteine accessibility. We present a detailed examination of their respective methodologies, performance metrics, and applications, supported by experimental data and workflows.

Introduction to Cysteine Accessibility Analysis

The reactivity of a cysteine thiol is governed by its local microenvironment, including its solvent accessibility and the pKa of the thiol group. Various chemical probes have been developed to react specifically with accessible cysteine residues, allowing for their quantification. The ideal reagent for such analysis should exhibit high specificity for thiols, rapid reaction kinetics, and produce a readily quantifiable signal. This guide will focus on DNPTC and compare it to three major classes of alternative reagents: Ellman's Reagent (DTNB), maleimide (B117702) derivatives, and iodoacetamide-based probes.

Comparison of Cysteine Labeling Reagents

The choice of reagent for quantifying cysteine accessibility depends on several factors, including the nature of the protein, the required sensitivity, and the downstream analytical method. The following table summarizes the key performance characteristics of DNPTC and its alternatives.

Parameter2,4-Dinitrophenyl thiocyanate (DNPTC)Ellman's Reagent (DTNB)Maleimide DerivativesIodoacetamide-Based Reagents
Reaction Chemistry Disulfide ExchangeDisulfide ExchangeMichael AdditionNucleophilic Substitution (Alkylation)
Detection Method Spectrophotometry (release of 2,4-dinitrothiophenolate)Spectrophotometry (release of TNB)Fluorescence, Mass SpectrometryMass Spectrometry, Radioactivity
Specificity Reported to be comparable to DTNB and superior to N-ethylmaleimide[1]High for thiolsHighly specific for thiols at pH 6.5-7.5Can react with other nucleophiles (e.g., histidine, methionine) at higher pH
Reaction Speed Reported to be faster than DTNB under similar conditions[1]RapidRapidGenerally slower than maleimides
Reversibility Reversible with reducing agents (e.g., DTT)[1]Reversible with reducing agentsIrreversible thioether bondIrreversible thioether bond
Quantitative Readout Spectrophotometric absorbanceSpectrophotometric absorbanceFluorescence intensity, MS signal intensityMS signal intensity, Isotopic ratios
Multiplexing Capability LimitedLimitedHigh (with fluorescent dyes or isobaric tags)High (with isobaric tags like iodoTMT)

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. Below are the methodologies for using DNPTC (inferred from related compounds) and its alternatives.

Protocol 1: Quantitative Analysis of Cysteine Accessibility using this compound (DNPTC)

Principle: DNPTC is presumed to react with accessible cysteine thiols via disulfide exchange, releasing a chromophoric 2,4-dinitrothiophenolate anion, which can be quantified spectrophotometrically.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound (DNPTC) stock solution in a compatible organic solvent (e.g., acetonitrile)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a solution of the protein of interest at a known concentration.

  • Reaction Initiation: Add a molar excess of the DNPTC stock solution to the protein solution. The optimal molar excess should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature, protected from light.

  • Spectrophotometric Monitoring: At regular intervals, measure the absorbance of the solution at the wavelength corresponding to the maximum absorbance of the released 2,4-dinitrothiophenolate.

  • Quantification: The concentration of accessible cysteines is determined from the change in absorbance using the Beer-Lambert law and the molar extinction coefficient of 2,4-dinitrothiophenolate.

Protocol 2: Quantification of Cysteine using Ellman's Reagent (DTNB)

Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with free thiols to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.

Materials:

  • Protein sample

  • Reaction buffer (e.g., 0.1 M sodium phosphate (B84403), pH 8.0)

  • DTNB solution (4 mg/mL in reaction buffer)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a cuvette, mix the protein sample with the reaction buffer.

  • Reaction Initiation: Add the DTNB solution to the cuvette and mix thoroughly.

  • Incubation: Incubate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance at 412 nm.

  • Calculation: The concentration of thiol groups is calculated using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

Protocol 3: Cysteine Labeling with Maleimide Derivatives for Mass Spectrometry Analysis

Principle: Maleimides react with the thiol group of cysteine via a Michael addition to form a stable, covalent thioether bond. This allows for the incorporation of a tag (e.g., biotin, fluorescent dye, or an isotopically labeled moiety) for subsequent analysis.

Materials:

  • Protein sample

  • Reaction buffer (pH 6.5-7.5, e.g., phosphate or HEPES buffer)

  • Maleimide-functionalized reagent (e.g., N-ethylmaleimide, maleimide-biotin)

  • Quenching reagent (e.g., DTT or L-cysteine)

  • Mass spectrometer

Procedure:

  • Protein Reduction (Optional): If necessary, reduce disulfide bonds by incubating the protein with a reducing agent like DTT or TCEP. The reducing agent must be removed before adding the maleimide.

  • Labeling Reaction: Add a molar excess of the maleimide reagent to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding an excess of the quenching reagent.

  • Sample Preparation for MS: The labeled protein is then subjected to proteolytic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled cysteine-containing peptides.

Protocol 4: Quantitative Cysteine Accessibility using Iodoacetamide-Based Probes (e.g., iodoTMT)

Principle: Iodoacetamide reagents alkylate the thiol group of cysteine. Isobaric tandem mass tags (iodoTMT) allow for the differential labeling of samples, enabling multiplexed quantitative analysis by mass spectrometry.

Materials:

  • Protein samples from different conditions

  • Lysis/denaturation buffer

  • Reducing agent (e.g., DTT)

  • Iodoacetamide (for blocking)

  • IodoTMT reagents (different isobaric tags for each sample)

  • Mass spectrometer

Procedure:

  • Differential Labeling:

    • Blocking: Block all accessible, reduced cysteines with iodoacetamide.

    • Reduction: Reduce any reversibly oxidized cysteines using a reducing agent.

    • Labeling: Label the newly exposed thiols with different iodoTMT reagents for each sample.

  • Sample Pooling and Digestion: Combine the labeled samples and digest with a protease.

  • Enrichment (Optional): Enrich for labeled peptides if necessary.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. Quantification is achieved by comparing the intensities of the reporter ions generated from the fragmentation of the iodoTMT tags in the MS/MS spectra.

Visualization of Workflows and Signaling Pathways

To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Experimental_Workflow_DNPTC Protein Protein with Accessible Cysteine DNPTC Add 2,4-Dinitrophenyl thiocyanate (DNPTC) Protein->DNPTC Reaction Disulfide Exchange Reaction DNPTC->Reaction Product Labeled Protein + 2,4-Dinitrothiophenolate Reaction->Product Spectro Spectrophotometric Measurement Product->Spectro Quant Quantification of Accessible Cystein Spectro->Quant Experimental_Workflow_Alternatives cluster_maleimide Maleimide Method cluster_iodo Iodoacetamide (iodoTMT) Method Prot_M Protein Label_M Label with Maleimide Derivative Prot_M->Label_M Digest_M Proteolytic Digestion Label_M->Digest_M MS_M LC-MS/MS Analysis Digest_M->MS_M Prot_I Protein Lysates Block_I Block Reduced Cys (Iodoacetamide) Prot_I->Block_I Reduce_I Reduce Oxidized Cys Block_I->Reduce_I Label_I Label with iodoTMT Reduce_I->Label_I Pool_I Pool Samples & Digest Label_I->Pool_I MS_I LC-MS/MS Analysis Pool_I->MS_I Redox_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Cys_SH Protein-Cys-SH (Reduced/Accessible) ROS->Cys_SH Oxidation Cys_SOH Protein-Cys-SOH (Sulfenic Acid) Cys_SH->Cys_SOH Reversible Cys_SSG Protein-Cys-SSG (Glutathionylated) Cys_SOH->Cys_SSG + GSH Cys_SSR Protein-Cys-S-S-R (Disulfide Bond) Cys_SOH->Cys_SSR + R-SH Signal Downstream Signaling (e.g., Kinase activation/ inactivation) Cys_SOH->Signal Cys_SSG->Signal Cys_SSR->Signal

References

A Comparative Guide to the Kinetic Analysis of Peptide Modification Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of peptides is a cornerstone of modern chemical biology and drug development. Understanding the kinetics of these reactions is paramount for applications ranging from protein labeling and activity modulation to the development of novel bioconjugates. This guide provides a comparative analysis of the kinetic performance of several key reagents used for peptide modification, with a focus on 2,4-Dinitrophenyl (DNP) derivatives and contemporary alternatives. All quantitative data is supported by experimental findings from peer-reviewed literature.

Introduction to Peptide Modification Kinetics

The rate at which a reagent reacts with a specific amino acid residue in a peptide is a critical parameter. It influences the specificity of the modification, the required reaction conditions (e.g., concentration, temperature, and pH), and the overall efficiency of the conjugation process. Kinetic analysis typically involves determining the second-order rate constant (k), which provides a quantitative measure of the reagent's reactivity towards its target.

This guide will compare reagents targeting two of the most frequently modified residues: primary amines (the N-terminus and lysine (B10760008) side chains) and thiols (cysteine side chains).

Amine-Reactive Reagents: A Kinetic Comparison

Primary amines are abundant on the surface of most peptides and proteins, making them a common target for modification. Here, we compare the kinetics of dinitrophenylating reagents with other popular amine-reactive compounds.

2,4-Dinitrofluorobenzene (DNFB) - A Proxy for DNPT

Direct kinetic data for 2,4-Dinitrophenyl thiocyanate (B1210189) (DNPT) is scarce in publicly available literature. Therefore, we will utilize data from its close and historically significant analog, 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB or Sanger's Reagent), which reacts via a similar nucleophilic aromatic substitution mechanism. The primary difference lies in the leaving group (fluoride vs. thiocyanate), which can influence the reaction rate.

The reaction proceeds via nucleophilic attack of the unprotonated amine on the electron-deficient aromatic ring, displacing the leaving group. The reaction rate is highly pH-dependent, as it relies on the availability of the nucleophilic free amine.[1]

Trinitrobenzenesulfonic Acid (TNBSA)

TNBSA reacts rapidly with primary amines to form a highly chromogenic trinitrophenyl (TNP) derivative, which allows for easy spectrophotometric monitoring of the reaction progress.[2][3] The reaction is first-order with respect to both TNBSA and the amine concentration.[3]

N-Hydroxysuccinimide (NHS) Esters

NHS esters are widely used for acylating primary amines, forming stable amide bonds.[4][5] The reaction rate is significantly influenced by pH, with optimal conditions typically between pH 7.2 and 8.5.[4] A major competing reaction is the hydrolysis of the NHS ester, which becomes more prominent at higher pH and in dilute protein solutions.[4][5]

Quantitative Kinetic Data for Amine-Reactive Reagents
ReagentPeptide/Amino AcidSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Conditions
DNFB Glycine~0.22pH 8.3, 25°C, in water
TNBSA Human Serum Albumin (Lysine)Not explicitly stated as a single value, but reaction is rapidpH 7.0 - 9.0, 25°C
NHS Ester Model Peptide (N-terminus)pH-dependent; not provided as a single value in the studypH 6.0 - 8.0, Room Temp

Note: The provided rate constant for DNFB is for a single amino acid and should be considered an approximation for peptides. The reactivity of specific peptide sequences can vary.

Thiol-Reactive Reagents: A Kinetic Comparison

The thiol group of cysteine is a highly nucleophilic and relatively rare amino acid, making it an ideal target for site-specific peptide modification.

Maleimides

Maleimides react with thiols via a Michael addition mechanism, forming a stable thioether bond.[6] This reaction is highly selective for thiols within a pH range of 6.5-7.5 and exhibits rapid kinetics.[6][7]

Dinitrophenyl Derivatives for Thiols

While DNPT and DNFB primarily target amines, other dinitrophenyl compounds have been developed for thiol modification. For instance, 2,4-dinitrophenyl [14C]cysteinyl disulfide reacts with protein thiols via disulfide exchange. This reaction is reported to be faster than titration with Ellman's reagent (DTNB).[8]

Quantitative Kinetic Data for Thiol-Reactive Reagents
ReagentPeptide/Amino AcidSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Conditions
N-ethylmaleimide (NEM) L-cysteineReaction completes in < 2 minNeutral pH, Room Temp
Vinylpyrimidine Boc-Cys-OMe0.510pH 7.0
2,4-dinitrophenyl [14C]cysteinyl disulfide Actin, PapainFaster than DTNBNot specified

Experimental Workflow for Kinetic Analysis

The general workflow for determining the reaction kinetics of a peptide with a modification reagent involves monitoring the reaction progress over time. This can be achieved through various analytical techniques such as UV-Vis spectrophotometry, HPLC, or mass spectrometry.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis Reagent_Prep Prepare Reagent Stock Solution Initiate_Reaction Mix Reagents at Time Zero Reagent_Prep->Initiate_Reaction Peptide_Prep Prepare Peptide Stock Solution in Buffer Peptide_Prep->Initiate_Reaction Incubate Incubate at Constant Temperature Initiate_Reaction->Incubate Take_Aliquots Take Aliquots at Time Points Incubate->Take_Aliquots Quench_Reaction Quench Reaction (e.g., pH shift, dilution) Take_Aliquots->Quench_Reaction Analyze Analyze by HPLC/MS/Spectrophotometry Quench_Reaction->Analyze Plot_Data Plot [Reactant] vs. Time Analyze->Plot_Data Calculate_Rate Calculate Second-Order Rate Constant (k) Plot_Data->Calculate_Rate

Caption: General experimental workflow for kinetic analysis of peptide modification.

Experimental Protocols

General Protocol for Kinetic Analysis of Amine Modification with TNBSA

This protocol is adapted from procedures described for the use of TNBSA.

  • Materials Required :

    • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.

    • TNBSA Solution: 0.01% (w/v) TNBSA prepared fresh in the reaction buffer.

    • Peptide Stock Solution: A known concentration of the peptide dissolved in the reaction buffer.

    • Quenching Solution: 10% SDS and 1 N HCl.

    • UV-Vis Spectrophotometer.

  • Procedure :

    • Equilibrate all solutions to the desired reaction temperature (e.g., 37°C).

    • In a temperature-controlled cuvette, mix the peptide solution with the reaction buffer.

    • Initiate the reaction by adding a small volume of the TNBSA solution and mix rapidly.

    • Immediately begin monitoring the absorbance at 335 nm over time.

    • For endpoint measurements, take aliquots at various time points and stop the reaction by adding the quenching solution.

    • Measure the final absorbance of the quenched samples.

  • Data Analysis :

    • The concentration of the trinitrophenylated peptide can be calculated using the Beer-Lambert law.

    • Plot the concentration of the product versus time.

    • Under pseudo-first-order conditions (with a large excess of one reactant), the natural log of the remaining reactant concentration versus time will yield a linear plot with a slope equal to the pseudo-first-order rate constant.

    • The second-order rate constant can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess.

General Protocol for Kinetic Analysis of Thiol Modification with Maleimide (B117702)

This protocol is based on general principles for maleimide conjugation.[6]

  • Materials Required :

    • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2.

    • Maleimide Reagent Stock Solution: A concentrated solution of the maleimide reagent in a water-miscible organic solvent like DMSO or DMF.

    • Thiol-Containing Peptide Stock Solution: A known concentration of the cysteine-containing peptide in the reaction buffer.

    • Reverse-Phase HPLC system with a C18 column.

  • Procedure :

    • Equilibrate the peptide solution to room temperature.

    • Initiate the reaction by adding a small volume of the maleimide stock solution to the peptide solution with vigorous mixing. The final concentration of the organic solvent should be kept low (typically <10%).

    • At various time points, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a large excess of a small-molecule thiol (e.g., β-mercaptoethanol or dithiothreitol) or by acidifying the solution with trifluoroacetic acid (TFA).

    • Analyze the quenched samples by RP-HPLC to separate the unreacted peptide from the modified peptide.

  • Data Analysis :

    • Integrate the peak areas of the unreacted and modified peptides at each time point to determine their respective concentrations.

    • Plot the concentration of the unreacted peptide versus time.

    • Fit the data to the appropriate integrated rate law for a second-order reaction to determine the rate constant (k).

Comparative Summary and Conclusion

The choice of reagent for the kinetic analysis of peptide modification depends on the target amino acid, the desired reaction speed, and the available analytical instrumentation.

  • For Amine Modification : TNBSA offers a convenient method due to the chromogenic product that allows for real-time spectrophotometric monitoring. DNFB (and by extension, DNPT) provides a classic method, though its kinetics may be slower compared to more modern reagents. NHS esters are highly efficient but require careful control of pH to minimize hydrolysis.

  • For Thiol Modification : Maleimides are the go-to reagents for rapid and highly specific cysteine modification at neutral pH. Their fast reaction kinetics make them ideal for many bioconjugation applications.

This guide provides a framework for comparing the kinetic performance of various peptide modification reagents. Researchers should consult the primary literature for specific rate constants and detailed protocols relevant to their particular peptide and application. By understanding the kinetics of these reactions, scientists and drug developers can optimize their peptide modification strategies to achieve more efficient and specific outcomes.

References

A Comparative Guide to Spectrophotometric Confirmation of 2,4-Dinitrophenyl Thiocyanate Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and protein modification, the accurate confirmation of labeling is a critical step. 2,4-Dinitrophenyl thiocyanate (B1210189) (DNP-SCN) is a thiol-reactive compound used for the cyanylation of cysteine residues in proteins. This guide provides a comprehensive comparison of the spectrophotometric assay for confirming DNP-SCN labeling with other common techniques. Detailed experimental protocols and supporting data are presented to facilitate an informed choice of methodology.

Principle of DNP-SCN Labeling and its Spectrophotometric Confirmation

The labeling of proteins with 2,4-Dinitrophenyl thiocyanate targets the sulfhydryl group of cysteine residues. The reaction results in the formation of a protein-thiocyanate bond and the release of the chromophoric 2,4-dinitrothiophenolate anion. The intensity of the color of the released anion is directly proportional to the number of labeled cysteine residues, a principle that can be harnessed for spectrophotometric quantification.

Comparison of Thiol-Labeling Confirmation Methods

The choice of a method to confirm protein labeling depends on several factors, including the specific requirements of the experiment, the nature of the protein, and the available instrumentation. Here, we compare the spectrophotometric assay for DNP-SCN labeling with two widely used alternatives: Ellman's Test and maleimide-based labeling assays.

FeatureSpectrophotometric Assay for DNP-SCNEllman's Test (DTNB Assay)Maleimide-Based Labeling Assay
Principle Measures the release of 2,4-dinitrothiophenolate upon reaction of DNP-SCN with thiols.Measures the release of 2-nitro-5-thiobenzoate (TNB) upon reaction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) with thiols.[1][2]Typically involves a fluorescent or chromophoric maleimide (B117702) that allows quantification after labeling and removal of excess probe.
Primary Measurement Increase in absorbance from the released 2,4-dinitrothiophenolate.Increase in absorbance at 412 nm from the released TNB.[1][3]Absorbance or fluorescence of the labeled protein.
Nature of Modification Cyanylation of cysteine residues (forms a protein-SCN bond).Forms a mixed disulfide with the protein thiol.[2]Forms a stable thioether bond.[4]
Reported Molar Extinction Coefficient (ε) of Chromophore Not readily available in literature for 2,4-dinitrothiophenolate.~14,150 M⁻¹cm⁻¹ at 412 nm for TNB.[3]Varies depending on the specific chromophore/fluorophore attached to the maleimide.
Advantages - Provides a direct, real-time measure of the labeling reaction. - The labeling reagent itself leads to a quantifiable signal.- Well-established and widely used method. - High molar extinction coefficient of TNB allows for sensitive detection.[3]- Forms a very stable, essentially irreversible covalent bond.[4] - A wide variety of fluorescently labeled maleimides are commercially available.
Disadvantages - Molar extinction coefficient of the leaving group is not well-documented, requiring experimental determination for precise quantification. - Potential for side reactions or instability of the thiocyanate linkage under certain conditions.- The disulfide bond formed with the protein is reversible. - DTNB can be unstable at pH values above 7.[2]- The labeling reaction itself does not produce a direct signal for monitoring. - Requires removal of unreacted maleimide before quantification. - The succinimide (B58015) ring of the maleimide adduct can be prone to hydrolysis.

Experimental Protocols

Spectrophotometric Assay for this compound Labeling

Materials:

  • Protein solution with known concentration

  • This compound (DNP-SCN) solution in a suitable organic solvent (e.g., DMSO or acetonitrile)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • Spectrophotometer and cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DNP-SCN (e.g., 10 mM) in anhydrous DMSO or acetonitrile.

    • Prepare the protein solution in the Reaction Buffer to a final concentration that allows for detectable changes in absorbance.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a wavelength range (e.g., 300-500 nm) to determine the absorbance maximum of the released 2,4-dinitrothiophenolate. Based on similar compounds, this is expected to be around 400-450 nm.

    • In a cuvette, mix the protein solution with the Reaction Buffer.

    • Initiate the reaction by adding a known concentration of the DNP-SCN stock solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.

    • Immediately start monitoring the change in absorbance at the predetermined maximum wavelength over time until the reaction reaches completion (i.e., the absorbance value stabilizes).

  • Calculation of Labeled Thiols:

    • The concentration of released 2,4-dinitrothiophenolate, which is stoichiometric to the amount of labeled cysteine residues, can be calculated using the Beer-Lambert law: A = εcl, where:

      • A is the change in absorbance at the maximum wavelength.

      • ε is the molar extinction coefficient of 2,4-dinitrothiophenolate (to be determined experimentally).

      • c is the concentration of the released anion (and thus the concentration of labeled thiols).

      • l is the path length of the cuvette (typically 1 cm).

    • The degree of labeling can be calculated by dividing the concentration of labeled thiols by the initial concentration of the protein.

Experimental Determination of the Molar Extinction Coefficient (ε) of 2,4-Dinitrothiophenolate:

To accurately quantify the labeling, the molar extinction coefficient of the 2,4-dinitrothiophenolate anion must be determined. This can be achieved by reacting a known concentration of a small thiol-containing compound (e.g., cysteine or glutathione) with an excess of DNP-SCN and measuring the resulting absorbance. Assuming the reaction goes to completion, the concentration of the colored product will be equal to the initial concentration of the thiol. The extinction coefficient can then be calculated using the Beer-Lambert law.

Ellman's Test (DTNB Assay) for Quantification of Free Thiols

This is a standard method for quantifying free sulfhydryl groups in a sample and serves as an excellent comparative method.[1][3][5]

Materials:

  • Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in Reaction Buffer)

  • Reaction Buffer (0.1 M sodium phosphate, pH 8.0)

  • Protein sample

  • Cysteine or N-acetylcysteine for standard curve

Procedure:

  • Standard Curve Preparation (Optional but recommended):

    • Prepare a series of known concentrations of a standard thiol compound (e.g., cysteine) in the Reaction Buffer.

    • To each standard, add a fixed volume of the DTNB solution.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

    • Plot the absorbance values against the known thiol concentrations to generate a standard curve.

  • Sample Measurement:

    • Add the protein sample to the Reaction Buffer.

    • Add the DTNB solution and mix.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

  • Calculation of Thiol Concentration:

    • The concentration of free thiols in the protein sample can be determined by comparing its absorbance to the standard curve or by using the Beer-Lambert law with the known molar extinction coefficient of TNB (approximately 14,150 M⁻¹cm⁻¹ at 412 nm).[3]

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for DNP-SCN labeling confirmation and the comparative Ellman's Test.

DNP_SCN_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis Protein Protein Solution Mix Mix Protein and DNP-SCN Protein->Mix DNPSCN DNP-SCN Solution DNPSCN->Mix Spectro Monitor Absorbance Change Mix->Spectro Beer Apply Beer-Lambert Law Spectro->Beer DOL Calculate Degree of Labeling Beer->DOL

Caption: Workflow for Spectrophotometric Confirmation of DNP-SCN Labeling.

Ellmans_Test_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Protein Protein Sample Mix_Sample Mix Protein and DTNB Protein->Mix_Sample DTNB DTNB Solution DTNB->Mix_Sample Mix_Standard Mix Standard and DTNB DTNB->Mix_Standard Standard Thiol Standard (Optional) Standard->Mix_Standard Incubate Incubate 15 min Mix_Sample->Incubate Mix_Standard->Incubate Measure_Abs Measure Absorbance at 412 nm Incubate->Measure_Abs Calculate Calculate Thiol Concentration Measure_Abs->Calculate

Caption: Workflow for Ellman's Test for Thiol Quantification.

Conclusion

The spectrophotometric assay for confirming this compound labeling offers a direct and real-time method to monitor the modification of protein thiols. While it presents a convenient approach, the lack of a well-documented molar extinction coefficient for the released 2,4-dinitrothiophenolate necessitates its experimental determination for accurate quantification. In comparison, Ellman's test is a well-established and highly sensitive method for total free thiol quantification, and maleimide-based reagents provide a means to form highly stable conjugates, although the confirmation of labeling is less direct. The choice of method should be guided by the specific experimental goals, the required stability of the labeled protein, and the available resources. This guide provides the necessary information and protocols to assist researchers in making an informed decision for their protein labeling studies.

References

A Comparative Guide to the Reaction Kinetics of 2,4-Dinitrophenyl Thiocyanate with Various Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction kinetics of 2,4-dinitrophenyl thiocyanate (B1210189) (DNPT) with different biologically relevant thiols. Due to the limited availability of direct kinetic data for DNPT, this comparison utilizes data from the reaction of thiols with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), a structurally and electronically similar substrate that also undergoes a nucleophilic aromatic substitution (SNAr) reaction. The dinitrophenyl group is the key electrophilic moiety in both compounds, making FDNB an excellent model to compare the nucleophilic reactivity of various thiols.

The reactivity of thiols with electrophilic aromatic compounds is of significant interest in drug development and toxicology, as it can model drug metabolism, target engagement, and detoxification pathways. Understanding the kinetic parameters of these reactions provides valuable insights into the selectivity and efficiency of thiol-based interactions.

Factors Influencing Reaction Kinetics

The reaction between a thiol and an electrophilic dinitrophenyl compound is a bimolecular nucleophilic aromatic substitution. The primary factors governing the rate of this reaction are:

  • Nucleophilicity of the Thiol: The reactivity of a thiol is predominantly determined by its deprotonated form, the thiolate anion (RS⁻), which is a much stronger nucleophile than the protonated thiol (RSH).

  • pKa of the Thiol: The pKa of the thiol group dictates the concentration of the reactive thiolate anion at a given pH. Thiols with lower pKa values will have a higher proportion of the thiolate form at physiological pH, generally leading to faster reaction rates.

  • Steric Hindrance: The steric bulk around the sulfur atom of the thiol can hinder its approach to the electrophilic center on the aromatic ring, thereby reducing the reaction rate.

Quantitative Data Summary

The following table summarizes the second-order rate constants (kN) for the reaction of L-cysteine, glutathione, and N-acetyl-L-cysteine with 1-fluoro-2,4-dinitrobenzene (FDNB) in aqueous media at 25°C, along with their respective pKa values.[1]

ThiolpKaSecond-Order Rate Constant (kN) [M⁻¹s⁻¹]
L-Cysteine8.551.83
Glutathione (GSH)9.120.98
N-Acetyl-L-cysteine (NAC)9.520.28

Experimental Protocols

The kinetic data presented above were obtained using a spectrophotometric method, as detailed in the study by Ormazábal-Toledo et al. (2022).[1]

Materials:

  • 1-fluoro-2,4-dinitrobenzene (FDNB)

  • L-cysteine

  • Glutathione (reduced form)

  • N-Acetyl-L-cysteine

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of FDNB in a suitable organic solvent (e.g., acetonitrile) and then dilute it in the aqueous buffer to the desired final concentration.

    • Prepare stock solutions of each thiol in the aqueous buffer. The final concentrations should be such that the thiol is in pseudo-first-order excess over FDNB.

  • Kinetic Measurement:

    • The reaction is initiated by mixing the FDNB solution with the thiol solution in a quartz cuvette.

    • The progress of the reaction is monitored by measuring the increase in absorbance at a specific wavelength corresponding to the formation of the 2,4-dinitrophenyl-thiol adduct (e.g., around 340 nm).

    • Absorbance readings are taken at regular time intervals.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a single exponential equation.

    • The second-order rate constant (kN) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the thiol: kN = kobs / [Thiol]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_fdnb Prepare FDNB Stock Solution mix Mix FDNB and Thiol in Cuvette prep_fdnb->mix prep_thiol Prepare Thiol Stock Solutions prep_thiol->mix prep_buffer Prepare Aqueous Buffer prep_buffer->prep_fdnb prep_buffer->prep_thiol measure Monitor Absorbance Change over Time mix->measure fit Fit Data to Exponential Equation (k_obs) measure->fit calculate Calculate Second-Order Rate Constant (k_N) fit->calculate influencing_factors cluster_thiol Thiol Properties cluster_conditions Reaction Conditions reactivity Reaction Rate pka pKa nucleophilicity Nucleophilicity (RS⁻) pka->nucleophilicity determines [RS⁻] nucleophilicity->reactivity increases sterics Steric Hindrance sterics->reactivity decreases ph pH ph->nucleophilicity influences [RS⁻] temperature Temperature temperature->reactivity increases solvent Solvent solvent->reactivity can affect

References

A Head-to-Head Battle for Thiol Quantification: 2,4-Dinitrophenyl Thiocyanate vs. Ellman's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of thiol groups is a cornerstone of protein characterization, enzyme kinetics, and cellular redox studies. For decades, Ellman's reagent (DTNB) has been the gold standard for this colorimetric assay. However, an alternative, 2,4-Dinitrophenyl thiocyanate (B1210189) (DNPT), presents a compelling case for its own utility. This guide provides a comprehensive, data-driven comparison of the efficacy of these two reagents, complete with detailed experimental protocols and visual aids to inform your selection of the optimal tool for your research needs.

At a Glance: Key Performance Characteristics

Feature2,4-Dinitrophenyl thiocyanate (DNPT)Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid); DTNB)
Detection Method ColorimetricColorimetric
Chromophore 2,4-Dinitrothiophenolate5-Thio-2-nitrobenzoate (TNB)
λmax ~408 nm412 nm
Molar Extinction Coefficient (ε) ~13,000 M⁻¹cm⁻¹14,150 M⁻¹cm⁻¹ at pH 8.0[1]
Reaction Rate Reported to be faster than DTNB for certain proteins.Well-characterized, typically rapid (minutes).
Thiol Selectivity Comparable to DTNB.High, but can react with other strong nucleophiles.
pH Optimum Expected to be in the neutral to slightly alkaline range.7.0 - 8.0[2]
Key Advantages Potentially faster reaction kinetics.Well-established and widely validated method, highly soluble in aqueous buffers.
Key Disadvantages Less established method with fewer available standardized protocols.Potential for interference from other nucleophiles and substances absorbing at 412 nm. DTNB is sensitive to hydrolysis at pH > 8.

Delving Deeper: Mechanism of Action

Both DNPT and Ellman's reagent operate on the principle of a nucleophilic attack by a thiol group, leading to the release of a colored species that can be quantified spectrophotometrically.

The reaction between a thiol-containing compound (R-SH) and this compound (DNPT) results in the formation of a disulfide and the release of the yellow-colored 2,4-dinitrothiophenolate anion.

DNPT_Mechanism DNPT This compound (DNPT) (Colorless) Intermediate Transition State DNPT->Intermediate Thiol R-SH (Thiol) Thiol->Intermediate + Product1 R-S-SCN (Disulfide) Intermediate->Product1 Forms Product2 2,4-Dinitrothiophenolate (Yellow, λmax ~408 nm) Intermediate->Product2 Releases

Figure 1. Reaction of this compound with a thiol.

Ellman's reagent, a symmetrical disulfide, undergoes a thiol-disulfide exchange reaction. A thiol attacks one of the sulfur atoms in the disulfide bond of DTNB, forming a mixed disulfide and releasing one molecule of 5-thio-2-nitrobenzoate (TNB), which imparts a yellow color to the solution.

DTNB_Mechanism DTNB Ellman's Reagent (DTNB) (Colorless) Intermediate Transition State DTNB->Intermediate Thiol R-SH (Thiol) Thiol->Intermediate + Product1 R-S-TNB (Mixed Disulfide) Intermediate->Product1 Forms Product2 5-Thio-2-nitrobenzoate (TNB) (Yellow, λmax = 412 nm) Intermediate->Product2 Releases

Figure 2. Reaction of Ellman's Reagent with a thiol.

Experimental Protocols

Quantification of Thiols using this compound (DNPT)

This protocol is based on the known reaction of DNPT with thiols and general spectrophotometric principles. Optimization for specific applications may be required.

A. Materials:

  • Reaction Buffer: 0.1 M Sodium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA.

  • DNPT Reagent Solution: Prepare a 10 mM stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile (B52724) or DMSO). From this, prepare a fresh 1 mM working solution in the Reaction Buffer immediately before use. Handle with care as DNPT is a hazardous substance.

  • Thiol Standard: A series of known concentrations of a thiol-containing compound (e.g., L-cysteine or reduced glutathione) prepared in the Reaction Buffer.

  • Spectrophotometer or microplate reader capable of measuring absorbance at ~408 nm.

B. Procedure (Microplate Format):

  • Prepare Standards and Samples: Pipette 50 µL of each standard and unknown sample into separate wells of a 96-well microplate.

  • Initiate Reaction: Add 150 µL of the 1 mM DNPT working solution to each well.

  • Incubate: Mix the plate gently and incubate at room temperature for 15-30 minutes, protected from light. The optimal incubation time should be determined empirically.

  • Measure Absorbance: Measure the absorbance of each well at ~408 nm.

  • Data Analysis:

    • Subtract the absorbance of a blank (Reaction Buffer + DNPT solution) from all readings.

    • Plot the absorbance of the standards versus their concentrations to generate a standard curve.

    • Determine the concentration of thiols in the unknown samples by interpolating their absorbance values on the standard curve.

    • Alternatively, calculate the thiol concentration directly using the Beer-Lambert law: Concentration (M) = Absorbance / (ε * l) where ε = ~13,000 M⁻¹cm⁻¹ and l = path length in cm.

Quantification of Thiols using Ellman's Reagent (DTNB)

This is a well-established and widely used protocol.

A. Materials:

  • Reaction Buffer: 0.1 M Sodium phosphate buffer, pH 8.0, containing 1 mM EDTA.[3]

  • DTNB Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer (10 mM).[3] This solution should be prepared fresh.

  • Thiol Standard: A series of known concentrations of L-cysteine or reduced glutathione (B108866) in the Reaction Buffer.[4]

  • Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.[5]

B. Procedure (Microplate Format):

  • Prepare Standards and Samples: Add 25 µL of each standard or sample to wells in a 96-well microplate.[5]

  • Initiate Reaction: Add 250 µL of the DTNB working solution to each well.[5]

  • Incubate: Mix gently and incubate at room temperature for 10-15 minutes.[3]

  • Measure Absorbance: Read the absorbance at 412 nm.[5]

  • Data Analysis:

    • Subtract the absorbance of a blank (Reaction Buffer + DTNB solution) from all readings.

    • Plot the absorbance of the standards versus their concentrations to create a standard curve.

    • Determine the concentration of thiols in the unknown samples from the standard curve.

    • Alternatively, use the Beer-Lambert law for direct calculation: Concentration (M) = Absorbance / (14,150 M⁻¹cm⁻¹ * l) where l = path length in cm.

Experimental Workflow: A Comparative Overview

Experimental_Workflow cluster_DNPT DNPT Assay cluster_DTNB DTNB (Ellman's) Assay DNPT_Prep Prepare DNPT Reagent (1 mM in Buffer) DNPT_Mix Mix Sample/Standard with DNPT Reagent DNPT_Prep->DNPT_Mix DNPT_Incubate Incubate 15-30 min (Room Temp, Dark) DNPT_Mix->DNPT_Incubate DNPT_Read Measure Absorbance at ~408 nm DNPT_Incubate->DNPT_Read Analysis Data Analysis (Standard Curve or Beer's Law) DNPT_Read->Analysis DTNB_Prep Prepare DTNB Reagent (10 mM in Buffer) DTNB_Mix Mix Sample/Standard with DTNB Reagent DTNB_Prep->DTNB_Mix DTNB_Incubate Incubate 10-15 min (Room Temp) DTNB_Mix->DTNB_Incubate DTNB_Read Measure Absorbance at 412 nm DTNB_Incubate->DTNB_Read DTNB_Read->Analysis Start Prepare Samples and Standards Start->DNPT_Prep Start->DTNB_Prep

Figure 3. Comparative experimental workflow for thiol quantification.

Conclusion: Selecting the Right Reagent for Your Needs

The choice between this compound and Ellman's reagent will ultimately depend on the specific requirements of the experiment.

Ellman's reagent (DTNB) remains the workhorse for routine thiol quantification. Its advantages lie in its well-documented protocols, high solubility in aqueous solutions, and a vast body of literature supporting its use. It is an excellent choice for established assays and when comparing results with historical data.

This compound (DNPT) emerges as a promising alternative, particularly in scenarios where reaction kinetics are a critical factor. The evidence suggesting a faster reaction rate with certain proteins could be advantageous for high-throughput screening applications or for studying dynamic thiol-related processes. However, researchers should be prepared to undertake initial optimization of the assay conditions due to the relative scarcity of standardized protocols.

References

Validating Protein Structure After Modification with 2,4-Dinitrophenyl Thiocyanate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins is a critical technique for probing biological function, developing therapeutics, and creating novel biomaterials. The introduction of a 2,4-dinitrophenyl (DNP) group via 2,4-Dinitrophenyl thiocyanate (B1210189) (DNTC) provides a valuable hapten for immunological detection and a probe for studying protein interactions. However, any chemical modification carries the potential to alter the protein's native structure and function. Therefore, rigorous validation of the protein's structural integrity post-modification is paramount.

This guide provides a comprehensive comparison of key methodologies for validating protein structure after modification with 2,4-Dinitrophenyl thiocyanate. We will explore the performance of various analytical techniques, present detailed experimental protocols, and compare DNTC with alternative protein modification reagents, supported by experimental data.

Comparative Analysis of Structural Validation Techniques

The choice of technique for validating the structure of a DNP-modified protein depends on the specific questions being asked, the level of detail required, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods.

FeatureMass Spectrometry (MS)Circular Dichroism (CD) SpectroscopyNuclear Magnetic Resonance (NMR) Spectroscopy
Primary Measurement Mass-to-charge ratio of the intact protein and its peptide fragments.Differential absorption of circularly polarized light by chiral molecules.Nuclear spin transitions in a magnetic field, providing information on atomic-level structure and dynamics.
Information Provided Confirms covalent modification, identifies modification sites, and can provide information on higher-order structure through techniques like HDX-MS.Determines changes in secondary structure content (α-helix, β-sheet, random coil) and tertiary structure.Provides high-resolution 3D structure, identifies specific residues involved in conformational changes, and maps binding interfaces.
Sensitivity High (picomole to femtomole)Moderate (micromole)Low (millimole to high micromole)
Throughput High (with modern instrumentation)HighLow
Sample Requirements Low sample amount, compatible with complex mixtures.Requires pure, soluble protein in a non-absorbing buffer.Requires highly pure, soluble, and stable protein at high concentrations; often requires isotopic labeling.
Key Advantages High specificity for identifying modification sites.Rapid assessment of overall structural integrity.Provides detailed atomic-level structural information in solution.
Limitations Indirect information on higher-order structure without specialized techniques.Low resolution, does not identify specific residues affected.Time-consuming, expensive, and technically demanding.

Experimental Protocols for Structural Validation

Detailed and reproducible experimental protocols are crucial for the accurate assessment of protein structure after modification. Below are methodologies for the key techniques discussed.

Mass Spectrometry for Confirming Modification and Identifying Sites

Mass spectrometry is the gold standard for confirming the covalent attachment of the DNP group and identifying the specific amino acid residues that have been modified.

Protocol: Peptide Mapping by LC-MS/MS

  • Sample Preparation:

    • Take a known amount of the DNP-modified protein and an unmodified control protein.

    • Denature the proteins in a solution containing 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.

    • Reduce disulfide bonds with 10 mM dithiothreitol (B142953) (DTT) at 37°C for 1 hour.

    • Alkylate free cysteine residues with 55 mM iodoacetamide (B48618) in the dark at room temperature for 45 minutes to prevent disulfide bond reformation.

    • Dilute the sample with a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) to reduce the denaturant concentration to less than 1 M.

  • Enzymatic Digestion:

    • Add a protease, such as trypsin, at a 1:50 (protease:protein) ratio.

    • Incubate overnight at 37°C.

    • Quench the digestion by adding formic acid to a final concentration of 0.1%.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture onto a reverse-phase liquid chromatography column coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration.

    • Acquire mass spectra in a data-dependent mode, where the most abundant peptide ions in each full scan are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against the protein sequence database using a software suite like MaxQuant, Proteome Discoverer, or Mascot.

    • Specify the mass shift corresponding to the DNP modification on relevant amino acids (e.g., cysteine, lysine).

    • Identify the peptides containing the DNP modification and pinpoint the exact site of modification based on the fragmentation pattern.

Circular Dichroism Spectroscopy for Assessing Secondary and Tertiary Structure

Circular dichroism (CD) spectroscopy is a rapid and sensitive method to detect changes in the secondary and tertiary structure of a protein upon modification.

Protocol: Far-UV and Near-UV CD Spectroscopy

  • Sample Preparation:

    • Prepare solutions of the DNP-modified protein and the unmodified control at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Ensure the samples are free of aggregates by centrifugation or filtration.

  • Far-UV CD Measurement (Secondary Structure):

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.

    • Subtract the buffer baseline from the protein spectra.

    • Convert the raw data (millidegrees) to mean residue ellipticity.

  • Near-UV CD Measurement (Tertiary Structure):

    • Use a quartz cuvette with a path length of 1 cm.

    • Increase the protein concentration to 0.5-1.0 mg/mL.

    • Record CD spectra from 250 to 350 nm.

    • Process the data as described for the far-UV region.

  • Data Analysis:

    • Compare the CD spectra of the modified and unmodified proteins. Significant changes in the far-UV spectrum indicate alterations in secondary structure, while changes in the near-UV spectrum suggest perturbations in the tertiary structure, particularly around aromatic amino acid residues.

    • Deconvolution algorithms can be used to estimate the percentage of α-helix, β-sheet, and random coil from the far-UV CD data.

Nuclear Magnetic Resonance Spectroscopy for High-Resolution Structural Analysis

NMR spectroscopy can provide detailed, atomic-level information on the structural changes induced by DNP modification. Chemical shift perturbation mapping is a powerful application of NMR for this purpose.

Protocol: 2D ¹H-¹⁵N HSQC for Chemical Shift Perturbation Mapping

  • Sample Preparation:

    • Produce a uniformly ¹⁵N-labeled sample of the unmodified protein.

    • Prepare a highly concentrated and pure sample (0.1-1.0 mM) in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).

    • Prepare a stock solution of this compound.

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the ¹⁵N-labeled unmodified protein. This spectrum serves as the reference.

    • Titrate the unlabeled this compound into the protein sample in small increments.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum after each addition.

  • Data Analysis:

    • Overlay the HSQC spectra from the titration series.

    • Monitor the chemical shift changes of the backbone amide protons and nitrogens.

    • Residues that experience significant chemical shift perturbations are likely at or near the modification site or are in regions undergoing conformational changes upon modification.[1][2]

    • Map these perturbed residues onto the 3D structure of the protein to visualize the affected areas.

Comparison with Alternative Protein Modification Reagents

While this compound is effective for introducing a DNP label, several other reagents can be used for protein modification, each with its own advantages and potential impacts on protein structure.

Reagent ClassExample ReagentTarget Residue(s)Linkage FormedPotential Structural Impact
Isothiocyanates This compound Cysteine, LysineThioureaCan cause local unfolding or changes in surface charge, potentially affecting stability.
Fluorescein isothiocyanate (FITC)Lysine, N-terminusThioureaThe bulky fluorophore can perturb local structure and protein-protein interactions.
Maleimides N-Ethylmaleimide (NEM)CysteineThioetherHighly specific for cysteines, generally considered to have minimal structural perturbation due to the small size of the adduct.
Maleimide-PEGCysteineThioether with PEG linkerThe PEG chain can increase hydrodynamic radius and potentially shield surface epitopes, but may also improve solubility and stability.
NHS Esters N-Hydroxysuccinimide (NHS) estersLysine, N-terminusAmideModifies primary amines, which are often surface-exposed. Can alter surface charge and potentially disrupt salt bridges, affecting stability.
Click Chemistry Reagents Azide- or Alkyne-functionalized probesNon-natural amino acids, or modified natural amino acidsTriazoleBioorthogonal reaction, highly specific and generally considered to have minimal impact on the native protein structure.

Visualizing the Validation Workflow

A systematic workflow is essential for the comprehensive validation of a DNP-modified protein. The following diagram illustrates a typical experimental pipeline.

experimental_workflow cluster_modification Protein Modification cluster_validation Structural Validation cluster_analysis Data Analysis & Comparison Protein Unmodified Protein DNTC This compound Protein->DNTC Reaction Modified_Protein DNP-Modified Protein DNTC->Modified_Protein MS Mass Spectrometry Modified_Protein->MS Confirmation of Modification & Site Identification CD Circular Dichroism Modified_Protein->CD Secondary & Tertiary Structure Analysis NMR NMR Spectroscopy Modified_Protein->NMR High-Resolution Structural Analysis Data_Analysis Compare Modified vs. Unmodified Protein Data MS->Data_Analysis CD->Data_Analysis NMR->Data_Analysis Conclusion Validated DNP-Modified Protein Data_Analysis->Conclusion Assess Structural Integrity

References

A Comparative Guide to Peptide Mapping: Evaluating Reproducibility of Cleavage Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of peptide mapping methodologies, focusing on the reproducibility and performance of different protein cleavage techniques. We will delve into the widely-used enzymatic approach with Trypsin and compare it with a chemical cleavage method targeting cysteine residues using 2-nitro-5-thiocyanobenzoic acid (NTCB), a reagent related to the lesser-known 2,4-Dinitrophenyl thiocyanate.

Peptide mapping is an indispensable analytical technique in the biopharmaceutical industry.[1] It serves as a fingerprint for a protein therapeutic, confirming its primary structure, identifying post-translational modifications (PTMs), and ensuring batch-to-batch consistency.[2] The reproducibility of a peptide map is paramount for its application in quality control and regulatory submissions. A critical step influencing this reproducibility is the method of protein cleavage into smaller, analyzable peptides.

Enzymatic vs. Chemical Cleavage: A Head-to-Head Comparison

The two primary approaches for protein digestion in peptide mapping are enzymatic and chemical cleavage. Enzymatic methods, most commonly employing trypsin, are favored for their high specificity and efficiency under mild conditions.[3] Chemical methods, on the other hand, offer alternative cleavage specificities that can complement enzymatic approaches, providing a more comprehensive view of the protein sequence.

FeatureEnzymatic Cleavage (Trypsin)Chemical Cleavage (NTCB)
Cleavage Site C-terminal side of Lysine (Lys) and Arginine (Arg) residues.[4]N-terminal side of Cysteine (Cys) residues.[5][6]
Specificity High, leading to a predictable set of peptide fragments.[3]Generally high, but can be affected by side reactions.
Reaction Conditions Mild (pH 7-9, 37°C).Harsher conditions, often involving extremes of pH.[1]
Reproducibility Generally high due to enzyme specificity.Can be lower due to the potential for side reactions and incomplete cleavage.[7]
Side Reactions Autolysis of the enzyme, missed cleavages.Oxidation of methionine, modification of other amino acid residues, and carbamylation of lysine.[7]
Completeness of Digestion Generally high, but can be hindered by protein conformation.Often incomplete, which can complicate data analysis.[7]
Applications Routine quality control, primary structure confirmation, PTM analysis.Complementary to enzymatic digestion for full sequence coverage, analysis of cysteine-rich proteins.

Experimental Protocols

I. Enzymatic Digestion with Trypsin

This protocol outlines a standard procedure for the tryptic digestion of a protein for peptide mapping analysis.

1. Protein Denaturation, Reduction, and Alkylation:

  • Dissolve the protein sample in a denaturation buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in a suitable buffer like Tris-HCl, pH 8.0).

  • Add a reducing agent, such as dithiothreitol (B142953) (DTT), to a final concentration of 10 mM and incubate at 37°C for 1 hour to cleave disulfide bonds.

  • Alkylate the free cysteine residues by adding an alkylating agent, like iodoacetamide, to a final concentration of 25 mM and incubate in the dark at room temperature for 1 hour. This prevents the reformation of disulfide bonds.

2. Buffer Exchange:

  • Remove the denaturant and excess reagents by buffer exchange into a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0) using methods like dialysis or size-exclusion chromatography.

3. Tryptic Digestion:

  • Add trypsin to the protein solution at a specific enzyme-to-substrate ratio (e.g., 1:20 to 1:50 w/w).

  • Incubate the mixture at 37°C for 4 to 18 hours.

  • Stop the digestion by adding an acid, such as formic acid or trifluoroacetic acid (TFA), to a final concentration of 0.1-1%.

4. Analysis:

  • The resulting peptide mixture is then ready for analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).

II. Chemical Cleavage at Cysteine Residues with NTCB

This protocol describes a general procedure for the chemical cleavage of a protein at cysteine residues using 2-nitro-5-thiocyanobenzoic acid (NTCB).

1. Protein Preparation:

  • Ensure the protein sample is in a suitable buffer, free of interfering substances. Disulfide bonds must be reduced with a reagent like DTT prior to the cleavage reaction.

2. Cyanylation Reaction:

  • Dissolve the reduced protein in a buffer at a slightly alkaline pH (around 8.0-9.0).

  • Add a molar excess of NTCB to the protein solution.

  • Incubate the reaction mixture at room temperature for a defined period to allow for the cyanylation of the cysteine residues.

3. Cleavage Reaction:

  • Adjust the pH of the solution to alkaline conditions (e.g., pH 9.0) by adding a suitable base.

  • Incubate the mixture to induce cleavage at the N-terminal side of the now cyanylated cysteine residues. This step can be lengthy and may require elevated temperatures.[7]

4. Quenching and Analysis:

  • Stop the reaction by acidification.

  • The resulting peptide fragments can then be separated and analyzed using RP-HPLC-MS.

Visualizing the Workflows

Peptide_Mapping_Workflow cluster_sample_prep Sample Preparation cluster_digestion Cleavage cluster_analysis Analysis Protein Protein Sample Denature Denaturation, Reduction & Alkylation Protein->Denature Trypsin Enzymatic Digestion (Trypsin) Denature->Trypsin Enzymatic Method NTCB Chemical Cleavage (NTCB) Denature->NTCB Chemical Method HPLC RP-HPLC Separation Trypsin->HPLC NTCB->HPLC MS Mass Spectrometry (MS/MS) HPLC->MS Data Data Analysis MS->Data

Caption: A generalized workflow for peptide mapping, highlighting the divergence between enzymatic and chemical cleavage methods.

Logical Relationship of Cleavage Specificity

Cleavage_Specificity cluster_trypsin Trypsin Cleavage cluster_ntcb NTCB Cleavage Protein Protein Chain ...-X-Lys-Y-... ...-X-Arg-Y-... ...-Cys-Z-... Trypsin_Cleavage ...-X-Lys Y-... ...-X-Arg Y-... Protein->Trypsin_Cleavage Cleaves at C-terminus of Lys and Arg NTCB_Cleavage ...-X Cys-Z-... Protein->NTCB_Cleavage Cleaves at N-terminus of Cys

Caption: Specificity of Trypsin and NTCB cleavage sites on a protein chain.

References

A Head-to-Head Battle of Thiol-Reactive Probes: 2,4-Dinitrophenyl Thiocyanate vs. N-Ethylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug development, the precise modification of cysteine residues in proteins is a cornerstone of many experimental strategies. This guide provides a comprehensive comparison of two prominent thiol-reactive compounds: 2,4-Dinitrophenyl thiocyanate (B1210189) (DNPT) and N-ethylmaleimide (NEM). By examining their mechanisms of action, reactivity, specificity, and experimental applications, this document aims to equip researchers with the necessary information to make informed decisions for their specific research needs.

At a Glance: Key Performance Characteristics

Feature2,4-Dinitrophenyl thiocyanate (DNPT)N-ethylmaleimide (NEM)
Mechanism of Action Electrophilic attack on thiolate anionsMichael addition to thiolate anions
Reaction Product Thiocyanate-protein adductStable thioether bond
Selectivity for Thiols Reported to have superior selectivity over NEM[1]Highly selective for thiols at pH 6.5-7.5[2]
Reaction pH Typically performed at neutral pHOptimal at pH 6.5-7.5; reactivity with amines increases at pH > 7.5[2]
Reversibility Potentially reversible with strong reducing agentsEssentially irreversible
Monitoring Spectrophotometric monitoring of 2,4-dinitrothiophenolate release (for related compounds)[1]Decrease in absorbance at 300 nm
Key Applications Thiol modification, potential cysteine protease inhibitionCysteine modification, inhibition of deubiquitinating enzymes (DUBs) and cysteine proteases, protein structure-function studies, quantitative proteomics

Delving Deeper: Mechanism of Action

Both DNPT and NEM target the nucleophilic thiol group of cysteine residues. However, they do so through distinct chemical reactions.

N-ethylmaleimide (NEM) , an α,β-unsaturated carbonyl compound, reacts with thiols via a Michael addition. The deprotonated thiol (thiolate anion) acts as a nucleophile, attacking one of the vinyl carbons of the maleimide (B117702) ring. This results in the formation of a stable, irreversible thioether linkage.[3]

This compound (DNPT) acts as an electrophilic agent. The electron-withdrawing nitro groups on the phenyl ring make the sulfur atom of the thiocyanate group susceptible to nucleophilic attack by a thiolate anion. This leads to the formation of a protein-thiocyanate adduct and the release of the 2,4-dinitrophenolate (B1223059) anion. While direct kinetic data for DNPT is limited in the reviewed literature, the reaction of a similar compound, 2,4-dinitrophenyl [14C]cysteinyl disulfide, proceeds via disulfide exchange with the release of a colored 2,4-dinitrothiophenolate, allowing for spectrophotometric monitoring of the reaction.[1]

cluster_NEM N-ethylmaleimide (NEM) Reaction cluster_DNPT This compound (DNPT) Reaction Protein_SH_NEM Protein-SH (Thiol) Protein_S_NEM Protein-S-NEM (Stable Thioether Adduct) Protein_SH_NEM->Protein_S_NEM Michael Addition NEM N-ethylmaleimide NEM->Protein_S_NEM Protein_SH_DNPT Protein-SH (Thiol) Protein_SCN Protein-SCN (Thiocyanate Adduct) Protein_SH_DNPT->Protein_SCN Nucleophilic Attack DNPT 2,4-Dinitrophenyl thiocyanate DNPT->Protein_SCN DNP 2,4-Dinitrophenolate DNPT->DNP Leaving Group

Figure 1. Reaction mechanisms of NEM and DNPT with protein thiols.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible results. Below are representative protocols for protein modification using NEM and a proposed protocol for DNPT based on the chemistry of related compounds.

Protocol 1: Protein Modification with N-ethylmaleimide (NEM)

This protocol is adapted from standard procedures for blocking free sulfhydryl groups on proteins.[2]

Materials:

  • Protein sample (1-10 mg/mL in a suitable buffer)

  • N-ethylmaleimide (NEM)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, or other amine-free buffer at pH 6.5-7.5.

  • Desalting column or dialysis cassette

Procedure:

  • Preparation: Dissolve the protein to be modified in the Reaction Buffer. Prepare a fresh 100-200 mM stock solution of NEM in ultrapure water immediately before use.

  • Reaction: Add a 10-fold molar excess of the NEM stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.

  • Removal of Excess NEM: Remove unreacted NEM using a desalting column or by dialysis against the desired buffer.

start Start dissolve_protein Dissolve Protein in Reaction Buffer (pH 6.5-7.5) start->dissolve_protein prepare_nem Prepare Fresh NEM Stock Solution dissolve_protein->prepare_nem add_nem Add 10-fold Molar Excess of NEM prepare_nem->add_nem incubate Incubate for 2 hours at RT add_nem->incubate remove_excess Remove Excess NEM (Desalting/Dialysis) incubate->remove_excess end End: NEM-modified Protein remove_excess->end

Figure 2. Experimental workflow for protein modification with NEM.

Protocol 2: Proposed Protocol for Protein Modification with this compound (DNPT)

Note: This is a generalized protocol based on the principles of thiol modification by thiocyanate-containing compounds. Optimization for specific proteins is recommended.

Materials:

  • Protein sample (1-10 mg/mL in a suitable buffer)

  • This compound (DNPT)

  • Reaction Buffer: Phosphate buffer, pH 7.0.

  • Organic solvent (e.g., DMSO or DMF) to dissolve DNPT

  • Desalting column or dialysis cassette

Procedure:

  • Preparation: Dissolve the protein in the Reaction Buffer. Prepare a stock solution of DNPT in a minimal amount of an appropriate organic solvent.

  • Reaction: Add a 5- to 10-fold molar excess of the DNPT stock solution to the protein solution dropwise while gently stirring.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature. The reaction progress can potentially be monitored by measuring the absorbance of the released 2,4-dinitrophenolate at its characteristic wavelength.

  • Removal of Excess DNPT: Remove unreacted DNPT and the 2,4-dinitrophenolate byproduct using a desalting column or dialysis.

Application in a Biological Context: Inhibition of Cysteine Proteases

Both NEM and nitrile-containing compounds are known to inhibit cysteine proteases.[3][4] The catalytic mechanism of these enzymes relies on a nucleophilic cysteine residue in the active site.

NEM acts as an irreversible inhibitor by covalently modifying the catalytic cysteine, rendering the enzyme inactive.

DNPT , as a nitrile-based compound, is also expected to inhibit cysteine proteases. The electrophilic sulfur of the thiocyanate group can react with the catalytic cysteine, forming a covalent adduct and thereby blocking substrate access to the active site. The inhibition by some nitrile-based compounds has been reported to be reversible.[5]

Cys_Protease Active Cysteine Protease (Catalytic Cys-SH) Cleavage Protein Cleavage Cys_Protease->Cleavage Inactive_Protease Inactive Protease (Covalently Modified Cys) Cys_Protease->Inactive_Protease Covalent Modification Substrate Protein Substrate Substrate->Cleavage No_Cleavage No Protein Cleavage Substrate->No_Cleavage Inhibitor Thiol-Reactive Inhibitor (NEM or DNPT) Inhibitor->Inactive_Protease Inactive_Protease->No_Cleavage

Figure 3. Inhibition of cysteine protease activity by thiol-reactive compounds.

Concluding Remarks

Both this compound and N-ethylmaleimide are valuable tools for the modification of cysteine residues. NEM is a well-characterized, widely used reagent with a robust body of literature supporting its application. Its reaction is rapid, specific under controlled pH, and results in a stable, irreversible modification.

DNPT, while less extensively characterized in the literature, presents a potentially advantageous alternative. A related compound has demonstrated superior selectivity for thiols compared to NEM, which could be critical in complex biological samples to minimize off-target effects.[1] The potential for spectrophotometric monitoring of the reaction progress is another attractive feature. However, the current lack of extensive quantitative data and standardized protocols for DNPT necessitates further investigation to fully realize its potential.

The choice between DNPT and NEM will ultimately depend on the specific experimental requirements. For well-established protocols requiring irreversible and rapid thiol blocking, NEM remains a reliable choice. For applications demanding higher selectivity and potentially reversible modification, DNPT warrants consideration and further experimental validation. As research in chemical biology and proteomics continues to advance, the development and characterization of novel thiol-reactive probes like DNPT will undoubtedly expand the toolkit available to scientists for dissecting the intricate roles of cysteine modifications in health and disease.

References

Safety Operating Guide

2,4-Dinitrophenyl thiocyanate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2,4-Dinitrophenyl thiocyanate (B1210189) is critical due to its toxicity and hazardous properties. This guide provides detailed procedures for its safe handling and disposal, designed for laboratory and research professionals. Adherence to these protocols is essential to ensure personnel safety and environmental compliance.

Immediate Safety and Hazard Information

2,4-Dinitrophenyl thiocyanate is a toxic and hazardous chemical. Understanding its properties is the first step in safe handling and disposal.

Hazard Identification and Toxicity Data

Hazard ClassificationDescriptionCitation
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2]
Germ Cell Mutagenicity Suspected of causing genetic defects.[2][3][4]
Chemical Hazard Contact with acids liberates very toxic gas.[3][4][5]
Physical Hazard May explosively decompose on heating, shock, or friction.[1]
LD50 (Oral, Mouse) 2,750 mg/kg

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related tasks, ensure all required personal protective equipment is in use and that the chemical is handled in a controlled environment.

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Eye Protection : Wear safety goggles or a face shield.[1][6]

  • Hand Protection : Use impervious chemical-resistant gloves.[1]

  • Body Protection : Wear a lab coat or impervious protective clothing. Protective boots may be required depending on the scale of the operation.[1]

  • Respiratory Protection : If dust or aerosols are generated, use a respiratory protective device approved under appropriate government standards.[7]

Step-by-Step Disposal and Decontamination Protocol

Disposal must be conducted in strict accordance with local, state, and federal regulations.[1][6] The primary method is to entrust the material to a licensed hazardous waste disposal company.

Step 1: Waste Collection

  • Avoid Mixing : Do not mix this compound waste with other waste streams.

  • Use Designated Containers : Place waste material into a suitable, clearly labeled, and sealed container for disposal.[8] The container should be kept tightly closed when not in use.[1]

  • Contaminated Materials : Any materials used for cleaning spills (e.g., vermiculite, sand) and contaminated PPE should be collected and placed in a sealed container for disposal as hazardous waste.[9]

Step 2: Storage Pending Disposal

  • Storage Location : Store waste containers in a cool, dry, dark, and well-ventilated area.[1]

  • Secure Storage : The storage area should be locked up to restrict unauthorized access.[1][5]

  • Avoid Incompatibles : Store away from incompatible materials, especially acids, heat, sparks, and open flames.[1][6] Avoid shock and friction.[1]

Step 3: Final Disposal

  • Engage Professionals : Arrange for the collection and disposal of the waste through a licensed and approved waste disposal company or plant.[5]

  • Alternative Disposal Method : In some cases, and only if permitted by regulations and conducted by trained professionals with appropriate facilities, the material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This must be done in small quantities to avoid the risk of explosion.[1]

  • Container Decontamination : Before disposing of the original chemical container, ensure it is completely empty. Empty containers must be decontaminated before being considered for recycling or disposal.[6]

Emergency Procedures for Spills

In the event of a spill, immediate and safe cleanup is required to minimize exposure and environmental contamination.

  • Evacuate and Ventilate : Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[9]

  • Contain the Spill : Prevent the spill from spreading or entering drains, sewers, or waterways using an inert absorbent material like vermiculite, dry sand, or earth.[7][9]

  • Collect the Material : Carefully sweep or shovel the contained material into an airtight, suitable container for disposal.[1][5] Use dry cleanup procedures and avoid creating dust.[8]

  • Decontaminate the Area : Once the material is collected, wash the spill area thoroughly.[9]

  • Dispose of Cleanup Waste : All contaminated materials and absorbents must be disposed of as hazardous waste according to the procedures outlined above.[9]

Disposal Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

G cluster_0 cluster_1 cluster_2 A Identify 2,4-Dinitrophenyl thiocyanate Waste B Spill or Routine Disposal? A->B C Evacuate Area & Ensure Ventilation B->C Spill G Wear Full PPE (Gloves, Goggles, Clothing) B->G Routine D Wear Full PPE (Gloves, Goggles, Clothing) C->D E Contain Spill with Inert Absorbent D->E F Collect Material into a Sealed, Labeled Container E->F I Store Waste Container in a Cool, Dry, Well-Ventilated, Locked Area F->I H Transfer Waste to a Labeled, Sealed Hazardous Waste Container G->H H->I J Arrange for Pickup by a Licensed Hazardous Waste Disposal Company I->J K CRITICAL: Keep away from acids. Contact liberates very toxic gas. I->K

References

Safe Handling and Disposal of 2,4-Dinitrophenyl Thiocyanate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling 2,4-Dinitrophenyl thiocyanate (B1210189) in a laboratory setting. It is intended for use by trained research, scientific, and drug development professionals. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before beginning any work.

2,4-Dinitrophenyl thiocyanate is a hazardous chemical that requires strict adherence to safety protocols to prevent exposure and ensure safe disposal. It is classified as toxic if swallowed, in contact with skin, or inhaled, and causes serious skin and eye irritation.[1] Furthermore, it is suspected of causing genetic defects and may cause respiratory irritation.[1][2][3][4] This compound can be explosive when dry, heated, or subjected to shock or friction.[1]

Quantitative Safety Data

This table summarizes the key hazard classifications for this compound.

Hazard ClassificationCategoryGHS Statement
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed[1]
Acute Toxicity (Dermal)Category 3H311: Toxic in contact with skin[1]
Acute Toxicity (Inhalation)Category 3H331: Toxic if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2A / 2H319: Causes serious eye irritation[1][2]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]
Physical Hazard-May explosively decompose on heating, shock, friction, etc.[1]
Special Hazard-EUH032: Contact with acids liberates very toxic gas[2][5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure through all routes (inhalation, skin/eye contact, ingestion).[6]

  • Eye and Face Protection:

    • Minimum Requirement: Safety glasses with side shields.

    • Splash Risk: Chemical splash goggles are required when there is a risk of splashing.[7]

    • Large Quantities/High Splash Potential: A face shield must be worn in conjunction with goggles.[7]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended. Double-gloving is advisable to increase protection.[6][7] Gloves must be inspected before use and disposed of properly after handling.

    • Lab Coat: A standard laboratory coat is required.[7]

    • Additional Protection: For handling larger quantities or when there is a significant risk of skin contact, chemical-resistant coveralls should be worn.[7]

  • Respiratory Protection:

    • Primary Control: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]

    • Supplemental Control: If a fume hood is unavailable or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with cartridges appropriate for organic vapors must be used.[7]

  • Footwear:

    • In Laboratory: Closed-toe shoes made of a non-porous material are required.[7]

    • Spill Response/Large Quantities: Chemical-resistant boots should be worn.[7]

Operational Plan for Safe Handling

A systematic approach is crucial for handling this compound safely.

Engineering Controls and Preparation
  • Ventilation: All weighing, transferring, and reaction setups must be performed within a certified chemical fume hood.[7][8]

  • Safety Equipment: Ensure an operational safety shower and eyewash station are immediately accessible in the work area.[7][9]

  • Preparation: Before starting, confirm all necessary PPE is available and in good condition. Clearly label all containers with the chemical name and appropriate hazard warnings.[7]

Handling Procedures
  • Weighing and Transferring:

    • Conduct all manipulations of the solid compound within a fume hood.

    • Use a spatula or other appropriate tools to handle the solid, taking care to avoid creating dust.[7]

  • Reactions:

    • Set up all glassware securely within the fume hood.

    • Avoid ignition sources such as open flames; use a heating mantle or oil bath for heating.[7]

    • Take measures to prevent the buildup of electrostatic charge by grounding equipment.[8]

  • Post-Procedure:

    • Decontaminate all surfaces and equipment after use.

    • Wash hands and face thoroughly after handling and before leaving the work area.

Storage
  • Conditions: Store in a cool, dry, dark, and well-ventilated place.[1] The container must be kept tightly closed.[5]

  • Security: The storage location should be locked to restrict access.[1]

  • Incompatibilities: Store away from heat, ignition sources, shock, and friction.[1] Keep segregated from incompatible materials such as acids and oxidizing agents.[1][4]

Emergency and Disposal Plans

Spill Response Protocol

In the event of a spill, follow these steps immediately.

  • Assess and Alert: From a safe distance, assess the extent of the spill. Alert others in the area and contact your institution's environmental health and safety department, especially for large spills.[7] Evacuate non-essential personnel.[9]

  • Contain: Wearing the full PPE outlined above, contain the spill using an absorbent, inert material such as vermiculite (B1170534) or a commercial spill kit. Work from the outside of the spill inward to prevent spreading.[7] Prevent the material from entering drains.

  • Clean-up: Carefully sweep or scoop the absorbent material into a clearly labeled, sealable waste container, avoiding dust creation.[1][5]

  • Decontaminate: Clean the spill area thoroughly.

  • Ventilate: Ventilate the area after the clean-up is complete.[9]

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size & Alert Personnel start->assess evacuate Evacuate Area assess->evacuate don_ppe Don Full PPE evacuate->don_ppe contain Contain Spill (Work Outside-In) don_ppe->contain cleanup Collect Material into Labeled Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate ventilate Ventilate Area decontaminate->ventilate end_spill Spill Response Complete ventilate->end_spill

Caption: Workflow for responding to a this compound spill.

Emergency First Aid Procedures

Immediate action is critical in case of exposure.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[2][10] Call a POISON CENTER or doctor immediately.[1]

  • Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected skin with plenty of soap and water for at least 15 minutes.[2][6][8] If skin irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[1] Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

  • Ingestion: Immediately call a POISON CENTER or doctor.[1] Rinse the mouth with water.[1] Do NOT induce vomiting.[8]

Waste Disposal Plan
  • Residues: All waste containing this compound must be treated as hazardous waste.

  • Containers: Collect waste material in a suitable, closed, and clearly labeled container for disposal.[2][5]

  • Disposal Method: Disposal must be entrusted to a licensed, professional waste disposal company. Dispose of contents and containers in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.